molecular formula C19H30N5O10P B15565758 Tenofovir Disoproxil CAS No. 201341-05-1; 202138-50-9

Tenofovir Disoproxil

Número de catálogo: B15565758
Número CAS: 201341-05-1; 202138-50-9
Peso molecular: 519.4 g/mol
Clave InChI: JFVZFKDSXNQEJW-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tenofovir disoproxil is an organic phosphonate that is the disoproxil ester of tenofovir. A prodrug for tenofovir, an HIV-1 reverse transcriptase inhibitor, this compound is used as the fumaric acid salt in combination therapy for the treatment of HIV infection. It has a role as a prodrug, a HIV-1 reverse transcriptase inhibitor and an antiviral drug. It is functionally related to a tenofovir (anhydrous).
This compound fumarate (a prodrug of tenofovir), marketed by Gilead Sciences under the trade name Viread, belongs to a class of antiretroviral drugs known as nucleotide analogue reverse transcriptase inhibitors (nRTIs). This drug is prescribed in combination with other drugs for the management of HIV infection as well as for Hepatitis B therapy. This compound was initially approved in 2001.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and has 7 approved and 17 investigational indications. This drug has a black box warning from the FDA.

Propiedades

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVZFKDSXNQEJW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N5O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052757
Record name Tenofovir disoproxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201341-05-1
Record name Tenofovir disoproxil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201341-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenofovir Disoproxil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201341051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenofovir disoproxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00300
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenofovir disoproxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1,9-bis(1-methylethyl) ester, 5-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TENOFOVIR DISOPROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YU4LON7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

113-115
Record name Tenofovir disoproxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00300
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

tenofovir disoproxil fumarate synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and characterization of Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF), designed for researchers, scientists, and drug development professionals.

Introduction

Tenofovir Disoproxil Fumarate (TDF) is a pivotal antiretroviral medication used in the management of HIV-1 and chronic hepatitis B infections.[1] Chemically designated as 9-[(R)-2-[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl]adenine fumarate, TDF is a prodrug of tenofovir.[2] The disoproxil and fumarate moieties enhance the oral bioavailability of the parent drug, tenofovir, which is an acyclic nucleotide analog reverse transcriptase inhibitor (NtRTI).[2][3] Upon administration, TDF is absorbed and hydrolyzed to tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, tenofovir diphosphate.[4] This active form inhibits the activity of viral reverse transcriptase and polymerase, leading to the termination of the viral DNA chain.

This guide provides a comprehensive overview of the chemical synthesis and analytical characterization of this compound Fumarate.

Chemical Synthesis

The industrial synthesis of TDF is a multi-step process that typically begins with the reaction of adenine (B156593) with (R)-propylene carbonate. The resulting intermediate, (R)-9-[2-(hydroxyl)propyl]adenine (HPA), is then phosphonylated and subsequently dealkylated to yield tenofovir. The final stages involve the esterification of tenofovir to form the disoproxil prodrug, followed by salt formation with fumaric acid to produce TDF.

Synthesis Pathway

The overall manufacturing process can be summarized in three main stages.

G A Adenine + (R)-Propylene Carbonate B (R)-9-(2-Hydroxypropyl)adenine (HPA) A->B NaOH, DMF ~120 °C C Diethyl PMPA intermediate B->C 1. Mg(OtBu)2 2. Diethyl p-toluenesulfonyloxymethyl phosphonate (B1237965) D Tenofovir (PMPA) C->D Hydrolysis (e.g., aq. HBr) E This compound (TD) D->E Chloromethyl isopropyl carbonate (POC) Triethylamine, NMP F This compound Fumarate (TDF) E->F Fumaric Acid Isopropanol

Caption: General synthesis workflow for this compound Fumarate (TDF).

Experimental Protocols

Stage 1: Synthesis of (R)-9-[2-(hydroxyl)propyl]adenine (HPA)

  • Adenine and an excess (approx. 1.3 equivalents) of (R)-propylene carbonate are reacted in the presence of a base like sodium hydroxide (B78521) in a solvent such as N,N-dimethylformamide (DMF).

  • The reaction mixture is heated to around 120-145 °C and maintained for several hours.

  • After the reaction is complete, the solvent is partially evaporated, and the product is crystallized, often by adding a suitable solvent like isopropanol, to yield HPA.

Stage 2: Synthesis of Tenofovir (PMPA)

  • The HPA intermediate is condensed with a phosphonylating agent such as diethyl p-toluenesulfonyloxymethyl phosphonate. This reaction is typically carried out in the presence of a base like magnesium tert-butoxide in a solvent mixture (e.g., N-methylpyrrolidone (NMP) and toluene).

  • The reaction is heated to approximately 75 °C for 5-6 hours.

  • The resulting diethyl phosphonate ester is then hydrolyzed to produce tenofovir. This dealkylation step can be achieved using aqueous hydrobromic acid or bromotrimethylsilane (B50905) (TMSBr).

Stage 3: Synthesis of this compound Fumarate (TDF)

  • Tenofovir (PMPA) is suspended in a solvent like N-methylpyrrolidone (NMP) or N,N-dimethylacetamide.

  • A base, typically triethylamine, is added to the mixture. A phase transfer catalyst such as tetrabutylammonium (B224687) bromide may also be added to improve reaction efficiency.

  • Chloromethyl isopropyl carbonate (POC) is added, and the reaction is heated to 50-60 °C for several hours to form this compound (TD) free base.

  • The reaction mixture is cooled and worked up, often by adding it to chilled water to precipitate the crude product. The crude TD is then extracted with a solvent like dichloromethane.

  • The organic layer containing the TD free base is concentrated. The oily residue is dissolved in isopropanol, and fumaric acid is added.

  • The mixture is heated to dissolve the solids, then slowly cooled to induce crystallization. The resulting crystals are filtered, washed, and dried under vacuum to yield the final TDF product.

Synthesis Data
ParameterStage 1 (HPA)Stage 2 (Tenofovir)Stage 3 (TDF)Overall YieldReference
Key Reagents Adenine, (R)-Propylene Carbonate, NaOHHPA, Diethyl p-toluenesulfonyloxymethyl phosphonate, Mg(OtBu)2Tenofovir, Chloromethyl isopropyl carbonate, Triethylamine, Fumaric Acid-
Solvent DMFNMPO / TolueneNMP / Isopropanol-
Yield ~85%-~53% (initial crystallization), ~90% (recrystallization)~24% (optimized process)

Mechanism of Action

TDF acts as a prodrug that is converted intracellularly to the pharmacologically active tenofovir diphosphate, which competes with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate, for incorporation into newly forming viral DNA.

G cluster_0 Extracellular Space cluster_1 Host Cell Cytoplasm cluster_2 Viral Replication TDF This compound Fumarate (TDF) Tenofovir Tenofovir TDF->Tenofovir Cellular Uptake & Esterase Hydrolysis TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) RT Viral Reverse Transcriptase (RT) TFV_DP->RT Competitive Inhibition vs dATP DNA_elongation Viral DNA Elongation RT->DNA_elongation Termination Chain Termination DNA_elongation->Termination Incorporation of Tenofovir

Caption: Mechanism of action of this compound Fumarate (TDF).

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and quality of TDF.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of TDF and quantifying it in pharmaceutical dosage forms.

Experimental Protocol (Typical):

  • Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., sodium dihydrogen orthophosphate, pH adjusted to 2.3) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is prepared. A common ratio is 60:40 (Buffer:Acetonitrile).

  • Standard Solution Preparation: A stock solution of TDF reference standard is prepared by dissolving an accurately weighed amount in a suitable solvent like methanol (B129727) to a concentration of 1 mg/mL. Working standards (e.g., 20-110 µg/ml) are prepared by further dilution with the mobile phase.

  • Sample Preparation: For tablets, a number of tablets are weighed, crushed, and a quantity of powder equivalent to a specific dose is dissolved in the mobile phase, sonicated, filtered, and diluted to the appropriate concentration.

  • Chromatographic Conditions: The analysis is performed using a C18 column with UV detection typically at 260 nm. The flow rate is generally maintained at 1.0-1.2 mL/min.

  • Analysis: Equal volumes (e.g., 20 µL) of the standard and sample solutions are injected into the chromatograph. The TDF peak is identified by its retention time, and the purity or concentration is calculated by comparing the peak area with that of the standard.

ParameterMethod 1Method 2Method 3
Column Hyper ODS2 C18Kromasil C18 (150 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Phosphate Buffer (90:10)Buffer:Acetonitrile (60:40)Buffer:Acetonitrile (60:40)
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 260 nm254 nm260 nm
Retention Time 2.1 min3.96 min~3.0 min
Linearity Range 20-110 µg/mL1-6 µg/mL-
Reference
Spectroscopic Characterization

Spectroscopic methods are essential for elucidating and confirming the molecular structure of TDF.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A full assignment of ¹³C NMR resonances has been achieved.

NucleusKey Chemical Shifts (δ, ppm)Reference
¹H NMR Signals corresponding to the adenine base, propyl chain, and the disoproxil groups.
¹³C NMR Resonances for the purine (B94841) ring, the phosphonate vicinity, and the disoproxil fumarate moiety.

4.2.2 Mass Spectrometry (MS) Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used to confirm the molecular weight of TDF and to identify and quantify metabolites and degradation products.

TechniqueIonization ModeParent Ion (m/z)Key Fragment Ions (m/z)Reference
LC-MS/MS Positive ESI520.2 (M+H)⁺288.0 (Tenofovir)
LC-MS/MS Positive ESI542.2 (M+Na)⁺-

4.2.3 Infrared (IR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the TDF molecule, confirming its structure.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability and formulation. TDF is known to exist in different polymorphic forms.

4.3.1 Powder X-Ray Diffraction (PXRD) PXRD is a powerful technique for identifying the crystalline form of TDF. The crystalline nature of TDF Form I is confirmed by characteristic sharp peaks at specific 2θ angles.

FormProminent 2θ PeaksReference
TDF Form I 10.3°, 18.5°, 20°, 22°, 25°, 28°, 30°

4.3.2 Differential Scanning Calorimetry (DSC) DSC is used to determine the melting point and thermal behavior of TDF. The thermogram for TDF typically shows a characteristic endothermic peak corresponding to its melting point.

ParameterValueReference
Melting Point ~117 °C

Impurity Profiling

During the synthesis and storage of TDF, several process-related impurities and degradation products can form. The identification and control of these impurities are mandated by regulatory agencies. Common impurities include mono-POC tenofovir, various tenofovir ethers, and dimers. These are typically identified and quantified using HPLC and LC-MS.

Impurity NameChemical Name
Mono-POC Tenofovir [[(1R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methylphosphonyl]methyl isopropyl carbonate
This compound Dimer C₃₉H₆₀N₁₀O₂₀P₂
(S)-Isomer [[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methyl ethoxy]methyl]phosphonicacid disoproxil fumarate
9-Propenyladenine 9-Propenyladenine

Conclusion

The synthesis of this compound Fumarate is a well-established, multi-step chemical process that has been optimized for industrial-scale production. Its characterization relies on a combination of robust chromatographic, spectroscopic, and solid-state analysis techniques. These methods are crucial for ensuring the identity, purity, quality, and consistency of the final drug product, thereby guaranteeing its safety and efficacy for patients.

References

Physicochemical Properties of Tenofovir Disoproxil for Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) disoproxil, a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a cornerstone in the management of HIV-1 and chronic hepatitis B infections. Its efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, stability, and ultimately, its bioavailability upon oral administration. This technical guide provides a comprehensive overview of the critical physicochemical characteristics of tenofovir disoproxil, offering insights for formulation development and drug delivery research. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Core Physicochemical Properties

The physicochemical properties of this compound are pivotal for its formulation into an effective oral dosage form. As a prodrug, it is designed to overcome the poor oral bioavailability of its active form, tenofovir. This compound is most commonly available as a fumarate (B1241708) salt (TDF) to enhance its stability and handling properties. This guide will delineate the properties of both the free base and the fumarate salt where applicable.

Table 1: Quantitative Physicochemical Data of this compound and its Fumarate Salt
PropertyThis compound (Free Base)This compound Fumarate (TDF)Reference(s)
Molecular Formula C₁₉H₃₀N₅O₁₀PC₂₃H₃₄N₅O₁₄P[1]
Molecular Weight 519.44 g/mol 635.52 g/mol [1]
Melting Point Not clearly reported (initially an oil)113-118 °C[2]
pKa -3.75[3]
LogP (Octanol/Water) -1.25[3]
Aqueous Solubility Lower than TDF13.4 mg/mL in distilled water at 25 °C
Hygroscopicity Lower than TDFHydrophilic and degrades in the presence of moisture

Experimental Protocols

Accurate characterization of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of this compound fumarate can be determined using the shake-flask method as recommended by guidelines such as those from the World Health Organization.

  • Objective: To determine the maximum concentration of the drug that can be dissolved in an aqueous medium at equilibrium.

  • Materials: this compound fumarate powder, distilled water, pH buffers (pH 1.2, 4.5, 6.8), constant temperature shaker, filtration device (e.g., 0.45 µm syringe filter), and a validated analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of this compound fumarate to a series of flasks containing the different aqueous media (distilled water and pH buffers).

    • Agitate the flasks in a constant temperature shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

    • After agitation, allow the suspensions to settle.

    • Withdraw an aliquot from the supernatant and immediately filter it to remove any undissolved solid.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound fumarate using a validated HPLC-UV method.

    • Repeat the sampling and analysis at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration remains constant).

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug in the gastrointestinal tract.

  • Objective: To determine the pKa value(s) of this compound fumarate.

  • Materials: this compound fumarate, purified water, standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M), a calibrated pH meter with an electrode, and a magnetic stirrer.

  • Procedure:

    • Dissolve an accurately weighed amount of this compound fumarate in a known volume of purified water to prepare a solution of a specific concentration (e.g., 1 mM).

    • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Titrate the solution with the standardized acid or base, adding small, precise volumes of the titrant.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration past the equivalence point(s).

    • Plot the pH of the solution against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at which half of the drug is ionized, which corresponds to the midpoint of the buffer region on the titration curve. The equivalence point can be identified from the inflection point of the curve.

Determination of Partition Coefficient (LogP) (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity and is a key determinant of its membrane permeability.

  • Objective: To determine the LogP of this compound fumarate.

  • Materials: this compound fumarate, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), separatory funnels, a validated analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Prepare a stock solution of this compound fumarate in either water or n-octanol.

    • Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.

    • Shake the funnel for a predetermined period (e.g., 30 minutes) to allow for partitioning of the drug between the two phases.

    • Allow the two phases to separate completely.

    • Carefully collect aliquots from both the n-octanol and aqueous layers.

    • Determine the concentration of this compound fumarate in each phase using a validated analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Solid-State Characterization

The solid-state properties of this compound, including its crystalline form (polymorphism), can significantly impact its stability, solubility, and dissolution rate.

  • a. Differential Scanning Calorimetry (DSC)

    • Objective: To investigate the thermal properties of the drug, such as melting point and phase transitions.

    • Procedure: A small, accurately weighed sample of this compound fumarate is placed in an aluminum pan. The pan is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature and compared to an empty reference pan. Endothermic or exothermic events, such as melting, are recorded as peaks in the DSC thermogram.

  • b. X-Ray Powder Diffraction (XRPD)

    • Objective: To identify the crystalline form and assess the degree of crystallinity of the drug substance.

    • Procedure: A powdered sample of this compound fumarate is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the sample at specific angles (2θ). The intensity of the diffracted X-rays is measured as a function of the diffraction angle, producing a unique diffraction pattern for each crystalline form.

Stability and Forced Degradation Studies

Understanding the stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods, in line with ICH guidelines.

  • Objective: To evaluate the stability of this compound under various stress conditions.

  • Procedure:

    • Hydrolysis: The drug is exposed to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures.

    • Oxidation: The drug is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Stress: The solid drug is exposed to high temperatures (e.g., 60-80 °C).

    • Photostability: The drug is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: The stressed samples are analyzed at various time points using a validated stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Mechanism of Action and Metabolic Pathway

This compound is a prodrug that requires intracellular conversion to its active form, tenofovir diphosphate, to exert its antiviral effect.

TDF This compound (Oral Administration) GI_Tract Gastrointestinal Tract TDF->GI_Tract Absorption Plasma Plasma GI_Tract->Plasma Hydrolysis by Esterases Target_Cell Target Cell (e.g., Lymphocyte) Plasma->Target_Cell Uptake TFV Tenofovir Target_Cell->TFV Intracellular Hydrolysis TFV_MP Tenofovir Monophosphate TFV->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (Active Form) TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) RT HIV Reverse Transcriptase TFV_DP->RT Inhibition DNA_Chain Viral DNA Chain Termination RT->DNA_Chain Blocks Elongation

Caption: Intracellular conversion of this compound to its active form.

Degradation Pathway

This compound is susceptible to hydrolysis, which is a primary degradation pathway. The ester linkages are the main sites of cleavage.

TDF This compound Monoester Tenofovir Monoester Intermediate TDF->Monoester Hydrolysis of one ester group Formaldehyde Formaldehyde TDF->Formaldehyde Byproducts of Hydrolysis Isopropanol Isopropanol TDF->Isopropanol CO2 Carbon Dioxide TDF->CO2 TFV Tenofovir (Active Moiety) Monoester->TFV Hydrolysis of second ester group

Caption: Hydrolytic degradation pathway of this compound.

Conclusion

A thorough understanding of the physicochemical properties of this compound is paramount for the successful design and development of robust oral drug delivery systems. This guide has summarized the key quantitative data, provided detailed experimental protocols for their determination, and visualized the critical pathways related to its mechanism of action and degradation. For researchers and scientists in the field, this information serves as a foundational resource for optimizing formulations to enhance the therapeutic efficacy of this vital antiretroviral agent. The lower hygroscopicity of the this compound free base suggests it could be a promising alternative to the fumarate salt, warranting further investigation in drug delivery applications.

References

Tenofovir Disoproxil: A Technical Analysis of Mechanism of Action and Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Tenofovir (B777) Disoproxil (TD), a cornerstone antiretroviral agent. We will explore its molecular mechanism of action, the metabolic pathway to its active form, and the structural insights gained from crystallographic analysis. This document consolidates key quantitative data and detailed experimental protocols to serve as a comprehensive resource for the scientific community.

Mechanism of Action: From Prodrug to DNA Chain Terminator

Tenofovir disoproxil fumarate (B1241708) (TDF) is an acyclic nucleoside phosphonate (B1237965) diester analog of adenosine (B11128) monophosphate. It is a prodrug, meaning it is administered in an inactive form and must be metabolized into its active form within the body.[1][2] This multi-step activation is crucial for its therapeutic effect.

  • Absorption and Hydrolysis : After oral administration, TDF is absorbed and its diester moiety is hydrolyzed by gut and plasma esterases. This initial step converts the prodrug into tenofovir (TFV).[3][4] The disoproxil group enhances the molecule's lipophilicity, which improves its oral bioavailability compared to the parent tenofovir compound.[5]

  • Intracellular Phosphorylation : Once inside the target cells (such as lymphocytes), tenofovir undergoes two successive phosphorylation steps, catalyzed by cellular kinases (adenylate kinases and then nucleoside diphosphate (B83284) kinases), to form the active metabolite, tenofovir diphosphate (TFV-DP).

  • Competitive Inhibition and Chain Termination : TFV-DP is a structural analog of the natural deoxyadenosine (B7792050) 5'-triphosphate (dATP). It competes with dATP for incorporation into newly forming viral DNA by the viral reverse transcriptase (RT) enzyme, which is essential for the replication of retroviruses like HIV and hepadnaviruses like HBV.

  • Obligate Chain Terminator : Once incorporated into the viral DNA strand, TFV-DP acts as an obligate chain terminator. It lacks the 3'-hydroxyl group necessary to form the phosphodiester bond required for adding the next nucleotide, thereby halting DNA chain elongation and preventing viral replication. TFV-DP is a weak inhibitor of mammalian DNA polymerases α and β, and mitochondrial DNA polymerase γ, which contributes to its selective antiviral activity.

Tenofovir_Mechanism_of_Action cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space TDF This compound Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Esterases TFV_MP Tenofovir Monophosphate TFV->TFV_MP Adenylate Kinase TFV_DP Tenofovir Diphosphate (TFV-DP, Active Form) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase DNA_terminated Chain Termination TFV_DP->DNA_terminated Competitive Incorporation dATP dATP (Natural Substrate) DNA_synthesis Viral DNA Elongation dATP->DNA_synthesis Incorporation DNA_synthesis->DNA_synthesis RT Viral Reverse Transcriptase (RT) RT->DNA_synthesis RT->DNA_terminated Crystal_Structure_Workflow start API Synthesis (e.g., this compound) crystallization Crystallization (e.g., Drowning-Out Method) start->crystallization crystal_selection Single Crystal Selection & Mounting crystallization->crystal_selection diffraction Single Crystal X-ray Diffraction (SXD) Data Collection crystal_selection->diffraction xray X-ray Source (e.g., Mo Kα radiation) xray->diffraction processing Data Processing & Reduction (Integration, Scaling, Merging) diffraction->processing solution Structure Solution (Direct Methods / Patterson) processing->solution refinement Structure Refinement (Full-matrix least-squares on F^2) solution->refinement validation Validation & Analysis (CIF file generation, R-factor checks) refinement->validation end Final 3D Structure & Crystallographic Data validation->end

References

early discovery and development of tenofovir disoproxil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Early Discovery and Development of Tenofovir (B777) Disoproxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir Disoproxil Fumarate (B1241708) (TDF), commercially known as Viread®, is a cornerstone in the management of HIV-1 and chronic hepatitis B infections. It is a prodrug of tenofovir, an acyclic nucleotide analog reverse transcriptase inhibitor (NRTI). The development of TDF was a pivotal step in antiretroviral therapy, addressing the challenge of the parent compound's poor oral bioavailability. This guide delves into the technical details of the early discovery and development of this transformative therapeutic agent.

Early Discovery and the Prodrug Solution

The journey of tenofovir began with its initial synthesis by Antonín Holý at the Institute of Organic Chemistry and Biochemistry in Prague. The patent for tenofovir, filed in 1986, initially highlighted its activity against the herpes simplex virus.[1] Subsequent research in 1985 by Erik De Clercq and Holý revealed its potent activity against HIV in cell cultures.[1] However, the therapeutic potential of tenofovir was hampered by its low oral bioavailability due to the negatively charged phosphonate (B1237965) group, which limited its ability to cross cell membranes.[2][3][4]

To overcome this limitation, Gilead Sciences developed a prodrug, this compound. This involved masking the two negative charges of the phosphonic acid group with disoproxil esters, thereby enhancing its oral absorption. The fumarate salt of this prodrug, this compound fumarate, was developed to improve the stability and formulation of the compound. This modification allowed for effective oral administration and subsequent conversion to the active tenofovir within the body. TDF received its first FDA approval for the treatment of HIV in 2001.

Chemical Synthesis

The manufacturing process for this compound Fumarate involves a multi-step synthesis. A common route starts with adenine, which is reacted with (R)-propylene carbonate. The resulting intermediate is then alkylated. The diethyl phosphonate esters are hydrolyzed to produce tenofovir. Finally, an alkylative esterification is performed to produce the this compound free base, which is then treated with fumaric acid to crystallize as this compound Fumarate.

G cluster_0 Stage 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine cluster_1 Stage 2: Synthesis of Tenofovir cluster_2 Stage 3: Synthesis of this compound Fumarate Adenine Adenine HPA (R)-9-(2-hydroxypropyl)adenine Adenine->HPA NaOH, DMF PropyleneCarbonate (R)-Propylene Carbonate PropyleneCarbonate->HPA DiethylPhosphonate Diethylphosphonate Intermediate HPA->DiethylPhosphonate Base (e.g., tert-butyllithium) TosylatedDiester Tosylated Hydroxymethylphosphonate Diester TosylatedDiester->DiethylPhosphonate Tenofovir Tenofovir (PMPA) DiethylPhosphonate->Tenofovir Hydrolysis (e.g., TMSBr) TDF_Base This compound (Free Base) Tenofovir->TDF_Base Alkylation ChloromethylCarbonate Chloromethyl Isopropyl Carbonate ChloromethylCarbonate->TDF_Base TDF This compound Fumarate TDF_Base->TDF Isopropanol FumaricAcid Fumaric Acid FumaricAcid->TDF G TDF This compound (TDF) Tenofovir Tenofovir TDF->Tenofovir Hydrolysis (in plasma/cell) TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) RT Viral Reverse Transcriptase TFV_DP->RT Competitive Inhibition Viral_DNA Viral DNA Elongation RT->Viral_DNA dATP incorporation Chain_Termination Chain Termination RT->Chain_Termination TFV-DP incorporation G cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Compound Discovery & Synthesis InVitro In Vitro Studies (Antiviral Activity, Cytotoxicity) Discovery->InVitro AnimalModels Animal Models (Pharmacokinetics, Efficacy, Toxicology) InVitro->AnimalModels IND Investigational New Drug (IND) Application AnimalModels->IND Phase1 Phase I Trials (Safety, PK in Humans) IND->Phase1 Phase2 Phase II Trials (Efficacy, Dose-Ranging) Phase1->Phase2 Phase3 Phase III Trials (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval

References

The In Vitro Antiviral Activity Spectrum of Tenofovir Disoproxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) disoproxil fumarate (B1241708) (TDF) is a cornerstone of antiretroviral therapy, widely recognized for its potent activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As a prodrug of tenofovir, TDF is an acyclic nucleotide analog reverse transcriptase inhibitor (NtRTI). Its efficacy stems from its conversion to the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), which acts as a competitive inhibitor of viral reverse transcriptase and polymerase, leading to chain termination of viral DNA synthesis.[1][2][3] This technical guide provides an in-depth overview of the in vitro antiviral activity spectrum of tenofovir disoproxil, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound is absorbed and rapidly converted to tenofovir, which is then phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-DP).[3][4] TFV-DP mimics the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP), and competes for incorporation into the growing viral DNA chain by viral polymerases such as HIV reverse transcriptase and HBV polymerase. Lacking the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, the incorporation of TFV-DP results in the termination of DNA chain elongation, thereby halting viral replication. The selectivity of tenofovir for viral polymerases over human DNA polymerases contributes to its favorable safety profile.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TDF This compound (TDF) Tenofovir Tenofovir TDF->Tenofovir Hydrolysis TFV-MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV-MP Cellular Kinases TFV-DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV-MP->TFV-DP Cellular Kinases Viral_Polymerase Viral Reverse Transcriptase / Polymerase TFV-DP->Viral_Polymerase Competitive Inhibition (vs dATP) DNA_Elongation Viral DNA Elongation Viral_Polymerase->DNA_Elongation Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination

Cellular activation and mechanism of action of this compound.

In Vitro Antiviral Activity Spectrum

The following tables summarize the in vitro antiviral activity of tenofovir and its prodrugs against a range of viruses. EC50 (50% effective concentration), IC50 (50% inhibitory concentration), and CC50 (50% cytotoxic concentration) values are presented.

Table 1: Anti-Retroviral Activity

VirusCell LineCompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
HIV-1Lymphoblastoid cell lines, primary monocyte/macrophage cells, peripheral blood lymphocytesTenofovir0.04 - 8.5>100>11.8 - >2500
HIV-1IIIBMT-2TAF0.0051>458,853
HIV-1BaLPBMCsTAF0.0017>151,385
HIV-2---TAFPotent Activity------

Table 2: Anti-Hepadnavirus Activity

VirusCell LineCompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Hepatitis B Virus (HBV)HepG2 2.2.15Tenofovir0.14 - 1.5>100>67
Hepatitis B Virus (HBV)HepG2 2.2.15Tenofovir1.1------
Hepatitis B Virus (HBV)HepAD38TDF--->100---
Hepatitis B Virus (HBV)HepAD38Tenofovir--->100---

Table 3: Activity Against Other Viruses

| Virus | Cell Line | Compound | IC50 (µM) | Reference | |---|---|---|---| | Epstein-Barr Virus (EBV) | HH514-16 | TDF | 0.30 | | | Epstein-Barr Virus (EBV) | HH514-16 | TAF | 0.084 | | | Epstein-Barr Virus (EBV) | HH514-16 | Tenofovir | ~100 | | | Herpes Simplex Virus 2 (HSV-2) | --- | TAF | Weak Activity | | | SARS-CoV-2 | Vero CCL-81 | TDF | Inhibited viral replication at 3-90 µM | | | SARS-CoV-2 | A549-hACE2 | TDF | Inactive up to 50 µM | | | SARS-CoV-2 | NHBE | TDF | Inactive up to 50 µM | |

Note: TAF (Tenofovir Alafenamide) is another prodrug of tenofovir with a different pharmacokinetic profile. Data for TAF is included for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro antiviral assays. Below are generalized protocols for determining the antiviral activity and cytotoxicity of this compound.

General Workflow for In Vitro Antiviral Assays

Antiviral Assay Workflow Cell_Seeding 1. Cell Seeding (e.g., 96-well plate) Compound_Addition 2. Addition of Serially Diluted this compound Cell_Seeding->Compound_Addition Virus_Infection 3. Virus Infection Compound_Addition->Virus_Infection Incubation 4. Incubation (Time and temperature dependent on virus and cell line) Virus_Infection->Incubation Endpoint_Assay 5. Endpoint Assay (e.g., p24 ELISA, qPCR, CPE) Incubation->Endpoint_Assay Data_Analysis 6. Data Analysis (Calculation of EC50/IC50) Endpoint_Assay->Data_Analysis

A generalized workflow for in vitro antiviral activity testing.
HIV-1 Antiviral Activity Assay (p24 Antigen ELISA)

This protocol is a standard method for assessing the anti-HIV-1 activity of a compound.

  • Cell Lines: HIV-1 permissive cells such as peripheral blood mononuclear cells (PBMCs) or MT-4 cells are commonly used.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Prepare serial dilutions of TDF in culture medium.

    • Add the diluted compound to the cells.

    • Infect the cells with a known titer of an HIV-1 stock.

    • Include uninfected cell controls and infected, untreated controls.

    • Incubate the plates for 3-7 days at 37°C in a humidified CO2 incubator.

    • After incubation, collect the culture supernatant from each well.

    • Quantify the amount of p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage of viral inhibition for each compound concentration compared to the infected, untreated control.

    • Determine the EC50 value from a dose-response curve.

HBV Antiviral Activity Assay (Southern Blot or qPCR)

This method is used to determine the efficacy of TDF against HBV.

  • Cell Line: The HepG2 2.2.15 cell line, which stably expresses wild-type HBV, is a standard model.

  • Procedure:

    • Seed HepG2 2.2.15 cells in culture dishes.

    • Treat the cells with various concentrations of TDF for an extended period, typically 1 to 2 weeks, with media and drug changes every few days.

    • After treatment, isolate intracellular HBV replicative intermediates.

    • Quantify the viral DNA using one of the following methods:

      • Southern Blotting: Fractionate the viral DNA on an agarose (B213101) gel, transfer to a nylon membrane, and detect using a labeled HBV-specific probe.

      • Quantitative PCR (qPCR): Quantify the amount of extracellular or intracellular HBV DNA using specific primers and probes.

    • Calculate the EC50 value based on the reduction in viral DNA levels compared to untreated controls.

Cytotoxicity Assay (MTT Assay)

It is essential to assess the cytotoxicity of the compound to determine its selectivity index.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

    • Prepare serial dilutions of TDF in culture medium.

    • Replace the overnight culture medium with the medium containing the different concentrations of TDF. Include untreated cell controls and medium-only background controls.

    • Incubate the plate for a period corresponding to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to a purple formazan (B1609692) product.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value from a dose-response curve.

Conclusion

This compound exhibits potent and selective in vitro activity against a range of retroviruses and hepadnaviruses, with HIV-1 and HBV being the primary targets. Its efficacy has also been demonstrated against other viruses, such as the Epstein-Barr virus. The in vitro activity against SARS-CoV-2 remains a subject of further investigation, with conflicting reports. The standardized protocols provided in this guide are fundamental for the continued exploration of the antiviral spectrum of tenofovir and the development of novel antiviral agents. The consistent application of these methodologies will ensure the generation of reliable and comparable data within the scientific community.

References

A Technical Guide to the Cellular Pharmacokinetics of Tenofovir Disoproxil Fumarate in Lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenofovir (B777) Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, functioning as a prodrug of tenofovir (TFV), a potent nucleotide reverse transcriptase inhibitor. Its efficacy is critically dependent on its uptake into target lymphocytes and subsequent intracellular conversion to the pharmacologically active metabolite, tenofovir diphosphate (B83284) (TFV-DP). This document provides a detailed examination of the cellular transport and metabolic activation of TDF in lymphocytes, presenting quantitative data, established experimental protocols, and visual pathways to offer a comprehensive resource for researchers in the field.

Cellular Uptake and Transport

TDF, as a lipophilic ester prodrug, is designed to enhance the oral bioavailability and cellular penetration of the parent molecule, tenofovir.[1]

  • TDF Uptake: The primary mechanism for TDF entry into lymphocytes is passive diffusion across the cell membrane.[2][3] This process is energy-independent.[4] Studies in Jurkat T cells and primary human CD4+ T cells have shown that TDF uptake is significantly more efficient—over 10-fold higher—than that of tenofovir itself.[3] This increased permeability is a direct result of its ester structure, which masks the negatively charged phosphonate (B1237965) group of tenofovir.[5]

  • Tenofovir (TFV) Uptake: In contrast, the parent compound, tenofovir, exhibits less efficient cellular uptake. While organic anion transporters (OAT1 and OAT3) facilitate TFV transport in renal proximal tubule cells, these transporters are not typically expressed in human T cells.[3][4][6] Research suggests that in lymphocytes, TFV uptake is energy-dependent and may involve endocytosis.[3][4]

Intracellular Metabolism and Activation

Once inside the lymphocyte, TDF undergoes a multi-step enzymatic conversion to its active form, TFV-DP. This process ensures that the active drug is concentrated within the target cells.

  • Initial Hydrolysis: Following absorption and diffusion into cells, TDF is rapidly hydrolyzed by plasma and intracellular esterases, such as carboxylesterase 1, to release tenofovir (TFV).[7][8][9]

  • First Phosphorylation: Cellular enzymes, specifically adenylate kinases, phosphorylate tenofovir to form tenofovir monophosphate (TFV-MP).[6][10]

  • Second Phosphorylation: TFV-MP is subsequently phosphorylated by nucleoside diphosphate kinases to yield the active metabolite, tenofovir diphosphate (TFV-DP).[6][10]

TFV-DP is a structural analog of deoxyadenosine (B7792050) 5'-triphosphate (dATP) and acts as a competitive inhibitor of HIV-1 reverse transcriptase.[11][12] Its incorporation into viral DNA leads to chain termination, thereby halting viral replication.[12][13]

TDF_Metabolism Figure 1: Intracellular Metabolic Activation of TDF cluster_outside Extracellular Space cluster_inside Intracellular Space (Lymphocyte) TDF_ext Tenofovir Disoproxil (TDF) TDF_int TDF TDF_ext->TDF_int Passive Diffusion TFV Tenofovir (TFV) TDF_int->TFV Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Nucleoside Diphosphate Kinases

Figure 1: Intracellular Metabolic Activation of TDF

Quantitative Analysis of Intracellular Metabolites

The concentration of TFV-DP in peripheral blood mononuclear cells (PBMCs) is a key biomarker for assessing drug exposure and adherence to therapy.[14] A wide range of intracellular concentrations has been observed in clinical studies, influenced by factors such as adherence, dosing, and individual patient variability.

Table 1: Intracellular Concentrations of Tenofovir Diphosphate (TFV-DP) in PBMCs

Study Population Dosing Regimen Median TFV-DP Concentration (fmol/10⁶ cells) Range (fmol/10⁶ cells) Citation(s)
HIV-1 Infected Patients TDF + ddI 120 42.9 - 361 [15]
Healthy Volunteers (Single Dose) 300 mg TDF 11.35 (peak) N/A [7]
Healthy Volunteers (Multi-dose) 300 mg TDF 35 - 38.5 (Cmax) N/A [7]
PrEP Users (Daily) TDF/FTC 64 20 - 387 [16]

| Healthy Volunteers (100% Adherence) | F/TDF Daily | 81.7 | N/A |[17] |

Note: Concentrations can vary significantly. TDF/FTC refers to co-formulated this compound Fumarate and Emtricitabine (B123318). F/TDF refers to the same co-formulation.

The intracellular half-life of TFV-DP is notably long, with estimates ranging from over 60 hours to as long as 150 hours in PBMCs.[1][15] This extended half-life supports once-daily dosing regimens.[1]

Experimental Protocols

Accurate quantification of intracellular TFV-DP is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard method.[14]

Protocol: Quantification of Intracellular TFV-DP in PBMCs

This protocol outlines a generalized workflow for the isolation of PBMCs and subsequent measurement of TFV-DP.

1. PBMC Isolation:

  • Dilute whole blood with an equal volume of Phosphate-Buffered Saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque density gradient medium in a centrifuge tube.[14]

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.[14]

  • Aspirate the upper plasma layer and carefully collect the distinct mononuclear cell layer (buffy coat).[14]

  • Wash the collected cells twice with PBS, centrifuging at 100-250 x g for 10 minutes to pellet the cells.[14]

  • Resuspend the cell pellet and perform a cell count using a hemocytometer or an automated cell counter.

2. Cell Lysis and Analyte Extraction:

  • Centrifuge the counted cells to pellet them and discard the supernatant.

  • Add ice-cold 70% methanol (B129727) to the cell pellet to lyse the cells and precipitate proteins.[15][18] An internal standard is typically added at this stage.[15]

  • Vortex vigorously and incubate on ice for at least 30 minutes.[14]

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[14]

  • Carefully transfer the supernatant containing the analyte to a new tube.

3. Sample Cleanup (Optional but Recommended):

  • Solid Phase Extraction (SPE) using a weak anion exchange cartridge can be employed to remove interfering substances and concentrate the analyte.[14]

  • Condition, load, wash, and elute the sample according to the SPE cartridge manufacturer's instructions.[14]

4. LC-MS/MS Analysis:

  • Evaporate the final eluate or supernatant to dryness, often under a stream of nitrogen.[14]

  • Reconstitute the dried extract in the mobile phase used for the LC separation.[14]

  • Inject the sample into an LC-MS/MS system for separation and quantification. Transient ion-pairing high-performance liquid chromatography is often used.[18]

Workflow Figure 2: Experimental Workflow for TFV-DP Quantification start Collect Whole Blood isolate Isolate PBMCs (Ficoll Gradient) start->isolate wash Wash & Count Cells isolate->wash lyse Cell Lysis (70% Methanol) wash->lyse extract Centrifuge & Collect Supernatant lyse->extract cleanup Solid Phase Extraction (SPE Cleanup) extract->cleanup analyze LC-MS/MS Analysis cleanup->analyze quantify Data Quantification analyze->quantify

References

The Prodrug Strategy of Tenofovir Disoproxil: Enhancing Oral Bioavailability for Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tenofovir (B777), a potent nucleotide reverse transcriptase inhibitor, is a cornerstone in the management of HIV and HBV infections. However, its inherent physicochemical properties, particularly its high polarity and negative charge at physiological pH, result in poor oral bioavailability, limiting its therapeutic efficacy as an oral agent. To overcome this limitation, a prodrug strategy was employed, leading to the development of tenofovir disoproxil fumarate (B1241708) (TDF). This technical guide provides a comprehensive overview of the core principles behind the TDF prodrug strategy, focusing on the mechanisms that enhance its oral absorption and subsequent conversion to the active tenofovir diphosphate (B83284). We will delve into the key experimental data, detailed methodologies, and the biochemical pathways that underpin the success of this widely used antiretroviral agent.

Introduction: The Challenge of Oral Tenofovir Delivery

Tenofovir is an acyclic nucleoside phosphonate (B1237965) that, in its active diphosphorylated form, acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of viral DNA synthesis.[1][2] Despite its potent antiviral activity, the parent drug, tenofovir, exhibits very low oral bioavailability (less than 5%) due to its hydrophilic nature and dianionic charge at intestinal pH, which restricts its passive diffusion across the intestinal epithelium.[3] This poor absorption necessitates a prodrug approach to enable effective oral administration.

The development of this compound fumarate (TDF) represents a successful application of prodrug design to improve the oral bioavailability of a polar, charged molecule. TDF is a diester prodrug of tenofovir, where the phosphonate group is masked with two lipophilic disoproxil (diisopropyloxycarbonyloxymethyl) groups.[1] This modification increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract.

Mechanism of Enhanced Oral Bioavailability

The enhanced oral bioavailability of tenofovir via the TDF prodrug is a multi-step process involving increased absorption followed by enzymatic conversion to the active moiety.

Increased Lipophilicity and Passive Diffusion

The disoproxil ester groups effectively neutralize the negative charges of the phosphonate moiety of tenofovir, significantly increasing its lipophilicity. This chemical modification allows TDF to be more readily absorbed across the lipid-rich membranes of the intestinal epithelial cells via passive diffusion.

Enzymatic Hydrolysis and Bioactivation

Once absorbed into the systemic circulation, TDF undergoes rapid and efficient hydrolysis by ubiquitously expressed esterases to release tenofovir.[1][4] This bioactivation is a two-step process:

  • Carboxylesterase-mediated hydrolysis: Carboxylesterases (CES), particularly CES1 in the liver and CES2 in the intestine, cleave the two ester bonds of the disoproxil groups.[5][6] This process first yields a monoester intermediate, tenofovir monoisoproxil, and then tenofovir.[5]

  • Intracellular Phosphorylation: Following its release, tenofovir is taken up by target cells (e.g., lymphocytes) where it is sequentially phosphorylated by cellular kinases to tenofovir monophosphate and subsequently to the active metabolite, tenofovir diphosphate.[1]

This efficient conversion ensures that high concentrations of the active drug accumulate within the target cells, where it exerts its antiviral effect.

Quantitative Data Presentation

The following tables summarize the key pharmacokinetic parameters of tenofovir following the oral administration of this compound fumarate in various species and clinical settings.

Table 1: Pharmacokinetic Parameters of Tenofovir in Humans Following Oral Administration of this compound Fumarate (300 mg)
ParameterValueReference
Oral Bioavailability (Fasting) ~25%[7]
Oral Bioavailability (High-Fat Meal) ~40%[4][7]
Cmax (Fasting) 296 ± 90 ng/mL[7]
Cmax (Fed) 326 ng/mL[7]
Tmax (Fasting) 1.0 ± 0.4 h[7]
AUC (Fasting) 2287 ± 685 ng·h/mL[7]
AUC (Fed) 3324 ng·h/mL[7]
Plasma Half-life ~12-18 h[7]
Table 2: Preclinical Pharmacokinetic Parameters of Tenofovir Following Oral Administration of this compound Fumarate
SpeciesDoseOral BioavailabilityCmaxTmaxAUCReference
Mouse 1000 mg/kgN/A6.3 µg/mL0.5 h29.0 hr·µg/mL[8]
Rat 25 mg/kgN/AVaries with formulationVaries with formulation1.5- to 2.1-fold increase with inhibitors[3]
Dog N/A~30%N/AN/AN/A[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro Caco-2 Permeability Assay

This assay is a standard method to predict the intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Permeability Measurement:

    • The culture medium is replaced with a transport buffer.

    • The test compound (this compound) is added to the apical (donor) side.

    • Samples are collected from the basolateral (receiver) side at various time points.

    • The concentration of the compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance on the receiver side, A is the surface area of the filter, and C0 is the initial concentration of the drug on the donor side.

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of tenofovir after oral administration of TDF.

  • Animal Model: Male Sprague-Dawley rats are used. Animals are fasted overnight before dosing.

  • Drug Administration:

    • This compound is formulated in a suitable vehicle (e.g., a slurry containing ethanol, polyethylene (B3416737) glycol, and propylene (B89431) glycol).[3]

    • The formulation is administered via oral gavage at a specific dose (e.g., 25 mg/kg).[3]

  • Blood Sampling:

    • Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 20, 40, 60, 120, 240, and 480 minutes post-dose).[3]

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of tenofovir are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, from the plasma concentration-time data.

Mandatory Visualizations

Diagram 1: this compound Prodrug Conversion Pathway

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Target Cell TDF_lumen This compound (Oral Administration) TDF_absorbed Absorbed this compound TDF_lumen->TDF_absorbed Passive Diffusion (Increased Lipophilicity) TDF_circ This compound TDF_absorbed->TDF_circ TFV_mono Tenofovir Monoisoproxil (Intermediate) TDF_circ->TFV_mono Carboxylesterases (CES1/CES2) TFV Tenofovir TFV_mono->TFV Carboxylesterases/Phosphodiesterases TFV_MP Tenofovir Monophosphate TFV->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (Active Drug) TFV_MP->TFV_DP Cellular Kinases

Caption: Metabolic activation of the this compound prodrug.

Diagram 2: Experimental Workflow for In Vivo Pharmacokinetic Study

G start Start animal_prep Animal Preparation (Sprague-Dawley Rats, Fasted) start->animal_prep dosing Oral Administration of TDF (Oral Gavage) animal_prep->dosing sampling Serial Blood Sampling (Tail Vein) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS for Tenofovir) processing->analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for a preclinical pharmacokinetic study of TDF.

Conclusion

The this compound fumarate prodrug strategy is a prime example of successful pharmaceutical ingenuity to overcome the challenge of poor oral bioavailability of a potent therapeutic agent. By masking the polar phosphonate group with lipophilic ester moieties, TDF facilitates gastrointestinal absorption. Subsequent and efficient enzymatic cleavage in the body releases the parent drug, tenofovir, which is then converted to its active diphosphate form within target cells. This approach has not only enabled the convenient and effective oral administration of tenofovir for the treatment of HIV and HBV but has also laid the groundwork for the development of next-generation tenofovir prodrugs with further improved pharmacokinetic profiles. The data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of antiviral therapies and prodrug design.

References

The Intracellular Activation of Tenofovir: A Technical Guide to its Phosphorylation Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777), a cornerstone in the treatment and prevention of HIV and hepatitis B virus (HBV) infections, is an acyclic nucleotide analogue of adenosine (B11128) monophosphate. Administered as a prodrug, either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), it requires intracellular conversion to its pharmacologically active form, tenofovir diphosphate (B83284) (TFV-DP). This bioactivation is a critical two-step phosphorylation process mediated by host cellular kinases. Understanding the intricacies of this mechanism is paramount for optimizing drug efficacy, overcoming resistance, and developing novel therapeutic strategies. This technical guide provides an in-depth overview of the phosphorylation of tenofovir to tenofovir diphosphate, detailing the enzymatic players, their kinetics, and the experimental methodologies used to elucidate this pathway.

The Two-Step Phosphorylation of Tenofovir

The conversion of tenofovir to its active diphosphate form is a sequential process involving two distinct phosphorylation events.

First Phosphorylation: Tenofovir to Tenofovir Monophosphate (TFV-MP)

The initial and rate-limiting step in the activation of tenofovir is its phosphorylation to tenofovir monophosphate (TFV-MP). This reaction is primarily catalyzed by adenylate kinase 2 (AK2) , a mitochondrial enzyme that is more efficient in this conversion than its cytosolic counterpart, adenylate kinase 1 (AK1)[1]. While AK2 is the principal enzyme, other adenylate kinases such as AK4 have also been implicated[2].

Second Phosphorylation: Tenofovir Monophosphate (TFV-MP) to Tenofovir Diphosphate (TFV-DP)

The subsequent phosphorylation of TFV-MP to the active TFV-DP is carried out by a broader range of cellular kinases. Notably, this step exhibits tissue-specific enzyme utilization. In peripheral blood mononuclear cells (PBMCs) and vaginal tissue, pyruvate (B1213749) kinase (PK) isoforms (PKM and PKLR) are the key enzymes responsible for this conversion. In contrast, in colorectal tissue, creatine kinase (CK) , particularly the muscle isoform (CKM), is the primary catalyst[1][3][4][5]. Nucleoside diphosphate kinases (NDPKs), such as NME1 and NME2, can also contribute to the formation of TFV-DP, although they are considered less efficient than CK and PK for this specific substrate[2].

Enzymatic Kinetics of Tenofovir Phosphorylation

EnzymeSubstrateKm (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
Creatine Kinase (rabbit muscle)Tenofovir Monophosphate0.25 ± 0.031.9 ± 0.27600
Pyruvate Kinase (rabbit muscle)Tenofovir Monophosphate-(low activity)-
Creatine Kinase (rabbit muscle)ADP (natural substrate)0.05 ± 0.0185 ± 81,700,000

Note: Data for pyruvate kinase with tenofovir monophosphate indicated detectable but low activity, and specific kinetic constants were not determined in the cited study.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental procedures discussed in this guide.

Phosphorylation_Pathway cluster_cell Intracellular Space cluster_action Mechanism of Action Tenofovir Tenofovir (TFV) TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Adenylate Kinase 2 (AK2) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Creatine Kinase (CK) Pyruvate Kinase (PK) Nucleoside Diphosphate Kinase (NDPK) Viral_RT Viral Reverse Transcriptase TFV_DP->Viral_RT Inhibition Termination Chain Termination TFV_DP->Termination Incorporation & DNA_Chain Viral DNA Chain Elongation Viral_RT->DNA_Chain

Diagram 1: Tenofovir Phosphorylation Pathway.

Experimental_Workflow cluster_sample Sample Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Cells Cells/Tissues Lysate Cell Lysate Cells->Lysate Lysis Reaction_Mix Reaction Mixture (Enzyme, Substrate, ATP) Lysate->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Quenching Reaction Quenching Incubation->Quenching Separation HPLC Separation Quenching->Separation Detection Mass Spectrometry (MS/MS) Separation->Detection Quantification Quantification Detection->Quantification

Diagram 2: Experimental Workflow for Kinase Activity.

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the kinetic parameters (Km and Vmax) of kinases involved in tenofovir phosphorylation.

1. Reagents and Materials:

  • Recombinant human kinases (AK2, CK, PK)

  • Tenofovir and Tenofovir Monophosphate

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and DTT)

  • Quenching solution (e.g., perchloric acid or methanol)

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, a specific concentration of the kinase, and varying concentrations of the substrate (tenofovir or TFV-MP).

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet precipitated proteins.

  • Analyze the supernatant by HPLC-MS/MS to separate and quantify the substrate and the phosphorylated product.

  • Determine initial reaction velocities at each substrate concentration.

  • Calculate Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Coupled Enzyme Assays (for Spectrophotometric Detection):

  • For creatine kinase , the production of ATP can be coupled to the hexokinase and glucose-6-phosphate dehydrogenase reactions, leading to the production of NADPH, which can be monitored by the increase in absorbance at 340 nm.

  • For pyruvate kinase , the production of pyruvate is coupled to the lactate (B86563) dehydrogenase reaction, which consumes NADH, leading to a decrease in absorbance at 340 nm.

Quantification of Intracellular Tenofovir Phosphates

Objective: To measure the intracellular concentrations of tenofovir, TFV-MP, and TFV-DP in cells or tissues.

1. Sample Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • For tissue samples, homogenize the tissue in a suitable lysis buffer.

  • Lyse the cells (e.g., with methanol (B129727) or a specific lysis buffer) to release intracellular contents.

  • Centrifuge to remove cell debris.

2. Analyte Extraction:

  • The supernatant containing the intracellular metabolites is subjected to solid-phase extraction (SPE) or protein precipitation to remove interfering substances and concentrate the analytes.

3. LC-MS/MS Analysis:

  • The extracted samples are analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Chromatographic separation is typically achieved using a reversed-phase or ion-exchange column.

  • Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification is based on a standard curve prepared with known concentrations of tenofovir, TFV-MP, and TFV-DP.

Conclusion

The phosphorylation of tenofovir to its active diphosphate form is a complex and crucial process for its antiviral activity. This technical guide has outlined the key enzymatic steps, the tissue-specific nature of the kinases involved, and the experimental approaches to study this pathway. A thorough understanding of this mechanism at a molecular and cellular level is essential for the rational design of new antiretroviral agents and for optimizing the clinical use of tenofovir in diverse patient populations and anatomical compartments. Further research to delineate the kinetic parameters of all involved enzymes, particularly adenylate kinase 2, will provide a more complete quantitative picture of this critical activation pathway.

References

An In-depth Technical Guide to the Inhibition of Viral Reverse Transcriptase by Tenofovir Disoproxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics and mechanism of action of tenofovir (B777) disoproxil fumarate (B1241708) (TDF) as a viral reverse transcriptase inhibitor. TDF is a cornerstone of antiretroviral therapy, and a thorough understanding of its biochemical and cellular pharmacology is essential for ongoing research and the development of new antiviral agents.

Mechanism of Action

Tenofovir disoproxil fumarate is a prodrug that, upon oral administration, is rapidly absorbed and converted to its active form, tenofovir (TFV).[1][2] Inside the target cell, TFV undergoes two successive phosphorylation steps catalyzed by cellular kinases to form tenofovir diphosphate (B83284) (TFV-DP), the pharmacologically active metabolite.[3][4]

TFV-DP is a nucleotide analogue of deoxyadenosine (B7792050) monophosphate (dAMP).[5] It acts as a competitive inhibitor of viral reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA. TFV-DP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for binding to the active site of the RT enzyme. Once incorporated into the growing viral DNA chain, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This premature termination of DNA synthesis effectively halts viral replication.

The selectivity of tenofovir is attributed to its higher affinity for viral reverse transcriptase compared to human DNA polymerases, thus minimizing its impact on host cellular functions.

Metabolic Activation and Cellular Transport

The intracellular conversion of TDF to the active TFV-DP is a critical determinant of its antiviral activity. This process involves several key enzymes and cellular transporters.

Metabolic Pathway

The metabolic activation of TDF proceeds as follows:

  • Hydrolysis: this compound (TDF) is hydrolyzed by plasma and cellular esterases to tenofovir (TFV).

  • First Phosphorylation: TFV is phosphorylated to tenofovir monophosphate (TFV-MP) by adenylate kinase 2 (AK2).

  • Second Phosphorylation: TFV-MP is further phosphorylated to the active tenofovir diphosphate (TFV-DP). This step is catalyzed by different enzymes depending on the tissue type. In peripheral blood mononuclear cells (PBMCs) and vaginal tissue, pyruvate (B1213749) kinase (PKM and PKLR isoforms) is responsible, while in colorectal tissue, creatine (B1669601) kinase (CKM) is the primary enzyme.

Cellular Transport

The movement of tenofovir and its phosphorylated metabolites across the cell membrane is mediated by specific transporters:

  • Influx (Uptake): Tenofovir is taken up into cells by the organic anion transporters OAT1 (SLC22A6) and OAT3 (SLC22A8).

  • Efflux (Removal): The multidrug resistance-associated proteins MRP4 (ABCC4) and MRP2 (ABCC2) are involved in the active efflux of tenofovir from the cell, which can influence intracellular drug concentrations.

Metabolic_and_Transport_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_membrane Cell Membrane TDF This compound (TDF) TFV Tenofovir (TFV) TDF->TFV Esterases OAT OAT1/OAT3 TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase 2 (AK2) MRP MRP2/MRP4 TFV->MRP Efflux TFV_DP Tenofovir Diphosphate (TFV-DP) TFV_MP->TFV_DP Pyruvate Kinase (PKM/PKLR) or Creatine Kinase (CKM) RT_Inhibition Reverse Transcriptase Inhibition TFV_DP->RT_Inhibition OAT->TFV

Metabolic activation and cellular transport of this compound.

Inhibition Kinetics of Viral Reverse Transcriptase

The efficacy of TFV-DP as a reverse transcriptase inhibitor is quantified by several kinetic parameters. These parameters provide insights into the binding affinity and inhibitory potency of the drug.

Quantitative Data
ParameterVirus/EnzymeValueReference(s)
Ki (Inhibition Constant)HIV Reverse Transcriptase (RNA-dependent)0.022 µM
HIV Reverse Transcriptase (DNA-dependent)1.55 µM
EC50 (Half Maximal Effective Concentration)HIV-1 Subtype A87 nM (as TDF)
HIV-1 Subtype B87 nM (as TDF)
HIV-1 Subtype C87 nM (as TDF)
HIV-1 Subtype D87 nM (as TDF)
HIV-1BaL (High Viral Titer)3.69 µM (as TFV)
Binding Affinity (-ΔG) Wild-type HBV-RT-11.54 kcal/mol
S78T Mutant HBV-RT-7.48 kcal/mol
Incorporation Rate (kpol) vs dATP K65R Mutant HIV-RT>20-fold decrease

Note: Ki and EC50/IC50 values can vary depending on the specific assay conditions, cell type, and viral strain used.

Mechanism of Inhibition

The inhibition of HIV reverse transcriptase by TFV-DP involves the following key steps:

  • Competitive Binding: TFV-DP, being a structural analog of dATP, competes with the natural substrate for binding to the active site of the reverse transcriptase enzyme.

  • Incorporation: Upon binding, the reverse transcriptase incorporates tenofovir monophosphate (TFV-MP) into the nascent viral DNA strand.

  • Chain Termination: The absence of a 3'-hydroxyl group on the incorporated tenofovir molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP). This results in the termination of DNA chain elongation.

Inhibition_Mechanism cluster_binding Competitive Binding RT HIV Reverse Transcriptase (RT) Growing_DNA Growing Viral DNA RT->Growing_DNA binds to DNA_Template Viral RNA/DNA Template dATP dATP (Natural Substrate) dATP->RT TFV_DP Tenofovir-DP (Inhibitor) TFV_DP->RT Terminated_DNA Terminated Viral DNA Growing_DNA->Terminated_DNA incorporates Tenofovir-MP Elongated_DNA Elongated Viral DNA Growing_DNA->Elongated_DNA incorporates dATP

Mechanism of HIV reverse transcriptase inhibition by Tenofovir-DP.

Experimental Protocols

The determination of the inhibitory activity of tenofovir is typically performed using cell-based assays that measure viral replication. The p24 antigen capture ELISA is a widely used method for this purpose.

Determination of EC50 using p24 Antigen ELISA

This protocol outlines the general steps for determining the half-maximal effective concentration (EC50) of tenofovir against HIV-1 in a susceptible cell line.

Materials:

  • HIV-1 susceptible T-cell line (e.g., MT-2, H9)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • HIV-1 virus stock of a known titer

  • This compound fumarate (TDF) stock solution

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • HIV-1 p24 Antigen Capture ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the HIV-1 susceptible cells into a 96-well plate at a predetermined density.

  • Compound Dilution: Prepare serial dilutions of TDF in cell culture medium. Add the diluted compound to the wells containing the cells. Include wells with no drug as untreated controls.

  • Infection: Infect the cells with a known amount of HIV-1. Include uninfected cells as a negative control.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a CO2 incubator to allow for viral replication.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA:

    • Coat a 96-well ELISA plate with an anti-p24 capture antibody and incubate.

    • Wash the plate to remove unbound antibody.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and p24 standards to the wells and incubate.

    • Wash the wells to remove unbound materials.

    • Add a biotinylated anti-p24 detector antibody and incubate.

    • Wash the wells and add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a TMB substrate and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Read the absorbance of the wells at 450 nm using a microplate reader.

    • Generate a standard curve using the absorbance values of the p24 standards.

    • Determine the concentration of p24 in each supernatant from the standard curve.

    • Calculate the percentage of viral inhibition for each drug concentration relative to the untreated control.

    • Determine the EC50 value by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Experimental_Workflow start Start seed_cells Seed HIV-susceptible cells in 96-well plate start->seed_cells add_drug Add serial dilutions of Tenofovir seed_cells->add_drug infect_cells Infect cells with HIV-1 add_drug->infect_cells incubate Incubate for 4-5 days infect_cells->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant p24_elisa Perform p24 Antigen ELISA collect_supernatant->p24_elisa read_plate Read absorbance at 450 nm p24_elisa->read_plate analyze_data Analyze data and calculate EC50 read_plate->analyze_data end End analyze_data->end

Experimental workflow for determining the EC50 of Tenofovir.

Conclusion

This compound remains a critical component of antiretroviral therapy due to its potent inhibition of viral reverse transcriptase and favorable pharmacokinetic profile. A deep understanding of its metabolic activation, cellular transport, and the kinetics of its interaction with the viral enzyme is paramount for the rational design of new therapies and for optimizing its use in clinical practice. The experimental protocols outlined in this guide provide a framework for the continued evaluation of tenofovir and other novel reverse transcriptase inhibitors.

References

Methodological & Application

Tenofovir Disoproxil: In Vitro Antiviral Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro antiviral assays with tenofovir (B777) disoproxil (TDF). Included are detailed protocols for evaluating its efficacy against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), as well as for assessing its cytotoxicity.

Tenofovir disoproxil is a prodrug of tenofovir, an acyclic nucleotide analog reverse-transcriptase inhibitor (NtRTI).[1] Following administration, TDF is converted to tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[2][3][4][5] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in the case of HIV) and polymerase (for HBV), leading to the termination of the growing DNA chain and suppression of viral replication.

Mechanism of Action: Intracellular Activation and Viral Inhibition

The antiviral activity of this compound is dependent on its intracellular conversion to the active metabolite, tenofovir diphosphate. This process, along with its mechanism of viral inhibition, is outlined below.

This compound Mechanism of Action cluster_cell Infected Host Cell TDF This compound (TDF) (Oral Prodrug) TFV Tenofovir (TFV) TDF->TFV Hydrolysis by plasma esterases TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Cellular Kinases Viral_RT_Polymerase Viral Reverse Transcriptase / Polymerase TFV_DP->Viral_RT_Polymerase Competitive Inhibition DNA_Elongation Viral DNA Elongation TFV_DP->DNA_Elongation Incorporation Viral_RT_Polymerase->DNA_Elongation Chain_Termination Chain Termination DNA_Elongation->Chain_Termination Viral_Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Viral_Replication_Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of tenofovir and its prodrugs. These values can vary depending on the specific experimental conditions, including the cell line, virus strain, and incubation time.

Table 1: Anti-HBV Activity of this compound

CompoundCell LineEC₅₀ (µM)Reference
This compound FumarateHepG2 2.2.150.02
TenofovirHepG2 2.2.151.1

Table 2: Anti-HIV Activity of Tenofovir and its Prodrugs

CompoundCell LineVirus StrainIC₅₀ (µM)Reference
Tenofovir Diphosphate-HIV-10.1

Table 3: Cytotoxicity of Tenofovir

CompoundCell LineIncubation TimeCC₅₀ (µM)Reference
TenofovirHuman Renal Proximal Tubule Cells (RPTECs)15 days>300
TenofovirHK-224, 48, 72 hoursConcentration-dependent decrease in viability

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Protocol 1: Cell Viability (Cytotoxicity) Assay using MTT

This protocol outlines the determination of the 50% cytotoxic concentration (CC₅₀) of this compound using an MTT assay, which measures cellular metabolic activity.

Materials:

  • Target cell line (e.g., HepG2, MT-2, or PBMCs)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (TDF)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of TDF in complete culture medium.

  • Drug Treatment: Remove the overnight culture medium from the cells and add the various concentrations of TDF. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that mirrors the antiviral assay (e.g., 5-7 days).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well and gently pipette to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each TDF concentration compared to the untreated control and determine the CC₅₀ value using a dose-response curve.

Protocol 2: In Vitro Anti-HIV Assay using p24 Antigen ELISA

This protocol measures the inhibition of HIV-1 replication by quantifying the p24 capsid protein in the culture supernatant.

Materials:

  • Human T-cell line (e.g., MT-2) or Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete culture medium (supplemented with IL-2 for PBMCs)

  • HIV-1 virus stock (e.g., HIV-1IIIB)

  • This compound (TDF)

  • 96-well plates

  • HIV-1 p24 Antigen ELISA kit

Procedure:

  • Cell Preparation: Seed MT-2 cells or PHA-stimulated PBMCs in a 96-well plate.

  • Drug Treatment: Add serial dilutions of TDF to the wells.

  • Infection: Infect the cells with a standardized amount of HIV-1. A multiplicity of infection (MOI) of approximately 0.003 is often used for MT-2 cells.

  • Incubation: Incubate the cultures for 5-7 days to allow for viral replication.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of TDF that inhibits viral replication by 50% (IC₅₀) by plotting the percentage of p24 inhibition against the drug concentration.

Protocol 3: In Vitro Anti-HBV Assay using qPCR

This protocol determines the antiviral activity of TDF against HBV by quantifying the amount of extracellular HBV DNA.

Materials:

  • HepAD38 cell line (a human hepatoblastoma cell line with tetracycline-regulatable HBV replication)

  • Complete culture medium without tetracycline (B611298)

  • This compound (TDF)

  • 96-well plates

  • DNA extraction kit

  • HBV-specific primers and probes for qPCR

  • qPCR instrument and reagents

Procedure:

  • Cell Seeding: Seed HepAD38 cells in 96-well plates and incubate for 2 days.

  • Induction of HBV Replication: Remove the medium and wash the cells. Add fresh medium without tetracycline to induce HBV replication.

  • Drug Treatment: Add serial dilutions of TDF to the wells in duplicate.

  • Incubation: Incubate the plates for 7 days.

  • Supernatant Collection: Collect the culture supernatant containing extracellular HBV virions.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction kit.

  • qPCR: Quantify the HBV DNA using a real-time quantitative PCR (qPCR) assay with HBV-specific primers and probes.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by analyzing the dose-response curve of HBV DNA reduction versus TDF concentration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting an in vitro antiviral assay with this compound.

Antiviral Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis arrow arrow Cell_Culture 1. Cell Culture (e.g., MT-2, HepAD38) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Dilution 2. Prepare Tenofovir Disoproxil Dilutions Drug_Addition 4. Add Drug Dilutions Drug_Dilution->Drug_Addition Cell_Seeding->Drug_Addition Virus_Infection 5. Infect Cells with Virus Drug_Addition->Virus_Infection Incubation 6. Incubate for Appropriate Period Virus_Infection->Incubation Endpoint_Assay 7. Perform Endpoint Assay (p24 ELISA or qPCR) Incubation->Endpoint_Assay Cytotoxicity_Assay Parallel Cytotoxicity Assay (MTT) Incubation->Cytotoxicity_Assay Data_Calculation 8. Calculate IC50/EC50 and CC50 Endpoint_Assay->Data_Calculation Cytotoxicity_Assay->Data_Calculation

Caption: General workflow for in vitro antiviral assays.

References

Application Notes and Protocols for Studying Tenofovir Disoproxil Fumarate Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various animal models utilized to study the pharmacokinetics of tenofovir (B777) disoproxil fumarate (B1241708) (TDF). Detailed protocols for drug administration, sample collection, and bioanalysis are included to guide researchers in designing and executing preclinical pharmacokinetic studies.

Introduction to Tenofovir Disoproxil Fumarate (TDF)

This compound fumarate is an orally bioavailable prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor. Following oral administration, TDF is rapidly absorbed and hydrolyzed to tenofovir. Subsequently, tenofovir is phosphorylated intracellularly by cellular kinases to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of viral DNA synthesis. Understanding the pharmacokinetic profile of TDF and the intracellular concentrations of TFV-DP in various tissues is crucial for predicting its efficacy and safety.

Animal Models in TDF Pharmacokinetic Research

A variety of animal models have been employed to investigate the pharmacokinetics of TDF, each with its own advantages and limitations. The choice of model often depends on the specific research question, such as oral bioavailability, tissue distribution, or mucosal drug concentrations for pre-exposure prophylaxis (PrEP) studies.

Commonly Used Animal Models:

  • Rodents (Mice and Rats): Mice and rats are frequently used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and ease of handling. They are valuable for determining basic pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

  • Rabbits: The rabbit model is particularly useful for studying the pharmacokinetics of topically applied TDF formulations, such as intravaginal gels for HIV PrEP.[1] Their vaginal physiology allows for the evaluation of local drug absorption and tissue concentrations.[1]

  • Dogs (Beagle): Beagle dogs are often used in preclinical toxicology and pharmacokinetic studies due to their physiological similarities to humans, particularly in terms of gastrointestinal physiology.[2][3]

  • Non-Human Primates (Macaques): Rhesus and cynomolgus macaques are considered the gold standard for preclinical evaluation of antiretroviral drugs, including TDF.[4][5] Their close phylogenetic relationship to humans provides valuable insights into drug metabolism and efficacy against simian immunodeficiency virus (SIV), a model for HIV.[4][5]

  • Sheep: The sheep model has been utilized for evaluating long-term drug delivery systems like intravaginal rings containing TDF.[6][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of tenofovir following TDF administration in various animal models. These values can vary depending on the dose, formulation, and analytical methods used.

Table 1: Oral Administration of this compound Fumarate

Animal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference(s)
Mouse50 - 1000Varies~0.5Varies~20%[8][9]
Rat25VariesVariesVariesVaries[10]
Beagle DogVariesVariesVariesVaries~30%[8]
Macaque22VariesVariesVaries~25-50%[11]

Table 2: Subcutaneous Administration of Tenofovir

Animal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference(s)
Rhesus Macaque10 or 30VariesVariesVaries[4]

Table 3: Intravaginal Administration of Tenofovir Formulations

Animal ModelFormulationTissue Concentration (ng/g)Reference(s)
Rabbit1% Tenofovir Gel>100,000 (cranial vagina)[1]
SheepTDF Intravaginal Ring86-fold higher than Tenofovir Ring[6][7]

Experimental Protocols

Drug Administration

4.1.1. Oral Gavage (Mice and Rats)

This protocol describes the standard procedure for oral administration of TDF to mice and rats.

Materials:

  • TDF suspension or solution in a suitable vehicle (e.g., water, methylcellulose)

  • Animal scale

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip

  • Syringes

Procedure:

  • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg for mice and 20 mL/kg for rats.

  • Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal firmly around the thoracic region.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth into the stomach.

  • With the animal in an upright position, insert the gavage needle into the mouth and gently advance it along the hard palate towards the esophagus. The needle should pass with minimal resistance.

  • Once the needle is in the esophagus, slowly administer the TDF formulation.

  • Gently remove the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

4.1.2. Subcutaneous Injection (Macaques)

This protocol outlines the procedure for subcutaneous administration of tenofovir to macaques.

Materials:

  • Sterile tenofovir solution for injection

  • Sterile syringes and needles (e.g., 25-gauge)

  • Disinfectant (e.g., 70% ethanol)

Procedure:

  • Prepare the tenofovir solution at the desired concentration. Stock solutions can be prepared in distilled water or phosphate-buffered saline.[11]

  • Immobilize the macaque as per institutional guidelines.

  • Select an injection site, typically in the dorsal scapular region.

  • Disinfect the injection site with 70% ethanol.

  • Lift a fold of skin and insert the needle at a 45-degree angle.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Slowly inject the tenofovir solution.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Monitor the animal for any local reactions.

4.1.3. Intravaginal Gel Administration (Rabbits)

This protocol details the application of TDF gel into the rabbit vaginal canal.

Materials:

  • TDF gel formulation

  • Syringe or applicator for vaginal delivery

  • Animal restraint device

Procedure:

  • Load the TDF gel into the applicator.

  • Place the rabbit in a restraint device to minimize movement.

  • Gently insert the applicator into the vaginal canal.

  • Slowly dispense the gel.

  • Carefully remove the applicator.

  • Keep the rabbit in a position that minimizes leakage of the gel for a defined period.

Sample Collection

4.2.1. Blood Collection

Serial Blood Sampling (Rats):

  • Saphenous Vein: This technique allows for repeated, small-volume blood collection from conscious animals. Shave the lateral surface of the hind leg to visualize the saphenous vein. Puncture the vein with a 25-gauge needle and collect blood into a capillary tube.

  • Tail Vein: Place the rat in a restraint device and warm the tail to dilate the veins. Use a small gauge needle to puncture a lateral tail vein and collect blood.

Terminal Blood Collection:

  • Cardiac Puncture: This is a terminal procedure performed under deep anesthesia. Insert a needle into the thoracic cavity and into the heart to withdraw a large volume of blood.

Blood Processing:

  • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).

  • Centrifuge the blood at approximately 2000 x g for 10-15 minutes at 4°C to separate plasma.

  • Carefully collect the plasma supernatant and store at -80°C until analysis.

4.2.2. Tissue Collection

Procedure:

  • At the designated time point, euthanize the animal according to approved institutional protocols.

  • Perform a midline incision to expose the desired organs (e.g., liver, kidneys, intestine, lymph nodes).

  • Carefully dissect the tissues of interest, removing any adhering fat or connective tissue.

  • Rinse the tissues with cold phosphate-buffered saline (PBS) to remove excess blood.

  • Blot the tissues dry, weigh them, and immediately snap-freeze them in liquid nitrogen.

  • Store the frozen tissue samples at -80°C until analysis.

Bioanalytical Methods

4.3.1. Sample Preparation

Plasma:

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard (e.g., a stable isotope-labeled version of tenofovir).

  • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Tissues:

  • To a pre-weighed, frozen tissue sample, add a specific volume of homogenization buffer (e.g., PBS or a lysis buffer).

  • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) on ice.

  • Perform protein precipitation on the tissue homogenate as described for plasma.

  • Proceed with the extraction and reconstitution steps as for plasma samples.

4.3.2. LC-MS/MS Quantification of Tenofovir and Tenofovir Diphosphate

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of tenofovir and its active metabolite, TFV-DP.

Typical LC-MS/MS Parameters:

ParameterTenofovirTenofovir Diphosphate (TFV-DP)
Chromatography Column C18 or Polar-RPAnion-exchange or HILIC
Mobile Phase A 0.1% Formic Acid in WaterAmmonium acetate (B1210297) or formate (B1220265) buffer
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile
Gradient Gradient elution from low to high organicGradient elution
Ionization Mode Positive Electrospray Ionization (ESI+)Negative Electrospray Ionization (ESI-) or Positive ESI+
MRM Transition (m/z) 288.1 -> 176.2448.0 -> 176.0 (or other specific transitions)

Note: Specific parameters should be optimized for the instrument and matrix being used.

Visualizations

Tenofovir Metabolic Pathway

The following diagram illustrates the conversion of the prodrug TDF to the active antiviral agent TFV-DP.

Tenofovir_Metabolism TDF This compound (TDF) TFV Tenofovir (TFV) TDF->TFV Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase TFV_DP Tenofovir Diphosphate (TFV-DP) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase Inhibition Inhibition of Viral Reverse Transcriptase TFV_DP->Inhibition

Caption: Metabolic activation of this compound Fumarate (TDF).

Experimental Workflow for a Preclinical Pharmacokinetic Study

This diagram outlines the typical steps involved in conducting a pharmacokinetic study of TDF in an animal model.

PK_Workflow cluster_study_design Study Design cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., Mouse, Rat, Macaque) Dose_Selection Dose and Route Selection (e.g., Oral, SC, IVG) Animal_Selection->Dose_Selection Time_Points Sampling Time Point Determination Dose_Selection->Time_Points Drug_Admin TDF Administration Time_Points->Drug_Admin Sample_Collection Blood/Tissue Collection Drug_Admin->Sample_Collection Sample_Prep Sample Preparation (Extraction, etc.) Sample_Collection->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Calc Pharmacokinetic Parameter Calculation (AUC, Cmax) LCMS->PK_Calc Reporting Data Interpretation and Reporting PK_Calc->Reporting

Caption: A typical workflow for a preclinical pharmacokinetic study.

References

Application Notes and Protocols for the Preclinical Formulation Development of Tenofovir Disoproxil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir (B777) disoproxil fumarate (B1241708) (TDF) is a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, widely used in the treatment of HIV and Hepatitis B infections.[1][2] Despite its clinical efficacy, TDF exhibits poor oral bioavailability, primarily due to degradation in the gastrointestinal tract and active efflux back into the intestinal lumen.[3][4] This presents a significant challenge for preclinical researchers aiming to achieve consistent and relevant drug exposures in animal models. These application notes provide a comprehensive overview and detailed protocols for the formulation development of tenofovir disoproxil for preclinical research, focusing on strategies to enhance its stability and oral absorption.

This compound is the fumaric acid salt of the bis-isopropoxycarbonyloxymethyl ester derivative of tenofovir.[1] While the parent drug, tenofovir, has very low intestinal permeability due to its charged phosphonate (B1237965) group, TDF was designed to improve oral bioavailability.[3][5] However, its bioavailability is still limited to approximately 25-30% in humans and can be influenced by factors such as food intake.[5][6] The primary hurdles in preclinical formulation are its instability in alkaline environments and its susceptibility to enzymatic degradation by intestinal esterases.[3][7]

Physicochemical Properties and Stability Profile

Understanding the physicochemical properties of TDF is crucial for developing appropriate preclinical formulations.

Solubility and Stability:

This compound is a white crystalline substance with a water solubility of approximately 13.4 mg/mL.[6] Its stability is highly dependent on pH. TDF is relatively stable in acidic conditions, simulating the gastric environment, but its stability decreases as the pH becomes more alkaline, which is characteristic of the intestinal environment.[3]

Table 1: pH-Dependent Stability of this compound

pHEnvironmentHalf-life (at 37°C)
1.2Simulated Gastric> 55 hours
6.8Simulated Intestinal16.6 ± 3.4 hours
9.0Alkaline2.9 ± 0.2 hours
11.0Highly Alkaline3.4 ± 6.1 minutes

Data sourced from a study on the effect of pH on TDF stability in vitro.[3]

Preclinical Formulation Strategies to Enhance Bioavailability

The main strategies to improve the oral bioavailability of TDF in preclinical settings revolve around protecting it from degradation and inhibiting efflux transporters.

1. Use of Esterase and Efflux Inhibitors:

Studies have shown that co-administering TDF with inhibitors of carboxylesterases and P-glycoprotein (P-gp) efflux transporters can significantly increase its systemic exposure.[3][4] Generally recognized-as-safe (GRAS) excipients can be employed for this purpose in preclinical formulations.

2. Lipid-Based Formulations:

The increased bioavailability of TDF with high-fat meals suggests that lipid-based formulations can enhance its absorption.[3] These formulations can help to solubilize the drug and may protect it from degradation.

3. Salt Form Selection:

The salt form of a drug can influence its physicochemical properties. A novel this compound phosphate (B84403) (TDP) salt has been shown to have improved solubility and aqueous stability compared to the commercial fumarate salt (TDF).[8]

Experimental Protocols

Protocol 1: In Vitro pH Stability Assessment

This protocol details the procedure to assess the stability of this compound at different pH values, simulating various regions of the gastrointestinal tract.

Materials:

  • This compound fumarate (TDF) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.8)

  • Buffer solutions at pH 9 and 11

  • Incubator at 37°C

  • LC-MS/MS system

  • Quenching solution (0.1% formic acid in 35% methanol, cooled to 4°C)

Procedure:

  • Prepare a 100 mM stock solution of TDF in DMSO.

  • Dilute the stock solution 100-fold into SGF, FaSSIF, and the pH 9 and 11 buffers to a final concentration of 1 mM.

  • Incubate the solutions in triplicate at 37°C.

  • At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes for pH 1.2 and 0, 30, 60, 120, 240 minutes for other pHs), withdraw a 5 µL aliquot.

  • Immediately quench the reaction by diluting the aliquot 200-fold with the ice-cold quenching solution.

  • Analyze the samples by a validated LC-MS/MS method to determine the concentration of remaining TDF.

  • Calculate the half-life at each pH.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

This protocol is used to evaluate the intestinal permeability of TDF and the impact of P-gp inhibitors.

Materials:

  • Caco-2 cells

  • Cell culture medium and reagents

  • Transwell inserts

  • This compound fumarate

  • P-gp inhibitors (e.g., GF120918 or d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) - TPGS)

  • Esterase inhibitors (e.g., propylparaben)

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).

  • Rinse the cell monolayers with pre-warmed HBSS.

  • Prepare dosing solutions of TDF in HBSS, with and without the P-gp and/or esterase inhibitors.

  • To assess apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side and fresh HBSS to the basolateral side of the Transwell insert.

  • To assess basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and replace with fresh HBSS.

  • Analyze the concentration of TDF and its metabolites in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol describes an oral pharmacokinetic study in rats to evaluate a TDF formulation.

Animals:

  • Male Sprague-Dawley rats (6 per group)

Materials:

  • This compound fumarate

  • Formulation vehicle (e.g., 10% ethanol, 30% polyethylene glycol 400, 30% propylene (B89431) glycol, 0.05% carboxymethylcellulose, and 30% water)

  • Inhibitors (optional, e.g., propylparaben, TPGS)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight with free access to water.

  • Prepare a slurry of TDF at 25 mg/kg in the formulation vehicle. If inhibitors are used, include them in the slurry at the desired concentrations (e.g., 40 mg/kg for propylparaben, 100 mg/kg for TPGS).[3]

  • Administer the formulation via oral gavage at a dose volume of 2 mL/kg.[3]

  • Collect blood samples at specified time points (e.g., 20, 40, 60, 80, 100, 120 minutes, and 4 and 8 hours) into EDTA tubes.[3]

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of tenofovir (the active metabolite) in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Analytical Methodologies

Accurate quantification of this compound and its metabolite, tenofovir, is essential for preclinical studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method.

Table 2: Example of LC-MS/MS Parameters for Tenofovir Analysis

ParameterValue
ColumnReversed-phase C18
Mobile PhaseGradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile
Flow Rate0.4 mL/min
DetectionMultiple Reaction Monitoring (MRM)
Retention Time (TEV)~0.92 min
Calibration Range (Plasma)0.01–200 µg/mL

Parameters are illustrative and should be optimized for the specific instrumentation and assay.[9]

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is also a widely used method for the analysis of TDF in bulk and pharmaceutical dosage forms.[10][11]

Table 3: Example of RP-HPLC Parameters for TDF Analysis

ParameterValue
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseMethanol and Phosphate buffer (pH 5) (90:10 v/v)
Flow Rate1.0 mL/min
Detection Wavelength260 nm
Retention Time~2.1 min
Linearity Range20-110 µg/mL

Parameters are illustrative and should be validated.[10]

Visualizations

Preclinical_Formulation_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Physicochemical_Characterization Physicochemical Characterization (Solubility, Stability) Excipient_Screening Excipient Screening (Esterase/Efflux Inhibitors) Physicochemical_Characterization->Excipient_Screening Formulation_Optimization Formulation Optimization Excipient_Screening->Formulation_Optimization pH_Stability_Assay pH Stability Assay Formulation_Optimization->pH_Stability_Assay Caco2_Permeability Caco-2 Permeability pH_Stability_Assay->Caco2_Permeability Rat_PK_Study Rat Pharmacokinetic Study Caco2_Permeability->Rat_PK_Study

Caption: Workflow for TDF Preclinical Formulation Development.

TDF_Absorption_Pathway TDF_Lumen TDF in Intestinal Lumen TDF_Inside TDF TDF_Lumen->TDF_Inside Absorption Enterocyte Enterocyte TDF_Inside->TDF_Lumen P-gp Efflux TFV_Inside Tenofovir (TFV) TDF_Inside->TFV_Inside Esterase Metabolism Portal_Vein Portal Vein TFV_Inside->Portal_Vein Systemic Absorption

Caption: TDF Absorption and Metabolism Pathway.

References

Application Notes and Protocols for Clinical Trial Design of Tenofovir Disoproxil-Based Pre-Exposure Prophylaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and implementation of clinical trials for tenofovir (B777) disoproxil fumarate (B1241708) (TDF)-based pre-exposure prophylaxis (PrEP) for HIV prevention. The included protocols are based on methodologies from pivotal clinical trials that have established the efficacy and safety of TDF-based PrEP.

Introduction to TDF-Based Pre-Exposure Prophylaxis

Tenofovir disoproxil fumarate (TDF) is a nucleotide reverse transcriptase inhibitor (NRTI) that, in combination with emtricitabine (B123318) (FTC), is a cornerstone of HIV pre-exposure prophylaxis.[1][2] TDF is a prodrug of tenofovir, which, in its active diphosphate (B83284) form, inhibits HIV reverse transcriptase, preventing the virus from establishing a chronic infection.[1][3][4] Clinical trials have demonstrated the high efficacy of daily oral TDF-based PrEP in reducing the risk of sexually acquired HIV infection in various populations, including men who have sex with men (MSM), transgender women, heterosexual men and women, and people who inject drugs. The success of PrEP is, however, highly dependent on adherence to the prescribed daily regimen.

Signaling Pathway of this compound Fumarate

TDF, as a prodrug, is rapidly absorbed and converted to tenofovir. Tenofovir is then phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase and causes DNA chain termination after its incorporation into viral DNA, thus halting viral replication.

TDF_Mechanism_of_Action TDF This compound Fumarate (TDF) Tenofovir Tenofovir (TFV) TDF->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP - Active) TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Inhibition Viral_DNA Viral DNA Synthesis TFV_DP->Viral_DNA Incorporation HIV_RT->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention Phase cluster_followup Follow-up Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Medical History, Labs, Risk Behavior) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Active_Arm Active Drug Arm (Daily TDF-based PrEP) Randomization->Active_Arm Placebo_Arm Placebo Arm (Daily Placebo) Randomization->Placebo_Arm Monthly_Visits Monthly Follow-up Visits (Adherence counseling, HIV testing, AE monitoring) Active_Arm->Monthly_Visits Placebo_Arm->Monthly_Visits Quarterly_Labs Quarterly Laboratory Monitoring (Renal function, etc.) Monthly_Visits->Quarterly_Labs Endpoint Primary Endpoint Assessment (HIV Seroconversion) Monthly_Visits->Endpoint Data_Analysis Data Analysis & Reporting Endpoint->Data_Analysis

References

Application Note: A Validated RP-HPLC Method for the Estimation of Tenofovir Disoproxil Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative estimation of Tenofovir Disoproxil Fumarate (TDF) in bulk and pharmaceutical dosage forms.

Introduction

This compound Fumarate (TDF) is an essential antiretroviral medication used in the treatment of HIV-1 infection and chronic hepatitis B.[1] Accurate and reliable analytical methods are crucial for the quality control of TDF in both bulk drug substance and finished pharmaceutical products. This application note describes a simple, precise, and accurate RP-HPLC method for the determination of TDF. The method has been validated in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][2][3]

Experimental

Instrumentation and Chemicals
  • HPLC System: An HPLC system equipped with a pump, UV-Visible or Diode Array Detector, and a data acquisition system.

  • Analytical Column: A C18 column (e.g., Kromasil C18, 150 x 4.6 mm, 5 µm; or Phenomenex C18) is suitable for this analysis.

  • Chemicals and Reagents:

    • This compound Fumarate (WRS - Working Reference Standard)

    • HPLC grade Methanol (B129727)

    • HPLC grade Acetonitrile

    • Potassium Dihydrogen Phosphate

    • Orthophosphoric Acid

    • Triethylamine (B128534)

    • HPLC grade water

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Buffer: Acetonitrile (60:40 v/v) or Methanol: Phosphate Buffer (e.g., 70:30 v/v)
Buffer Preparation 7.8 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of water, with pH adjusted to 2.3 with 10% orthophosphoric acid.
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 10 µL
Column Temperature Ambient or 35-40°C
Run Time Approximately 10 minutes

Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound Fumarate WRS and transfer it into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 15 minutes to ensure complete dissolution.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the linearity range (e.g., 2-12 µg/mL).

  • Sample Preparation (from Tablets):

    • Weigh and finely powder twenty tablets.

    • Transfer a quantity of the powder equivalent to 10 mg of TDF into a 100 mL volumetric flask.

    • Add about 70 mL of methanol and sonicate for 30 minutes to ensure complete extraction of the drug.

    • Make up the volume to 100 mL with methanol and mix well.

    • Filter the solution through a 0.45 µm membrane filter.

    • Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

Method Validation Protocol

The developed method was validated as per ICH guidelines for the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of TDF in a blank and placebo chromatogram.

  • Linearity: The linearity of the method was evaluated by analyzing a series of at least five concentrations of the standard solution over the range of 50-150% of the target concentration. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy (% Recovery): The accuracy was determined by the standard addition method at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within 98-102%.

  • Precision:

    • System Precision: Determined by injecting the standard solution six times. The %RSD of the peak areas should be less than 2%.

    • Method Precision (Repeatability): Assessed by analyzing six independent sample preparations. The %RSD should be less than 2%.

    • Intermediate Precision (Ruggedness): The analysis is performed by a different analyst on a different day using a different instrument. The %RSD between the two sets of results should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.2 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). The system suitability parameters should remain within the acceptable limits.

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 21.2
Theoretical Plates > 20005500
% RSD of Peak Area ≤ 2%0.7%

Table 3: Summary of Validation Data

ParameterResult
Linearity Range 2-12 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.23% to 101.44%
Precision (% RSD) < 2%
LOD 0.67 ng/mL
LOQ 2.2 ng/mL

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on TDF. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Protocol for Forced Degradation:

  • Acid Hydrolysis: TDF solution was treated with 0.1N HCl and heated at 60°C for 1 hour. The solution was then neutralized.

  • Base Hydrolysis: TDF solution was treated with 0.1N NaOH and heated at 60°C for 1 hour. The solution was then neutralized.

  • Oxidative Degradation: TDF solution was treated with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: TDF powder was kept in an oven at 70°C for 24 hours. A solution was then prepared from the stressed powder.

  • Photolytic Degradation: TDF solution was exposed to UV light for 24 hours.

The chromatograms of the stressed samples were compared with that of an unstressed sample. The method was found to be specific for TDF in the presence of its degradation products.

Workflow and Diagrams

The overall workflow for the RP-HPLC method development and validation is depicted in the following diagram.

RP_HPLC_Method_Development start Start lit_review Literature Review & Method Objective start->lit_review end_node End method_dev Method Development & Optimization lit_review->method_dev chrom_cond Select Chromatographic Conditions (Column, Mobile Phase, etc.) method_dev->chrom_cond sample_prep Optimize Sample Preparation method_dev->sample_prep method_val Method Validation (ICH Guidelines) chrom_cond->method_val sample_prep->method_val forced_deg Forced Degradation Studies method_val->forced_deg routine_analysis Routine Analysis & Quality Control method_val->routine_analysis sub_val Specificity Linearity Accuracy Precision LOD/LOQ Robustness method_val->sub_val forced_deg->routine_analysis sub_deg Acid Base Oxidative Thermal Photolytic forced_deg->sub_deg routine_analysis->end_node

Caption: Workflow for RP-HPLC Method Development and Validation.

Conclusion

The developed RP-HPLC method is simple, rapid, accurate, and precise for the estimation of this compound Fumarate in bulk and pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines and was found to be stability-indicating. Therefore, this method can be effectively used for routine quality control analysis.

References

Application Notes and Protocols for Studying Tenofovir Disoproxil Fumarate (TDF) Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro cell culture models for evaluating the efficacy of tenofovir (B777) disoproxil fumarate (B1241708) (TDF), a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir. Detailed protocols for key experimental assays are provided to facilitate the study of TDF's antiviral activity and cytotoxicity.

Introduction to Tenofovir Disoproxil Fumarate (TDF)

This compound fumarate is an orally bioavailable prodrug of tenofovir, an acyclic nucleotide analog of adenosine (B11128) 5'-monophosphate.[1] Upon cellular uptake, TDF is converted to tenofovir, which is then phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[2] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (RT) in retroviruses like HIV and DNA polymerase in viruses such as Hepatitis B virus (HBV).[2] Incorporation of TFV-DP into the growing viral DNA chain leads to premature chain termination and inhibition of viral replication.[2]

Cell Culture Models for TDF Efficacy Studies

A variety of cell culture models are utilized to assess the antiviral efficacy and cytotoxicity of TDF. The choice of model depends on the specific virus and the aspect of drug activity being investigated.

1. Immortalized Cell Lines:

  • Lymphoid Cell Lines (for HIV):

    • MT-2, MT-4, CEM, Jurkat: These T-lymphoid cell lines are commonly used for HIV-1 infection studies. They are susceptible to HIV-1 infection and support robust viral replication, making them suitable for screening antiviral compounds.[3]

  • Hepatoma Cell Lines (for HBV):

    • HepG2, HepG2.2.15, HepAD38: These human hepatoma cell lines are instrumental for studying HBV replication. HepG2.2.15 and HepAD38 cells are stably transfected with the HBV genome and constitutively produce viral particles, providing a consistent system for evaluating anti-HBV agents.[4]

  • Renal Proximal Tubule Epithelial Cell Lines (for Cytotoxicity):

    • HK-2, LLC-PK1: These cell lines are used to investigate the nephrotoxicity associated with tenofovir, as the kidneys are a primary site of drug accumulation and potential toxicity.[5][6]

2. Primary Cells:

  • Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, isolated from whole blood, represent a more physiologically relevant model for HIV infection as they contain primary target cells such as CD4+ T lymphocytes.[3]

  • Primary Human Hepatocytes: These cells are considered the gold standard for in vitro studies of liver function and drug metabolism, offering a highly relevant model for HBV research.[7]

  • Primary Renal Proximal Tubule Epithelial Cells: Used for in-depth studies of drug-induced nephrotoxicity, providing a more direct translational model compared to immortalized cell lines.[5]

3. 3D Cell Culture Models:

  • Organoids: Three-dimensional organoid models, such as liver and brain organoids, are emerging as advanced platforms for studying viral pathogenesis and drug efficacy.[8][9] Liver organoids have been successfully used to model HBV infection and provide a more complex, multicellular environment for drug screening.[8] Brain organoids have been developed to study HIV-1 neuropathogenesis.[9] These models offer the potential for more predictive and physiologically relevant data.[10][11]

Quantitative Data Presentation

The following tables summarize the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for tenofovir and its prodrugs in various cell lines. These values can vary depending on the specific experimental conditions, such as the virus strain, cell density, and incubation time.

Table 1: Anti-HIV Activity of Tenofovir and its Prodrugs

CompoundCell LineVirus StrainEC50Reference
Tenofovir (TFV)MT-2HIV-15 µM[12]
This compound (TDF)MT-2HIV-10.015 µM[12]
Tenofovir Alafenamide (TAF)PBMCsVarious HIV-1 Subtypes0.10 - 12.0 nM[3]

Table 2: Anti-HBV Activity of Tenofovir and its Prodrugs

CompoundCell LineEC50Reference
Tenofovir (TFV)HepG2.2.15~1.1 µM[4]
This compound (TDF)HepG25.1 µM[4]
This compound (TDF)HepAD380.02 µM[3]

Table 3: Cytotoxicity of Tenofovir and its Prodrugs

CompoundCell LineCC50Reference
Tenofovir (TFV)HepG2398 µM[13]
Tenofovir (TFV)Skeletal Muscle Cells870 µM[13]
Tenofovir (TFV)Erythroid Progenitor Cells>200 µM[13]
This compound (TDF)LLC-PK1 (parental)Lower than MRP8-overexpressing cells[14]
This compound (TDF)LLC-PK1 (MRP8-overexpressing)4.78 times higher than parental cells[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the CC50 of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity.[15][16][17]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound (TDF)

  • MTT solution (5 mg/mL in sterile PBS, protected from light)[18]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells). For suspension cells, plating can be done on the same day.[19]

  • Compound Addition: Prepare serial dilutions of TDF in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include untreated control wells (medium only) and solvent control wells.

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[19]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[16]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Measure the absorbance at 570-590 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The CC50 value is determined from the dose-response curve.

HIV-1 p24 Antigen ELISA

This protocol describes the quantification of the HIV-1 p24 capsid protein in culture supernatants as a measure of viral replication.[20][21][22]

Materials:

  • HIV-1 p24 ELISA kit (commercial kits are widely available)

  • Culture supernatants from infected cells

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and controls, according to the kit manufacturer's instructions.[22]

  • Sample Preparation: Collect culture supernatants from TDF-treated and untreated infected cells. Samples may need to be diluted to fall within the linear range of the assay.[20]

  • Coating: The plates are typically pre-coated with a capture antibody.

  • Sample and Standard Addition: Add diluted samples and p24 standards to the appropriate wells.[20]

  • Incubation: Incubate the plate for 1-2 hours at 37°C.[20][21]

  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound components.[20]

  • Detection Antibody Addition: Add the detection antibody (e.g., biotinylated anti-p24) to each well.[22]

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Addition: Add the enzyme conjugate (e.g., streptavidin-HRP) to each well.[20]

  • Incubation: Incubate for 30 minutes at room temperature.[20]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution (e.g., TMB) and incubate until color develops.[22]

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm.[23]

  • Data Analysis: Calculate the p24 concentration in the samples based on the standard curve. Determine the percentage of viral inhibition for each TDF concentration.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the viral reverse transcriptase enzyme in the culture supernatant, which is another indicator of viral replication.[24][25][26][27]

Materials:

  • Reverse Transcriptase Assay Kit (colorimetric or fluorescent)

  • Culture supernatants from infected cells

  • Microplate reader (spectrophotometer or fluorometer)

Procedure (based on a generic colorimetric assay):

  • Reagent Preparation: Prepare all reagents, including reaction buffer, template/primer, and nucleotides, as per the kit's protocol.[26]

  • Sample Lysis: Mix the viral supernatant with the provided lysis buffer to release the RT enzyme.

  • RT Reaction: Add the lysed sample to a reaction mixture containing a template-primer hybrid (e.g., poly(A)-oligo(dT)) and dNTPs (one of which is labeled, e.g., with digoxigenin).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the RT to synthesize a labeled DNA strand.

  • Capture and Detection:

    • Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled primer and the newly synthesized DNA.

    • Add an anti-label antibody conjugated to an enzyme (e.g., anti-digoxigenin-HRP).

    • Incubate and wash the plate.

  • Substrate Addition: Add a chromogenic substrate and incubate until color develops.

  • Stopping the Reaction: Add a stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Quantify RT activity based on a standard curve generated with a known amount of recombinant RT. Calculate the percentage of RT inhibition for each TDF concentration.

Intracellular Tenofovir Diphosphate (TFV-DP) Quantification

This protocol outlines the general workflow for measuring the active metabolite of TDF within cells, typically using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][28][29]

Materials:

  • Cultured cells treated with TDF

  • Phosphate Buffered Saline (PBS)

  • 70% Methanol (B129727) (ice-cold)

  • Internal Standard (e.g., ¹³C₅-TFV-DP)

  • Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Counting: Harvest the cells and wash them twice with PBS. Perform a cell count to normalize the results.[2]

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in ice-cold 70% methanol containing the internal standard to lyse the cells and precipitate proteins.[2]

    • Vortex and incubate on ice.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the intracellular components.[2]

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the TFV-DP.

  • LC-MS/MS Analysis:

    • Inject the eluted sample into the LC-MS/MS system.

    • Separate the analyte using liquid chromatography.

    • Detect and quantify TFV-DP using tandem mass spectrometry.

  • Data Analysis: Calculate the intracellular concentration of TFV-DP based on the standard curve and normalize to the cell number.

Visualizations

Signaling Pathway of TDF Action

TDF_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus TDF This compound (TDF) TDF_in TDF TDF->TDF_in Passive Diffusion & Transporter-mediated TFV Tenofovir (TFV) TDF_in->TFV Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase RT Viral Reverse Transcriptase TFV_DP->RT Competitive Inhibition viral_DNA Viral DNA Synthesis TFV_DP->viral_DNA Incorporation RT->viral_DNA chain_termination Chain Termination viral_DNA->chain_termination Blocks Elongation

Caption: Metabolic activation and mechanism of action of this compound (TDF).

Experimental Workflow for TDF Efficacy Testing

TDF_Efficacy_Workflow cluster_assays Efficacy & Cytotoxicity Assays start Start: Select Cell Model (e.g., MT-2, HepG2.2.15) culture_cells Culture Cells start->culture_cells infect_cells Infect Cells with Virus (HIV or HBV) culture_cells->infect_cells treat_cells Treat Cells with Varying TDF Concentrations infect_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells p24_rt_assay p24 ELISA or RT Activity Assay collect_supernatant->p24_rt_assay mtt_assay MTT Assay lyse_cells->mtt_assay analyze Data Analysis: Calculate EC50 & CC50 p24_rt_assay->analyze mtt_assay->analyze TDF_Transport cluster_membrane Cell Membrane OAT1 OAT1 TFV_in Tenofovir (Intracellular) OAT1->TFV_in OAT3 OAT3 OAT3->TFV_in ABCC4 ABCC4 (MRP4) TFV_out Tenofovir (Extracellular) ABCC4->TFV_out ABCC11 ABCC11 (MRP8) ABCC11->TFV_out Passive Passive Diffusion TFV_out->OAT1 Uptake TFV_out->OAT3 Uptake TDF_out TDF (Extracellular) TDF_out->TFV_in TDF Uptake TFV_in->ABCC4 Efflux TFV_in->ABCC11 Efflux

References

Application Note and Protocol: Quantification of Intracellular Tenofovir Diphosphate in Human Peripheral Blood Mononuclear Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tenofovir (B777) disoproxil fumarate (B1241708) (TDF) is a cornerstone of antiretroviral therapy for the treatment and prevention of HIV infection.[1] As a prodrug, TDF is metabolized within the body to its active form, tenofovir diphosphate (B83284) (TFV-DP), which acts as a competitive inhibitor of HIV reverse transcriptase, leading to DNA chain termination and halting viral replication.[1][2] The concentration of TFV-DP within peripheral blood mononuclear cells (PBMCs), the primary target cells for HIV, is a critical biomarker for assessing treatment adherence and therapeutic efficacy.[3][4] Therefore, a robust and validated protocol for the quantification of intracellular TFV-DP in PBMCs is essential for both clinical research and drug development. This application note provides a detailed protocol for the isolation of PBMCs, extraction of intracellular TFV-DP, and its quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this analysis.

Metabolic Activation of Tenofovir Disoproxil Fumarate (TDF)

TDF undergoes a series of enzymatic conversions to become the active antiviral agent, tenofovir diphosphate (TFV-DP). Initially, TDF is hydrolyzed by plasma and gut hydrolases to form tenofovir (TFV). TFV is then taken up by cells, such as PBMCs, where it is sequentially phosphorylated by cellular kinases, first to tenofovir monophosphate (TFV-MP) and subsequently to the active TFV-DP.

Metabolic Pathway of TDF cluster_plasma Plasma/Gut cluster_cell Intracellular (PBMC) TDF This compound Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation (Cellular Kinases)

Metabolic activation of TDF to TFV-DP.

Experimental Protocols

This section details the necessary materials and the step-by-step procedures for the isolation of PBMCs, extraction of intracellular TFV-DP, and subsequent analysis by LC-MS/MS.

PBMC Isolation from Whole Blood

Materials:

  • Whole blood collected in EDTA-containing tubes

  • Ficoll-Paque PLUS or equivalent density gradient medium

  • Phosphate-Buffered Saline (PBS), sterile and cold

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood with an equal volume of sterile PBS in a 50 mL conical tube.

  • In a new 15 mL conical tube, carefully layer 3 mL of Ficoll-Paque PLUS.

  • Slowly overlay 4 mL of the diluted blood onto the Ficoll-Paque layer, ensuring minimal mixing.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

  • Following centrifugation, four distinct layers will be visible. Carefully aspirate and discard the upper layer, which contains the plasma and platelets.

  • Collect the "buffy coat," the layer containing the mononuclear cells, and transfer it to a new 50 mL conical tube.

  • Wash the collected PBMCs by adding 10 mL of sterile, cold PBS and centrifuging at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the washing step.

  • After the final wash, resuspend the PBMC pellet in a known volume of PBS.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell number and viability.

Intracellular TFV-DP Extraction

Materials:

  • Isolated PBMC pellet

  • Ice-cold 70% methanol (B129727) in water

  • Internal standard (e.g., ¹³C₅-TFV-DP)

  • Microcentrifuge tubes

  • High-speed refrigerated microcentrifuge

  • Vortex mixer

Procedure:

  • Aliquot a known number of PBMCs (e.g., 5 x 10⁶ cells) into a microcentrifuge tube.

  • Centrifuge at a low speed (e.g., 500 x g) for 5 minutes to pellet the cells, and then discard the supernatant.

  • Resuspend the cell pellet in 500 µL of ice-cold 70% methanol. At this stage, add the internal standard.

  • Vortex the mixture vigorously to ensure complete cell lysis.

  • Incubate the mixture on ice for at least 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cellular debris.

  • Carefully transfer the supernatant, which contains the intracellular TFV-DP, to a new, clean tube for LC-MS/MS analysis.

LC-MS/MS Quantification of TFV-DP

The supernatant can be further processed, for example, by solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances before injection into the LC-MS/MS system. An alternative approach involves dephosphorylation of TFV-DP to tenofovir using an acid phosphatase, followed by LC-MS/MS analysis of tenofovir. The following provides a general LC-MS/MS methodology.

LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Typical LC Conditions:

Typical MS/MS Conditions:

  • Ionization Mode: Negative ion electrospray ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for TFV-DP and the internal standard.

Experimental Workflow A Whole Blood Collection (EDTA tube) B PBMC Isolation (Density Gradient Centrifugation) A->B C Cell Counting B->C D Cell Lysis & Protein Precipitation (70% Methanol + Internal Standard) C->D E Centrifugation (Pellet Debris) D->E F Supernatant Collection E->F G LC-MS/MS Analysis F->G H Data Analysis & Quantification (fmol/10^6 cells) G->H

Workflow for quantifying intracellular TFV-DP.

Data Presentation

The following tables summarize typical quantitative data for the analysis of TFV-DP in PBMCs.

Table 1: LC-MS/MS Method Validation Parameters

ParameterTypical ValueReference
Linearity Range50 - 10,000 fmol/sample
Lower Limit of Quantitation (LLOQ)10 fmol/million cells
Inter-day Precision (RSD)< 15%
Accuracy91.63–109.18%
Recovery98 - 102%

Table 2: Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations in PBMCs

Tenofovir ProdrugDosing RegimenMean TFV-DP Concentration (fmol/10⁶ cells)Reference
Tenofovir Alafenamide (TAF)100% daily dosing593
This compound Fumarate (TDF)100% daily dosing81.7
Tenofovir Alafenamide (TAF)33% daily dosing215
This compound Fumarate (TDF)33% daily dosing32.3

Note: TAF results in significantly higher intracellular TFV-DP concentrations in PBMCs compared to TDF.

Conclusion

This application note provides a comprehensive and detailed protocol for the assessment of tenofovir diphosphate in human peripheral blood mononuclear cells. The described methods for PBMC isolation, intracellular drug extraction, and LC-MS/MS analysis are robust and have been validated in numerous research settings. The accurate quantification of intracellular TFV-DP is indispensable for pharmacokinetic studies, adherence monitoring, and the overall clinical management of individuals receiving TDF for HIV treatment or prevention.

References

Application Notes and Protocols for In Vivo Imaging of Tenofovir Disoproxil Fumarate (TDF) Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of current and potential methodologies for the in vivo and ex vivo imaging of Tenofovir (B777) Disoproxil Fumarate (TDF) and its active metabolite, tenofovir (TFV) and tenofovir diphosphate (B83284) (TFV-DP), in animal models. Understanding the spatial and temporal distribution of these antiretroviral agents within various tissues is crucial for optimizing drug delivery, assessing efficacy in viral reservoirs, and evaluating potential toxicities. This document details protocols for Mass Spectrometry Imaging (MSI), proposes strategies for radionuclide-based imaging (PET/SPECT) and fluorescence imaging, and summarizes quantitative distribution data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies.

I. Mass Spectrometry Imaging (MSI) for Tenofovir Distribution

Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI is a powerful label-free technique that enables the visualization of the spatial distribution of TDF, TFV, and TFV-DP directly in tissue sections. This method provides high chemical specificity and spatial resolution, revealing the heterogeneity of drug distribution within complex tissue microenvironments.

Application Note: MALDI-MSI of Tenofovir in Rodent Tissues

This protocol outlines the procedure for imaging the distribution of tenofovir and its metabolites in various tissues (e.g., brain, kidney, liver, spleen, and colorectal tissue) from mice or rats following oral administration of TDF.

Key Experimental Protocol: MALDI-MSI

  • Animal Dosing:

    • Administer TDF to BALB/c mice (or other appropriate rodent model) via oral gavage. Doses can range from 5.1 mg/kg to 47.7 mg/kg depending on the study design.[1][2]

    • For tissue distribution studies, animals are typically euthanized at various time points post-administration (e.g., 1, 4, 8, 24 hours).

  • Tissue Collection and Preparation:

    • Immediately following euthanasia, harvest organs of interest (e.g., liver, brain, kidney, spleen, heart).[3]

    • Snap-freeze the tissues in liquid nitrogen to halt metabolic processes and prevent analyte degradation.[4] Store at -80°C until sectioning.

    • Embed the frozen tissue in a suitable medium, such as Optimal Cutting Temperature (OCT) compound.

    • Using a cryostat, cut thin tissue sections (typically 10-20 µm).[4]

    • Thaw-mount the tissue sections onto conductive glass slides (e.g., ITO-coated slides) for MALDI-MSI analysis.[5]

  • Matrix Application:

    • The choice of matrix is critical for successful ionization. α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix for the analysis of tenofovir and its metabolites.[6]

    • Prepare a solution of the matrix (e.g., 10 mg/mL CHCA in 50% acetonitrile (B52724) with 0.1% TFA).[6]

    • Apply the matrix uniformly onto the tissue section using an automated sprayer or spotting system to ensure reproducible results.[5][7]

  • MALDI-MSI Data Acquisition:

    • Perform imaging using a MALDI-TOF or MALDI-FT-ICR mass spectrometer.[5][6]

    • Acquire data in positive ion mode over a mass range that includes the parent drug and its key metabolites (e.g., m/z 100-1000).[5][6]

    • Set the spatial resolution according to the desired level of detail (e.g., 50 µm).[3]

    • The protonated molecular ions for tenofovir ([M+H]⁺) and tenofovir-diphosphate ([M+H]⁺) are observed at m/z 288.0861 and 448.0188, respectively.[2]

  • Data Analysis and Visualization:

    • Use specialized software (e.g., ImageQuest™, SCiLS Lab) to reconstruct ion images from the acquired mass spectra.

    • Correlate the ion images with histological stains (e.g., H&E) of adjacent tissue sections to map the drug distribution to specific morphological features.[3]

Experimental Workflow: MALDI-MSI of Tenofovir

MALDI_Workflow cluster_animal Animal Dosing & Tissue Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis animal_dosing Administer TDF to Animal Model (e.g., Mouse) euthanasia Euthanize at Pre-defined Timepoints animal_dosing->euthanasia tissue_harvest Harvest & Snap-Freeze Tissues of Interest euthanasia->tissue_harvest sectioning Cryosectioning (10-20 µm) tissue_harvest->sectioning mounting Thaw-Mounting on Conductive Slide sectioning->mounting matrix_app Apply MALDI Matrix (e.g., CHCA) mounting->matrix_app maldi_msi MALDI-MSI Data Acquisition matrix_app->maldi_msi image_gen Generate Ion Images maldi_msi->image_gen histo_coreg Co-register with Histology (H&E) image_gen->histo_coreg data_interp Data Interpretation histo_coreg->data_interp

Caption: Workflow for MALDI-MSI analysis of TDF distribution.

II. Radionuclide Imaging (PET/SPECT) - Proposed Protocols

Currently, there are no published studies detailing the in vivo imaging of TDF using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). However, these highly sensitive techniques are well-suited for whole-body, quantitative, and longitudinal imaging of drug distribution. Below are proposed protocols based on the known chemistry of tenofovir and established radiolabeling methodologies for similar molecules.

Application Note: PET Imaging with ¹⁸F-Labeled TDF Analog

This hypothetical protocol describes the synthesis and use of an ¹⁸F-labeled TDF analog for PET imaging in non-human primates or rodents. The strategy is based on the successful radiolabeling of other antiretroviral drugs.[8]

Proposed Experimental Protocol: PET Imaging

  • Radiolabeling of a TDF Analog:

    • Precursor Synthesis: Synthesize a TDF precursor suitable for late-stage radiofluorination. This would likely involve creating a derivative with a leaving group (e.g., nitro, trimethylammonium) on an aromatic ring or an aliphatic chain that can be displaced by [¹⁸F]fluoride.

    • Radiofluorination: Perform a nucleophilic substitution reaction using [¹⁸F]fluoride produced from a cyclotron. The reaction conditions (solvent, temperature, catalyst) would need to be optimized for the specific precursor.

    • Purification: Purify the resulting ¹⁸F-labeled TDF analog using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.

  • Animal Preparation and Dosing:

    • Fast the animal (e.g., macaque) overnight before imaging.

    • Anesthetize the animal and maintain anesthesia throughout the imaging session.

    • Administer the purified ¹⁸F-labeled TDF analog intravenously as a bolus.

  • PET/CT Imaging:

    • Acquire dynamic whole-body PET scans for a period of time (e.g., 0-120 minutes) immediately following injection to capture the initial distribution kinetics.

    • Obtain static images at later time points (e.g., 4, 8, 24 hours) to assess tissue accumulation and clearance.

    • Perform a low-dose CT scan for attenuation correction and anatomical co-registration.

  • Data Analysis:

    • Reconstruct the PET images and co-register them with the CT scans.

    • Draw regions of interest (ROIs) over various organs and tissues to generate time-activity curves (TACs).

    • Quantify the radioactivity concentration in each ROI, typically expressed as the Standardized Uptake Value (SUV).

Signaling Pathway: TDF Action and Potential for Imaging

TDF_Pathway TDF_ext TDF (extracellular) TDF_int TDF (intracellular) TDF_ext->TDF_int Passive Diffusion Imaging Imaging Target (Radiolabeled TDF) TDF_ext->Imaging TFV Tenofovir (TFV) TDF_int->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP, Active) TFV_MP->TFV_DP Phosphorylation Inhibition Inhibition TFV_DP->Inhibition RT HIV Reverse Transcriptase Inhibition->RT

Caption: Cellular uptake and activation of TDF.

III. Fluorescence Imaging - A Conceptual Approach

Similar to radionuclide imaging, there is a lack of established protocols for the in vivo fluorescence imaging of TDF. This would require the chemical synthesis of a TDF derivative conjugated to a near-infrared (NIR) fluorescent dye. NIR fluorophores are preferred for in vivo imaging due to their deeper tissue penetration and lower autofluorescence.

Application Note: Conceptual Workflow for NIR-TDF Imaging

This section outlines a conceptual workflow for developing and utilizing a fluorescent TDF analog for in vivo imaging in small animal models.

Proposed Experimental Protocol: Fluorescence Imaging

  • Synthesis of a Fluorescent TDF Conjugate:

    • Synthesize a TDF analog with a reactive functional group (e.g., amine, carboxylic acid, alkyne) that does not interfere with its biological activity.

    • Conjugate this analog to a bright, stable NIR fluorescent dye (e.g., a cyanine (B1664457) dye like Cy7 or an Alexa Fluor dye) using appropriate bioconjugation chemistry.

    • Purify the resulting TDF-NIR conjugate using HPLC.

  • Animal Preparation and Dosing:

    • Use hairless or shaved mice to minimize light scattering and absorption by fur.[9]

    • Administer the TDF-NIR conjugate via intravenous or intraperitoneal injection. The optimal dose would need to be determined empirically.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the animal and place it in an in vivo imaging system (IVIS) equipped for fluorescence imaging.

    • Acquire images at multiple time points post-injection to track the biodistribution and clearance of the conjugate.

    • Use appropriate excitation and emission filters for the specific NIR dye.

  • Ex Vivo Organ Imaging and Validation:

    • After the final in vivo imaging time point, euthanize the animal and dissect the organs of interest.

    • Image the individual organs ex vivo to confirm the sites of fluorescence signal accumulation with higher sensitivity.

    • Correlate fluorescence intensity with quantitative measurements of tenofovir concentration in the same organs using LC-MS/MS.

Logical Relationship: Development of a Fluorescent TDF Probe

Fluorescent_Probe_Dev cluster_synthesis Probe Synthesis & Characterization cluster_validation In Vitro & In Vivo Validation synthesis Synthesize TDF Analog with Reactive Group conjugation Conjugate to NIR Fluorophore synthesis->conjugation purification Purify TDF-NIR Conjugate (HPLC) conjugation->purification characterization Characterize Probe (Spectroscopy, Stability) purification->characterization in_vitro In Vitro Cell Uptake & Antiviral Activity characterization->in_vitro in_vivo In Vivo Imaging in Animal Model in_vitro->in_vivo ex_vivo Ex Vivo Organ Imaging in_vivo->ex_vivo lcms_corr Correlation with LC-MS/MS ex_vivo->lcms_corr

Caption: Development and validation workflow for a TDF fluorescent probe.

IV. Quantitative Tissue Distribution Data (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying drug concentrations in plasma and tissue homogenates. The following tables summarize key quantitative data from preclinical studies in mice and macaques, providing valuable reference points for imaging studies.

Table 1: Tenofovir (TFV) and Tenofovir Diphosphate (TFV-DP) Concentrations in Macaque Tissues
Animal ModelAdministration Route & DoseTissueAnalyteConcentration (Median or Mean ± SD)Citation
Rhesus MacaqueOral TDF (22 mg/kg)Rectal TissueTFV-DP738 fmol/10⁶ cells (estimated)[10]
Rhesus MacaqueOral TDFPeripheral Blood Mononuclear Cells (PBMCs)TFV-DP30.7 ± 10.1 fmol/10⁶ cells (steady-state, 2 doses/week)[10]
Rhesus MacaqueOral TAF (1.5 mg/kg)Rectal TissueTFV-DPLower than with TDF[11]
Rhesus MacaqueOral TAF (1.5 mg/kg)PBMCsTFV-DPWithin range of 25mg human dose[11]
Pigtail MacaqueRectal 1% Tenofovir GelRectal TissueTFV46% - 75% present as phosphorylated forms[12]
MacaqueVaginal TAF/EVG InsertVaginal TissueTFV-DP1125 fmol/mg (1 week post 1 dose)[13]
MacaqueVaginal TAF/EVG InsertVaginal TissueTFV-DP16994 fmol/mg (1 week post 4 doses)[13]
Table 2: Tenofovir (TFV) Distribution in Mouse Tissues 24h Post-Oral Administration
Animal ModelAdministration Route & DoseTissueC24h (ng/g, Median and Range)Tissue Penetration Factor (%)Citation
BALB/c MouseOral TDF (47.7 mg/kg in drinking water)Digestive Tract3936 (766–9518)17920.6[2]
BALB/c MouseOral TDF (47.7 mg/kg in drinking water)Liver & Kidneys1470 (1189–2426)-[2]
BALB/c MouseOral TDF (47.7 mg/kg in drinking water)Lymphatic System78 (54–337)-[2]
BALB/c MouseOral TDF (47.7 mg/kg in drinking water)Pancreas, Adipose, Lungs71 (20–705)-[2]
BALB/c MouseOral TDF (47.7 mg/kg in drinking water)Brain5 (4–7)6.3[2]
Humanized MouseSubQ TAF/EVG Nanoparticles (200 mg/kg)Vaginal TissueTFV AUC: 62.6 µg·hr/gT:P Ratio: 7.3[14]
Humanized MouseSubQ TAF/EVG Nanoparticles (200 mg/kg)Colon Tissue-T:P Ratio: 35.3[14]

Note: Tissue Penetration Factor (TPF) is the ratio of the concentration in the tissue to that in the plasma.

V. Conclusion

The in vivo and ex vivo imaging of tenofovir disoproxil and its metabolites in animal models is a rapidly evolving field. MALDI-MSI currently offers the most direct and label-free approach for high-resolution mapping of drug distribution in tissues. Quantitative data from LC-MS/MS provides essential information on absolute drug concentrations. While protocols for PET/SPECT and fluorescence imaging of TDF are not yet established, the proposed strategies in these notes offer a roadmap for the development of novel imaging agents. The combination of these imaging modalities will provide a more complete understanding of the pharmacokinetics and pharmacodynamics of TDF, ultimately aiding in the development of more effective HIV prevention and treatment strategies.

References

Application Notes and Protocols for Bioanalytical Method Validation of Tenofovir in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir (B777), a nucleotide reverse transcriptase inhibitor, is a critical component in the treatment of HIV and Hepatitis B virus infections. Accurate and reliable quantification of tenofovir in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the validation of a bioanalytical method for tenofovir in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[1][2][3]

Analytical Method Overview

The method described herein utilizes High-Performance Liquid Chromatography (HPLC) for the separation of tenofovir from endogenous plasma components, followed by tandem mass spectrometry (MS/MS) for selective and sensitive detection.[4] An internal standard (IS), such as acyclovir (B1169) or a stable isotope-labeled version of tenofovir, is used to ensure accuracy and precision.[5] Sample preparation is typically achieved through solid-phase extraction (SPE) or protein precipitation (PP).[1][4][6]

Key Methodological Parameters:

  • Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.[1][5]

  • Ionization: Electrospray ionization (ESI) in positive mode.[1][7]

  • Detection: Multiple Reaction Monitoring (MRM).[5][7]

Experimental Protocols

Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve tenofovir and the internal standard (IS) in an appropriate solvent (e.g., methanol (B129727) or a mixture of methanol and water) to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions with the appropriate solvent to create working solutions for calibration standards and quality control (QC) samples.

Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with known concentrations of tenofovir from the working solutions to prepare a calibration curve consisting of a blank, a zero sample (with IS), and typically 6-8 non-zero concentrations.[8] The concentration range should cover the expected in-study concentrations.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Plasma Sample Preparation

Two common methods for plasma sample preparation are Protein Precipitation (PP) and Solid-Phase Extraction (SPE).[4]

Method A: Protein Precipitation (PP) [7]

  • Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 200 µL of a cold precipitating agent (e.g., acetonitrile (B52724) or trichloroacetic acid).[4]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 20,000 x g) for 5-10 minutes.[1]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Method B: Solid-Phase Extraction (SPE) [1][6]

  • Pre-treatment: Acidify the plasma samples (e.g., with 4% phosphoric acid) to enhance the retention of tenofovir on the SPE sorbent.[1]

  • Conditioning: Condition the SPE cartridge (e.g., Oasis MCX) with methanol followed by water.[1][6]

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.[4]

  • Washing: Wash the cartridge with an appropriate solvent (e.g., water or a weak organic solvent) to remove interferences.

  • Elution: Elute tenofovir and the IS from the cartridge using a suitable elution solvent (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Chromatographic Conditions

ParameterCondition
Column C18 column (e.g., Phenomenex Synergi 4 µm Polar-RP, Luna C18)[1][5]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B Acetonitrile or Methanol[1][9]
Flow Rate 400 µL/min[1]
Gradient A typical gradient starts with a high percentage of mobile phase A, which is then decreased over time to elute the analytes.
Column Temperature 40°C[1]
Injection Volume 10 µL

Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[1][9]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Tenofovir: m/z 288.1 > 176.2; Internal Standard (Acyclovir): m/z 226.1 > 152.0[5][6]
Source Temperature 150°C[9]
Desolvation Gas Temperature 400°C[9]

Bioanalytical Method Validation

The bioanalytical method must be validated to demonstrate its reliability for the intended application.[3] The following validation parameters should be assessed.

Specificity and Selectivity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Protocol:

    • Analyze blank plasma samples from at least six different sources.

    • Analyze a blank plasma sample spiked with the internal standard.

    • Analyze a blank plasma sample spiked with tenofovir at the Lower Limit of Quantification (LLOQ).

    • Evaluate for any interfering peaks at the retention times of tenofovir and the IS.

Linearity and Range

The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.

  • Protocol:

    • Prepare a series of calibration standards in plasma over the expected concentration range.

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis (typically weighted 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²).

Accuracy and Precision
  • Protocol:

    • Intra-day (within-run) Accuracy and Precision: Analyze at least five replicates of QC samples at low, medium, and high concentrations on the same day.

    • Inter-day (between-run) Accuracy and Precision: Analyze the QC samples on at least three different days.

    • Calculate the percent bias (%Bias) for accuracy and the percent relative standard deviation (%RSD) for precision.

Lower Limit of Quantification (LLOQ)

The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision.

  • Protocol:

    • Analyze at least five replicates of a plasma sample spiked with tenofovir at the proposed LLOQ concentration.

    • The accuracy should be within ±20% of the nominal value, and the precision should be ≤20% RSD.[9]

Recovery

The extraction efficiency of the analytical method.

  • Protocol:

    • Compare the peak area of tenofovir from extracted plasma samples at three QC levels (low, medium, high) with the peak area of unextracted standards of the same concentration.

    • Calculate the recovery as: (Peak area of extracted sample / Peak area of unextracted sample) x 100%.

Matrix Effect

The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Protocol:

    • Prepare two sets of samples:

      • Set A: Tenofovir and IS spiked into the mobile phase.

      • Set B: Blank plasma extract reconstituted with a solution of tenofovir and IS.

    • Calculate the matrix factor by comparing the peak areas of Set B to Set A.

    • The IS-normalized matrix factor should be consistent across different lots of plasma.

Stability

The stability of tenofovir in plasma under various storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

    • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period (e.g., 4-6 hours).

    • Long-Term Stability: Analyze QC samples after storing them at -80°C for an extended period.

    • Stock Solution Stability: Evaluate the stability of stock and working solutions at room temperature and under refrigeration.[6]

Data Presentation

Table 1: Linearity of Tenofovir in Human Plasma

Linearity Range (ng/mL)Correlation Coefficient (r²)Regression EquationReference
3.030 - 1512.901> 0.9992Not Specified[6]
10 - 640Not SpecifiedNot Specified[5]
0.5 - 500Not SpecifiedNot Specified[1]
4.096 - 1000 (µg/L)0.9962Y = 0.0141X + 0.0101[9]

Table 2: Accuracy and Precision of Tenofovir Quantification in Human Plasma

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)Reference
LLOQ10< 12.384.9 - 113.1< 12.384.9 - 113.1[5]
Low1.5< 12-6.28 to 6.65< 12-6.28 to 6.65[1]
Medium150< 12-6.28 to 6.65< 12-6.28 to 6.65[1]
High375< 12-6.28 to 6.65< 12-6.28 to 6.65[1]

Table 3: Stability of Tenofovir in Human Plasma

Stability ConditionDurationTemperature% Deviation from NominalReference
Stock Solution6 hoursAmbient (~20°C)Within ±10%[6]
Stock Solution11 daysRefrigerator (5°C)Within ±10%[6]
Freeze-Thaw (3 cycles)Not Specified-80°C to RTWithin ±15%[10]
Bench-TopNot SpecifiedRoom TemperatureWithin ±15%[10]
Long-TermNot Specified-80°CWithin ±15%[10]

Mandatory Visualization

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample (Standard, QC, Unknown) Add_IS Add Internal Standard Plasma->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Method A SPE Solid-Phase Extraction (e.g., Oasis MCX) Add_IS->SPE Method B Centrifuge Centrifugation Precipitation->Centrifuge Eluate Collect Eluate SPE->Eluate Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation & Reconstitution HPLC HPLC Separation (C18 Column) Evaporate->HPLC Supernatant->HPLC Eluate->Evaporate MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data Data Acquisition & Processing MSMS->Data Specificity Specificity & Selectivity Data->Specificity Linearity Linearity & Range Data->Linearity Accuracy Accuracy & Precision Data->Accuracy LLOQ LLOQ Data->LLOQ Recovery Recovery Data->Recovery Matrix Matrix Effect Data->Matrix Stability Stability Data->Stability

Caption: Workflow for Bioanalytical Method Validation of Tenofovir.

Sample_Preparation_Protocols cluster_pp Protein Precipitation (PP) cluster_spe Solid-Phase Extraction (SPE) PP_Start Start with Plasma Sample PP_Add_IS Add Internal Standard PP_Start->PP_Add_IS PP_Add_Solvent Add Precipitating Solvent PP_Add_IS->PP_Add_Solvent PP_Vortex Vortex PP_Add_Solvent->PP_Vortex PP_Centrifuge Centrifuge PP_Vortex->PP_Centrifuge PP_Supernatant Collect Supernatant for Analysis PP_Centrifuge->PP_Supernatant SPE_Start Start with Plasma Sample SPE_Add_IS Add Internal Standard SPE_Start->SPE_Add_IS SPE_Pretreat Pre-treat Sample SPE_Add_IS->SPE_Pretreat SPE_Load Load Sample SPE_Pretreat->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Evaporate Evaporate & Reconstitute SPE_Elute->SPE_Evaporate SPE_Analysis Ready for Analysis SPE_Evaporate->SPE_Analysis

Caption: Comparison of Sample Preparation Protocols.

References

Troubleshooting & Optimization

Technical Support Center: Tenofovir Disoproxil Manufacturing Impurities and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with tenofovir (B777) disoproxil. It provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the analysis of manufacturing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common process-related and degradation impurities of tenofovir disoproxil fumarate (B1241708) (TDF)?

A1: During the synthesis and storage of this compound Fumarate, several related substances can form. These are broadly categorized as process-related impurities (arising from the manufacturing process) and degradation products. According to various studies, some of the key impurities include:

  • Process-Related Impurities: These often originate from starting materials, intermediates, or side reactions.[1]

    • Tenofovir: The active parent drug, which is the key starting material for the synthesis of the prodrug, TDF.[1]

    • Mono-POC Tenofovir (Tenofovir Monoisoproxil): An intermediate where only one of the two isopropoxycarbonylmethyl (POC) groups is attached.[2][3]

    • Mixed Esters (e.g., Mono-POC Methyl Tenofovir, Mono-POC Ethyl Tenofovir): Impurities formed if other alcohols are present during synthesis.[2]

    • This compound Dimer: An impurity formed by the dimerization of the main compound.

  • Degradation Products: These result from the breakdown of the TDF molecule under stress conditions like exposure to acid, base, heat, or oxidation.

    • Hydrolysis of the ester linkages is a common degradation pathway, leading to the formation of Mono-POC Tenofovir and Tenofovir.

Q2: What are the typical sources of these impurities during manufacturing?

A2: The formation of impurities is a significant concern in quality control. The primary sources include:

  • Incomplete Reactions: Failure to completely convert an intermediate to the next step can leave residual starting materials, such as Tenofovir or Mono-POC Tenofovir.

  • Side Reactions: The reactants may participate in alternative, unintended reactions. For example, the reagents used to attach the "disoproxil" side chains can react with other functional groups or with themselves.

  • Reagent-Related Impurities: Impurities present in starting materials or reagents can be carried through the synthesis and appear in the final product. An example is the presence of other alcohols leading to mixed ester impurities.

  • Degradation: The active pharmaceutical ingredient (API) can degrade if exposed to harsh conditions (e.g., high temperature, non-optimal pH) during synthesis, purification, or storage.

Q3: What analytical techniques are used for the identification and quantification of TDF impurities?

A3: The most common and robust analytical technique for impurity profiling of TDF is High-Performance Liquid Chromatography (HPLC) , often with UV detection.

  • Reversed-Phase HPLC (RP-HPLC) is the standard method, capable of separating TDF from its various structurally similar impurities.

  • Mass Spectrometry (MS) , particularly when coupled with HPLC (LC-MS), is a powerful tool for the structural characterization and confirmation of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also used for the definitive structural elucidation of isolated impurities.

Q4: What are the general regulatory expectations for controlling impurities in an Active Pharmaceutical Ingredient (API) like TDF?

A4: Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines for the control of impurities. Key principles include:

  • Identification Threshold: Impurities present above a certain level (typically 0.10%) must be identified.

  • Qualification Threshold: Impurities above a higher threshold (e.g., 0.15% or a specific daily intake) must be qualified, meaning toxicological data is required to demonstrate their safety.

  • Reporting Threshold: All impurities above a reporting threshold (e.g., 0.05%) should be reported in regulatory submissions.

These thresholds ensure that the final drug product is safe and effective for patient use.

Data Presentation

Table 1: Common Impurities of this compound Fumarate
Impurity NameCommon AbbreviationTypePotential Source
TenofovirPMPAProcess/DegradationStarting material; Hydrolysis of ester groups.
Tenofovir MonoisoproxilMono-POC TenofovirProcess/DegradationIncomplete reaction; Hydrolysis of one ester group.
Mono-POC Methyl TenofovirImpurity BProcessReaction with methanol (B129727) impurity.
This compound DimerDimer ImpurityProcessSide reaction during synthesis.
This compound Carbamate-ProcessReaction with carbamate-forming reagents.
Fumaric Acid-FormulationComponent of the fumarate salt form.
Table 2: Example RP-HPLC Method for Impurity Analysis
ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Aqueous buffer (e.g., 0.01M Potassium Dihydrogen Phosphate, pH adjusted to 4.0)
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 - 1.2 mL/min
Detection UV at 260 nm
Column Temp 25 °C
Injection Vol 10 - 20 µL
Diluent Water, or a mixture of buffer and organic solvent

Experimental Protocols

Protocol: RP-HPLC Method for the Determination of TDF and its Impurities

This protocol provides a general framework. Method parameters must be optimized and validated for specific laboratory conditions and instrumentation.

1. Objective: To separate and quantify this compound Fumarate from its known related substances using a stability-indicating RP-HPLC method.

2. Materials and Reagents:

  • This compound Fumarate reference standard and test sample.

  • Reference standards for known impurities.

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

  • Acetonitrile (ACN), HPLC grade.

  • Orthophosphoric acid for pH adjustment.

  • Water, HPLC grade.

3. Chromatographic Conditions (Based on Table 2):

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.01M KH₂PO₄ in water, pH adjusted to 4.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-10 min: 95% A, 5% B

    • 10-40 min: Linear gradient to 40% A, 60% B

    • 40-45 min: Linear gradient to 95% A, 5% B

    • 45-55 min: Re-equilibration at 95% A, 5% B

4. Preparation of Solutions:

  • Diluent: Mobile Phase A and Acetonitrile (80:20 v/v).

  • Standard Solution: Accurately weigh and dissolve TDF reference standard in diluent to obtain a concentration of ~1.0 mg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known concentrations of each impurity.

  • Spiked Sample Solution (for validation): Add known amounts of the impurity stock solution to the standard solution.

  • Test Sample Solution: Accurately weigh and dissolve the TDF test sample in diluent to obtain a final concentration of ~1.0 mg/mL.

5. System Suitability:

  • Inject the standard solution six times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) for the peak area of TDF should be ≤ 2.0%.

    • The theoretical plates for the TDF peak should be ≥ 2000.

    • The tailing factor for the TDF peak should be ≤ 2.0.

6. Procedure:

  • Inject the diluent (as a blank), followed by the standard solution, and then the test sample solution.

  • Identify the peaks in the test sample chromatogram by comparing their retention times with those from the standard and impurity solutions.

  • Calculate the percentage of each impurity using the following formula (assuming response factors are similar):

    % Impurity = (Area_impurity / (Area_TDF + ΣArea_all_impurities)) * 100

Troubleshooting Guides

Q: My chromatogram shows poor peak shape (tailing or fronting) for the main TDF peak. What should I do?

A: Poor peak shape can compromise resolution and integration accuracy.

  • Tailing Peaks:

    • Cause: Secondary interactions between the analyte and the column's stationary phase (e.g., acidic silanol (B1196071) groups interacting with the basic amine group on TDF).

    • Solution 1 (Mobile Phase): Ensure the mobile phase pH is appropriately controlled. A lower pH (e.g., 2.5-4.0) will keep the silanol groups protonated and reduce interaction.

    • Solution 2 (Column): The column may be aging or contaminated. Flush the column with a strong solvent or replace it if necessary. Using a column with end-capping can also minimize these interactions.

  • Fronting Peaks:

    • Cause: Often due to column overload or poor sample solubility in the mobile phase.

    • Solution 1 (Concentration): Lower the concentration of your sample.

    • Solution 2 (Diluent): Ensure your sample is fully dissolved in a diluent that is weaker than or equal in strength to the initial mobile phase.

Q: The retention times for my peaks are shifting between injections. What is the cause?

A: Retention time instability affects peak identification and reproducibility.

  • Cause 1 (Pump/Flow Rate): There may be an issue with the HPLC pump, such as a leak or air bubbles, causing inconsistent flow.

  • Solution 1: Degas the mobile phase thoroughly. Prime the pump to remove any air bubbles. Check for leaks in the system.

  • Cause 2 (Column Equilibration): The column may not be fully equilibrated between gradient runs.

  • Solution 2: Increase the re-equilibration time at the end of your gradient program. Ensure at least 10 column volumes of the initial mobile phase pass through before the next injection.

  • Cause 3 (Temperature): Fluctuations in ambient temperature can affect retention times.

  • Solution 3: Use a column oven to maintain a constant temperature.

Q: I am seeing a new, unexpected peak in my sample chromatogram. How do I identify it?

A: Unexpected peaks could be new impurities, contaminants, or artifacts.

  • Step 1 (Blank Injection): Inject your diluent as a blank. If the peak is present, it may be a "ghost peak" originating from the mobile phase, system contamination, or carryover from a previous injection.

  • Step 2 (Forced Degradation): Compare the chromatogram to those from forced degradation studies (acid, base, peroxide, heat, light). This can help determine if the peak is a new degradation product. A match in retention time provides a strong clue.

  • Step 3 (LC-MS Analysis): If the peak is significant and unidentified, the most effective way to characterize it is by using LC-MS to determine its mass-to-charge ratio (m/z). This data can be used to propose a molecular formula and structure.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Prepare Sample and Standards Filt Filter Sample Prep->Filt SST System Suitability Test Filt->SST Inject Inject Blank, Standard, Sample SST->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Identify Identify Impurities Integrate->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

Caption: General workflow for this compound impurity analysis.

G Start Inconsistent Retention Time (RT Shift) CheckPump Check Pump Pressure and Flow Rate Start->CheckPump CheckEquil Check Column Equilibration CheckPump->CheckEquil Stable CheckLeak Check for Leaks CheckPump->CheckLeak Unstable CheckTemp Check Column Temperature CheckEquil->CheckTemp Sufficient Sol_Equil Increase Equilibration Time CheckEquil->Sol_Equil Insufficient Sol_Temp Use Column Oven CheckTemp->Sol_Temp Unstable Sol_Prime Degas Mobile Phase & Prime Pump CheckLeak->Sol_Prime No Leak Sol_Leak Fix Leak CheckLeak->Sol_Leak Leak Found

Caption: Troubleshooting guide for inconsistent HPLC retention times.

References

Technical Support Center: Tenofovir Disoproxil Fumarate (TDF) Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF) research formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Tenofovir Disoproxil Fumarate (TDF) in research formulations?

This compound Fumarate (TDF) is a prodrug of tenofovir, and its stability is a critical factor in research and formulation development. The main stability concern is the hydrolysis of the ester linkages in the disoproxil moiety.[1] This degradation can be influenced by several factors, including pH, temperature, moisture, and the presence of certain enzymes or excipients.[2][3]

Q2: How does pH affect the stability of TDF?

The stability of TDF is highly dependent on pH. It is most stable in acidic conditions and becomes increasingly unstable as the pH becomes neutral and alkaline.[2][4]

  • Acidic pH (e.g., pH 1.2-2.2): TDF is highly stable with a long half-life.[2]

  • Neutral pH (e.g., pH 6.8-7.4): TDF is moderately stable.[2]

  • Alkaline pH (e.g., pH 9-11): TDF is very unstable and degrades rapidly.[2]

Q3: What are the main degradation products of TDF?

The primary degradation pathway of TDF is hydrolysis, which occurs in a stepwise manner. The two main degradation products are:

  • Tenofovir Monoester (TFV-ME): The intermediate metabolite formed by the hydrolysis of one of the ester groups.[2][5]

  • Tenofovir (TFV): The active drug, formed by the hydrolysis of the second ester group from the monoester intermediate.[2][6]

Upon thermal degradation, other degradants can also be formed.[7][8]

Q4: My TDF formulation is showing unexpected degradation. What are the potential causes?

Unexpected degradation of TDF in your formulation could be due to several factors:

  • Inappropriate pH: Ensure the pH of your formulation is in the acidic range for optimal stability.

  • Presence of Moisture: TDF is susceptible to hydrolysis, so minimizing water content in the formulation and during storage is crucial.[3][9] Using a desiccant during storage is recommended.[9]

  • High Temperature: Elevated temperatures can accelerate the degradation of TDF.[10]

  • Incompatible Excipients: Some excipients may promote the degradation of TDF. It is essential to conduct compatibility studies.

  • Enzymatic Degradation: In biological systems or in the presence of certain enzymes like carboxylesterases and phosphodiesterases, TDF can be rapidly hydrolyzed.[2][11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and formulation of TDF.

Issue 1: Rapid loss of TDF potency in an aqueous solution.
  • Problem: You observe a significant decrease in the concentration of TDF in your aqueous-based formulation over a short period.

  • Troubleshooting Steps:

    • Check the pH: Measure the pH of your solution. If it is neutral or alkaline, adjust it to an acidic pH (ideally below 4) to improve stability.

    • Control Temperature: Store the solution at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis. Aqueous solutions of TDF are not recommended for storage for more than one day.[1]

    • Consider Non-Aqueous Solvents: If appropriate for your experiment, consider using a non-aqueous solvent in which TDF is stable.

Issue 2: Inconsistent results in in-vitro experiments.
  • Problem: You are getting variable results from your in-vitro assays involving TDF.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Due to its limited stability in aqueous media at physiological pH, always prepare TDF solutions fresh before each experiment.

    • Inhibit Esterases: If you are working with cell lysates or biological matrices that may contain esterases, consider adding an esterase inhibitor to prevent enzymatic degradation of TDF.[2]

    • Monitor TDF Concentration: Analytically verify the concentration of TDF in your formulation at the beginning and end of your experiment to account for any degradation.

Issue 3: Physical instability of solid TDF formulation (e.g., color change, clumping).
  • Problem: Your solid TDF formulation is showing signs of physical instability.

  • Troubleshooting Steps:

    • Protect from Moisture: Store the solid formulation in a tightly sealed container with a desiccant. Manufacturing in a low relative humidity environment is also recommended.[3]

    • Control Storage Temperature: Store at the recommended temperature, typically 25°C (77°F), with excursions permitted to 15°C to 30°C (59–86°F).[12]

    • Excipient Compatibility: Re-evaluate the excipients used in your formulation for any potential incompatibilities that might be causing the instability.

Quantitative Data Summary

The following tables summarize the stability of TDF under various stress conditions as reported in the literature.

Table 1: Effect of pH on TDF Half-Life at 37°C
pHHalf-LifeReference
1.2> 55 hours[2]
2.2> 150 hours[2]
6.816.6 ± 3.4 hours[2]
7.48 hours[2]
9.02.9 ± 0.2 hours[2]
11.03.4 ± 6.1 minutes[2]
Table 2: Summary of Forced Degradation Studies of TDF
Stress ConditionReagent/ConditionExtent of Degradation (%)Reference
Acid Hydrolysis0.1N HCl10.95[13][14][15]
Alkaline Hydrolysis0.1N NaOH10.6[13][14][15]
OxidativeHydrogen Peroxide12.22[13][14][15]
Neutral HydrolysisWater12.26[13][14][15]
Thermal (Dry Heat)70°C for 48 hours0.14[14]
PhotolyticUV Light12.53 (3 hrs), 18.36 (6 hrs)[14]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for TDF

This protocol provides a general framework for a stability-indicating HPLC method to quantify TDF and its degradation products.

  • Objective: To separate and quantify TDF from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[16]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) buffer, pH 3) and an organic solvent (e.g., acetonitrile).[16] A common mobile phase composition is a 70:30 (v/v) mixture of buffer and acetonitrile.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.[13][16]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the TDF sample in a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a known concentration.

    • For tablet analysis, powder the tablets and extract a known amount with a solvent, using sonication to ensure complete dissolution.[1]

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[16]

Protocol 2: Forced Degradation Study of TDF

This protocol outlines the procedure for conducting forced degradation studies to assess the intrinsic stability of TDF.

  • Objective: To generate potential degradation products and evaluate the stability of TDF under various stress conditions.

  • Procedure:

    • Acid Hydrolysis: Dissolve TDF in 0.1N HCl and keep at room temperature or elevated temperature (e.g., 40°C) for a specified duration.[15] Neutralize an aliquot before analysis.

    • Alkaline Hydrolysis: Dissolve TDF in 0.1N NaOH and keep at room temperature or elevated temperature (e.g., 40°C) for a specified duration.[15] Neutralize an aliquot before analysis.

    • Oxidative Degradation: Treat a solution of TDF with hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified duration.[13]

    • Thermal Degradation: Expose the solid TDF powder to dry heat in a controlled oven (e.g., 60-80°C) for a defined period.[7][8]

    • Photodegradation: Expose a solution or solid powder of TDF to a controlled source of UV light in a photostability chamber.[14]

  • Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method (as described in Protocol 1) to determine the extent of degradation and identify the degradation products.

Visualizations

TDF Hydrolysis Pathway

TDF_Hydrolysis TDF This compound (TDF) Monoester Tenofovir Monoester (TFV-ME) TDF->Monoester Hydrolysis (Carboxylesterases) Tenofovir Tenofovir (TFV) Monoester->Tenofovir Hydrolysis (Phosphodiesterases)

Caption: Stepwise hydrolysis of this compound Fumarate (TDF).

Experimental Workflow for TDF Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Formulation Prepare TDF Formulation Acid Acid Hydrolysis Formulation->Acid Alkali Alkaline Hydrolysis Formulation->Alkali Oxidation Oxidative Stress Formulation->Oxidation Thermal Thermal Stress Formulation->Thermal Photo Photolytic Stress Formulation->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Alkali->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Quantify Degradation) HPLC->Data

Caption: Workflow for assessing the stability of TDF formulations.

References

Technical Support Center: Tenofovir Disoproxil Fumarate (TDF) Plasma Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low tenofovir (B777) disoproxil (TDF) concentrations in plasma samples.

Frequently Asked Questions (FAQs)

Category 1: Pre-Analytical and Sample Handling Issues

Q1: What are the most critical pre-analytical steps to prevent artificially low tenofovir concentrations?

A1: Pre-analytical variables are a major source of laboratory error, accounting for up to 75% of issues.[1] For tenofovir quantification, the most critical steps are proper sample collection, handling, and storage. Tenofovir disoproxil fumarate (B1241708) (TDF) is a prodrug that is rapidly converted to its active form, tenofovir, in the body.[2][3] The ester linkages in TDF are also susceptible to hydrolysis ex vivo.[4] Therefore, timely processing and appropriate storage are crucial.

Key considerations include:

  • Anticoagulant: Use plasma collection tubes with K2EDTA.[5]

  • Processing Time: Centrifuge blood samples to separate plasma within one hour of collection.

  • Temperature: Keep samples chilled (e.g., on ice) immediately after collection and before centrifugation to minimize enzymatic degradation.

  • Storage: Immediately freeze plasma samples at -20°C or lower after separation. Aqueous solutions of TDF are not recommended for storage for more than one day. As a solid, TDF is stable for at least 4 years when stored at -20°C.

Q2: Can hemolysis affect my plasma tenofovir measurements?

A2: Yes, hemolysis can significantly impact results. Excessive or vigorous mixing of blood samples can cause red blood cells to rupture, releasing their contents into the plasma. This can interfere with analytical methods and may lead to inaccurate quantification. Always mix samples gently by inversion.

Q3: My samples were stored at 4°C for 48 hours before being frozen. Could this cause low tenofovir concentrations?

A3: Yes, this is a likely cause. TDF is unstable in aqueous solutions, and significant degradation can occur even at refrigerated temperatures. Standard protocols recommend that plasma should be separated and frozen as quickly as possible, ideally within an hour of collection, to ensure the stability of the analyte and prevent artificially low readings.

Category 2: Analytical and Quantification Issues

Q4: We are measuring TDF, the prodrug, in plasma and getting very low or undetectable levels. Why?

A4: This is an expected finding. TDF is an oral prodrug designed for rapid conversion to tenofovir following absorption. Its presence in plasma is transient and concentrations are typically very low. Standard bioanalytical methods for therapeutic drug monitoring or pharmacokinetic studies focus on quantifying tenofovir , the active moiety, not the TDF prodrug. Ensure your analytical method is targeting tenofovir.

Q5: What is the recommended analytical method for quantifying tenofovir in plasma?

A5: The gold standard for quantifying tenofovir in plasma is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity, allowing for accurate measurement of tenofovir concentrations even at the lower end of the therapeutic range. Methods using RP-HPLC with UV detection have also been developed.

Q6: Could matrix effects be suppressing the tenofovir signal in our LC-MS/MS assay?

A6: Yes, matrix effects are a potential cause of signal suppression and inaccurate quantification in LC-MS/MS analysis. This occurs when endogenous components in the plasma co-elute with tenofovir and interfere with its ionization. To mitigate this, ensure you are using an appropriate sample preparation technique, such as Solid-Phase Extraction (SPE) or Protein Precipitation (PP), and a validated internal standard.

Category 3: Clinical and Pharmacokinetic Factors

Q7: What is the most common clinical reason for unexpectedly low tenofovir plasma concentrations?

A7: The most common reason is patient non-adherence to the medication regimen. If a patient has not taken their TDF dose as prescribed, plasma concentrations will naturally be low or undetectable. Tenofovir has a plasma half-life of approximately 17 hours, so levels can drop significantly after missing one or two doses.

Q8: Can co-administered medications affect tenofovir plasma levels?

A8: Yes, drug-drug interactions can alter tenofovir concentrations. However, most clinically significant interactions reported tend to increase tenofovir levels rather than decrease them. For example, co-administration with ritonavir-boosted protease inhibitors (like lopinavir/ritonavir or darunavir/ritonavir) can increase tenofovir plasma exposure by 22% to 67%. This is thought to be due to competition for active tubular secretion in the kidneys or inhibition of efflux transporters like P-glycoprotein. A decrease in tenofovir levels due to a drug interaction is uncommon.

Q9: Does food intake affect tenofovir concentrations?

A9: Yes. Administering TDF with a high-fat meal can increase the oral bioavailability of tenofovir by approximately 40%, leading to higher plasma concentrations. Conversely, taking TDF in a fasted state results in lower exposure. While administration with a light meal does not have a significant effect compared to fasting, this is an important variable to control for in pharmacokinetic studies.

Q10: Can a patient's renal function impact their tenofovir plasma levels?

A10: Absolutely. Tenofovir is primarily eliminated from the body via the kidneys through a combination of glomerular filtration and active tubular secretion. Patients with impaired renal function will have reduced clearance of tenofovir, leading to significantly higher plasma concentrations. Therefore, poor renal function would not be a cause of unexpectedly low tenofovir levels.

Quantitative Data Summary

Table 1: Key Pharmacokinetic Parameters of Tenofovir (from TDF 300 mg once daily in HIV-infected adults)

ParameterValueCitation(s)
Bioavailability (Fasting)~25%
Bioavailability (High-Fat Meal)~40% increase
Time to Peak Concentration (Tmax)1 - 4 hours
Peak Plasma Concentration (Cmax)326 ng/mL
Trough Plasma Concentration (Cmin)64.4 ng/mL
Area Under the Curve (AUC)3324 ng·h/mL
Plasma Half-Life (t½)~17 hours
Protein Binding< 0.7%
Primary Route of EliminationRenal Excretion

Table 2: Effect of Co-administered Antiretrovirals on Tenofovir Plasma Concentrations

Co-administered Drug(s)Effect on Tenofovir AUCEffect on Tenofovir CmaxCitation(s)
Lopinavir/Ritonavir↑ 32% - 67%↑ 15% - 55%
Darunavir/Ritonavir (TMC114/r)↑ 22%↑ 24%
Atazanavir↑ 24%↑ 14%
NelfinavirNo significant changeNo significant change

Experimental Protocols

Protocol 1: Plasma Sample Collection, Processing, and Storage
  • Patient Preparation: For pharmacokinetic studies, note the time of the last TDF dose and the patient's food intake status (fasted or fed).

  • Blood Collection: Draw whole blood into a 6 mL K2EDTA (lavender top) tube.

  • Initial Handling: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Place the tube on wet ice or in a refrigerated rack.

  • Centrifugation: Within 60 minutes of collection, centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate the plasma (supernatant) from the cellular components.

  • Plasma Aliquoting: Carefully pipette the plasma into pre-labeled, cryo-resistant polypropylene (B1209903) tubes. Avoid disturbing the buffy coat layer. Create multiple aliquots if repeat analyses are anticipated.

  • Storage: Immediately store the plasma aliquots in an upright position in a freezer at -80°C until analysis.

Protocol 2: Quantification of Tenofovir in Human Plasma via HPLC-MS/MS

This protocol provides a general methodology. Specific parameters must be optimized and validated within the individual laboratory.

  • Materials and Reagents:

    • Tenofovir reference standard and a suitable internal standard (IS), such as Entecavir.

    • HPLC-grade acetonitrile (B52724), methanol, and water.

    • Formic acid.

    • Human plasma (K2EDTA).

    • Reagents for Protein Precipitation (e.g., ice-cold acetonitrile) or Solid-Phase Extraction cartridges.

  • Sample Preparation (Protein Precipitation Method):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >15,000 x g) for 5 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for injection into the HPLC-MS/MS system.

  • HPLC-MS/MS Conditions (Example):

    • HPLC System: Agilent, Shimadzu, Waters, or equivalent.

    • Analytical Column: C18 reverse-phase column (e.g., Luna C18, 100 mm × 2.0 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 400 µL/min.

    • Gradient: Employ a linear gradient to separate tenofovir from endogenous plasma components.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor → product ion transitions for both tenofovir and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (tenofovir/IS) against the nominal concentration of the prepared standards.

    • Use a weighted (1/x²) linear regression to fit the calibration curve.

    • Quantify the tenofovir concentration in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

TDF_Metabolism TDF This compound Fumarate (TDF) (Oral Prodrug) GI_Tract GI Tract Absorption TDF->GI_Tract Oral Admin. Plasma Plasma GI_Tract->Plasma Hydrolysis by Esterases Tenofovir Tenofovir (TFV) (Active Moiety) Intracellular Target Cell (e.g., Lymphocyte) Tenofovir->Intracellular Cellular Uptake TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) Intracellular->TFV_DP Intracellular Phosphorylation

Caption: Metabolic activation pathway of this compound Fumarate (TDF).

Sample_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase Collection 1. Blood Collection (K2EDTA Tube) Mix 2. Gentle Inversion Collection->Mix Chill 3. Place on Ice Mix->Chill Centrifuge 4. Centrifuge within 1 hr (1500g, 10 min, 4°C) Chill->Centrifuge Aliquot 5. Aliquot Plasma Centrifuge->Aliquot Store 6. Store at -80°C Aliquot->Store Prep 7. Sample Prep (e.g., Protein Precipitation) Store->Prep Analysis 8. HPLC-MS/MS Analysis Prep->Analysis Quant 9. Data Quantification Analysis->Quant

Caption: Recommended workflow for plasma sample handling and analysis.

Troubleshooting_Tree Start Low or Undetectable Tenofovir Concentration CheckAnalyte Is the assay measuring Tenofovir (TFV) or the prodrug (TDF)? Start->CheckAnalyte MeasureTDF Result: Expectedly low. Re-develop assay for TFV. CheckAnalyte->MeasureTDF Measuring TDF ReviewHandling Review Sample Handling Log: - Time to centrifugation > 1 hr? - Stored improperly before freezing? CheckAnalyte->ReviewHandling Measuring TFV MeasureTFV Assay measures TFV. HandlingError Result: Likely degradation. Invalidate results. Retrain staff on SOPs. ReviewHandling->HandlingError Yes CheckAdherence Review Clinical Data: - Check patient adherence records. - Confirm dosing history. ReviewHandling->CheckAdherence No HandlingOK Handling followed SOPs. NonAdherence Result: Likely non-adherence. Correlate with clinical findings. CheckAdherence->NonAdherence Poor Adherence CheckQC Review Analytical Run: - Did QC samples pass? - Check IS signal & calibration curve. CheckAdherence->CheckQC Good Adherence AdherenceOK Patient reported as adherent. QC_Fail Result: Analytical error. Re-extract and re-run samples. CheckQC->QC_Fail No QC_OK Run passed all QC criteria. Consider other factors (e.g., malabsorption - rare). CheckQC->QC_OK Yes

Caption: Decision tree for troubleshooting low tenofovir plasma concentrations.

References

Technical Support Center: Optimizing Tenofovir Disoproxil Dosage for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Tenofovir Disoproxil Fumarate (TDF) in in vitro cell culture experiments. Here you will find answers to frequently asked questions and troubleshooting tips to help you optimize your experimental design and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound Fumarate (TDF) and how does it work in vitro?

A1: this compound Fumarate (TDF) is a prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI).[1][2] TDF is used in cell culture experiments due to its enhanced cell permeability compared to Tenofovir.[1] Once inside the cell, TDF is converted to Tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, Tenofovir diphosphate (B83284) (TFV-DP).[1][3] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase. It mimics the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP), and its incorporation into a growing viral DNA chain leads to chain termination, thus halting viral replication.

Q2: What is the difference between Tenofovir, TDF, and Tenofovir Alafenamide (TAF)?

A2: Tenofovir is the active antiviral agent, but it has poor cell permeability. TDF and TAF are both prodrugs designed to improve the intracellular delivery of Tenofovir. TAF is a newer prodrug that is more stable in plasma and more efficiently converted to Tenofovir within target cells like peripheral blood mononuclear cells (PBMCs), resulting in higher intracellular concentrations of the active TFV-DP and lower plasma levels of Tenofovir compared to TDF.

Q3: What is a recommended starting concentration for TDF in cell culture experiments?

A3: The optimal concentration of TDF will vary depending on the cell line, virus strain, and experimental endpoint. For antiviral activity assays, a good starting point is in the low micromolar to nanomolar range. For example, the 50% effective concentration (EC50) of TDF against Hepatitis B Virus (HBV) in HepG2 cells is approximately 0.02 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store TDF for in vitro use?

A4: TDF is a white to off-white crystalline powder. It is sparingly soluble in water but can be dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. As a solid, TDF is stable for at least four years when stored at -20°C. Aqueous solutions are not recommended for storage for more than one day.

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed at Expected Non-Toxic Concentrations

Question: I am observing a significant decrease in cell viability at TDF concentrations that are reported to be non-toxic in the literature. What could be the cause?

Answer: Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to TDF. It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line.

  • Solvent Toxicity: High concentrations of the solvent used to dissolve TDF (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your culture medium is at a non-toxic level (typically ≤0.5%).

  • Compound Purity and Stability: Verify the purity of your TDF compound. Degradation products can be more cytotoxic. Also, consider the stability of TDF in your culture medium over the duration of the experiment, as it can be de-esterified.

  • Prolonged Exposure: Continuous exposure to TDF, even at low concentrations, can lead to cumulative toxicity. Consider running a time-course experiment to determine the optimal incubation period.

Issue 2: Inconsistent Antiviral Efficacy Between Experiments

Question: The antiviral activity of TDF is varying significantly between my experiments. What could be causing this inconsistency?

Answer: Inconsistent results can arise from several sources:

  • Cellular Metabolism: The efficiency of TDF uptake and its conversion to the active TFV-DP can differ between cell types and even between different passages of the same cell line. Maintaining consistent cell culture conditions is critical.

  • Serum Presence: The presence of serum in the culture medium can impact the stability and activity of TDF. It has been shown that TDF activity can be reduced in the presence of human serum. Standardize the serum concentration in your assays.

  • Assay Variability: Ensure your method for quantifying viral replication (e.g., p24 ELISA, qPCR) is robust and reproducible.

Issue 3: Difficulty Dissolving TDF

Question: I am having trouble dissolving TDF for my experiments. What can I do?

Answer: TDF has limited aqueous solubility. To improve solubility, first dissolve the compound in an organic solvent like DMSO or DMF to create a stock solution before diluting it with your aqueous buffer or cell culture medium. Gentle warming can also aid in dissolving the compound in some solvents.

Data Presentation

Table 1: In Vitro Cytotoxicity of Tenofovir and its Prodrugs

Compound/Active MoietyCell Line/TypeAssayCC50 (µM)Reference
TenofovirHepG2 (Liver)Proliferation398
TenofovirSkeletal Muscle CellsProliferation870
TenofovirErythroid Progenitor CellsHematopoietic Toxicity>200
This compound Fumarate (TDF)HepG2MTTNon-toxic at tested concentrations
Tenofovir Alafenamide (TAF)MT-4 (T-cell)Cell Viability4.7 - 42

Table 2: In Vitro Antiviral Activity of Tenofovir and TDF

CompoundVirusCell LineEC50Reference
TenofovirHBVCell-based assays1.1 µM
This compound Fumarate (TDF)HIV-1 IIIBMT-20.015 µM
This compound Fumarate (TDF)HBVHepAD38Not specified, potent inhibition

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of TDF using the MTT assay.

Materials:

  • Target cell line (e.g., HepG2, HK-2)

  • Complete cell culture medium

  • TDF stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of TDF in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest TDF concentration).

  • Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the drug concentration.

Protocol 2: HIV-1 Antiviral Activity Assay (p24 Antigen ELISA)

This protocol describes a method to determine the 50% effective concentration (EC50) of TDF against HIV-1.

Materials:

  • HIV-1 permissive cells (e.g., PBMCs, MT-4 cells)

  • Complete cell culture medium

  • HIV-1 stock

  • TDF stock solution

  • 96-well plates

  • Commercial HIV-1 p24 Antigen ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Addition: Prepare serial dilutions of TDF in culture medium and add them to the cells.

  • Infection: Infect the cells with a known titer of HIV-1 stock. Include uninfected and infected, untreated controls.

  • Incubation: Incubate the plates for 3-7 days at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.

  • p24 Quantification: Quantify the amount of p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition for each TDF concentration compared to the infected, untreated control. Determine the EC50 value from a dose-response curve.

Visualizations

TDF_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Inhibition TDF This compound (TDF) TDF_inside TDF TDF->TDF_inside Cellular Uptake Tenofovir Tenofovir TDF_inside->Tenofovir Esterases TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP - Active Form) TFV_MP->TFV_DP Cellular Kinases RT Reverse Transcriptase TFV_DP->RT Competitive Inhibition Chain_Termination Chain Termination TFV_DP->Chain_Termination Incorporation leads to dATP dATP (Natural Substrate) dATP->RT Viral_DNA Viral DNA Elongation RT->Viral_DNA Incorporation Viral_DNA->Chain_Termination

Caption: Mechanism of action of this compound (TDF).

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of TDF C Add TDF Dilutions to Cells B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Add Solubilizer (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & Determine CC50 H->I

Caption: Experimental workflow for a cytotoxicity assay.

References

Technical Support Center: Tenofovir Disoproxil Resistance Mutation Profiling Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tenofovir (B777) disoproxil (TDF) resistance mutation profiling assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mutation associated with tenofovir disoproxil (TDF) resistance?

The primary mutation associated with TDF resistance in HIV-1 is the K65R substitution in the reverse transcriptase (RT) gene.[1][2] This mutation reduces the incorporation of tenofovir by the RT enzyme.[1] Other mutations, such as thymidine (B127349) analog mutations (TAMs), can also contribute to reduced TDF susceptibility.[2][3]

Q2: What is the minimum viral load required for reliable genotypic resistance testing?

Most genotypic assays require a plasma viral load of at least 500 to 1,000 copies/mL for successful amplification and sequencing.[4][5][6] However, successful genotyping has been reported in samples with viral loads between 250 and 999 copies/mL.[7] Testing samples with viral loads below 200 copies/mL may not be consistently successful.[4][8]

Q3: What is the difference between genotypic and phenotypic resistance testing?

Genotypic assays detect specific drug-resistance mutations in the viral genes, such as the reverse transcriptase gene for TDF.[9] Phenotypic assays measure the ability of the virus to replicate in the presence of a drug, determining the concentration of the drug required to inhibit viral growth (IC50).[9] Genotyping is generally faster, less expensive, and more sensitive for detecting mixtures of wild-type and resistant viruses.[4]

Q4: How are the results of a genotypic assay interpreted?

The identified mutations are compared to a database of known resistance-associated mutations, such as the Stanford University HIV Drug Resistance Database.[1] Algorithms are used to predict the level of resistance to specific drugs based on the detected mutation patterns.[10]

Q5: Can TDF resistance mutations revert to wild-type in the absence of drug pressure?

Yes, in the absence of TDF, wild-type virus may outcompete and become the dominant strain in the plasma.[5] However, the resistant variants can be archived as proviral DNA within cells and may re-emerge if TDF treatment is reinitiated.[6][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during TDF resistance mutation profiling experiments.

Amplification and Sequencing Failures

Q: My RT-PCR/nested PCR failed, resulting in no amplification product. What are the possible causes and solutions?

A: PCR amplification failure can be due to several factors. Here's a systematic approach to troubleshooting:

  • Low Viral Load: This is a primary reason for amplification failure.[12]

    • Solution: Confirm the plasma viral load is within the recommended range for your assay (typically ≥500-1000 copies/mL).[4][5] For samples with low-level viremia, consider using a larger plasma input volume for RNA extraction or an assay specifically optimized for low viral loads.[12][13]

  • Poor RNA Quality: Degraded RNA will not serve as a good template for reverse transcription.

    • Solution: Ensure proper sample handling and storage to prevent RNA degradation. Use a validated RNA extraction kit and assess RNA integrity if possible.

  • PCR Inhibitors: Substances in the plasma sample or carried over from RNA extraction can inhibit the RT or Taq polymerase enzymes.

    • Solution: Ensure the RNA purification protocol effectively removes inhibitors. If inhibition is suspected, a dilution of the RNA template may help.

  • Primer/Probe Issues: Incorrect primer design, degradation, or improper storage can lead to amplification failure.

    • Solution: Verify the primer sequences are correct for the target region of the HIV-1 pol gene. Check for primer degradation using gel electrophoresis. Store primers at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Enzyme Inactivity: The reverse transcriptase or Taq polymerase may be inactive due to improper storage or handling.

    • Solution: Use fresh enzymes and ensure they have been stored at the correct temperature. Include a positive control in your PCR run to verify enzyme activity.

Q: The Sanger sequencing results show low-quality data (e.g., low signal intensity, high background noise, or "N" calls). How can I improve the sequence quality?

A: Poor sequencing data can stem from issues with the PCR product or the sequencing reaction itself.

  • Insufficient or Poor-Quality PCR Product:

    • Solution: Quantify your PCR product and ensure you are using the recommended amount for the sequencing reaction. Run the PCR product on an agarose (B213101) gel to confirm a single, specific band of the correct size. If multiple bands or smearing is observed, optimize the PCR conditions or gel-purify the target band.

  • Contaminating PCR Primers and dNTPs: Residual primers and dNTPs from the PCR step can interfere with the sequencing reaction.

    • Solution: Purify the PCR product using a reliable cleanup kit or enzymatic method (e.g., ExoSAP-IT) to remove unincorporated primers and dNTPs.

  • Sequencing Primer Issues:

    • Solution: Ensure the sequencing primer is specific to the template and has an appropriate melting temperature. Use a sufficient concentration of the sequencing primer.

  • Complex or Mixed Templates: If the viral population is heterogeneous (contains a mix of wild-type and mutant sequences), this can result in overlapping peaks in the chromatogram.

    • Solution: Visually inspect the chromatogram for double peaks.[14] Specialized software can help in analyzing mixed populations. For highly complex mixtures, consider subcloning the PCR product followed by sequencing of individual clones, or use next-generation sequencing (NGS).

Data Interpretation Challenges

Q: I am observing ambiguous base calls (double peaks) in my Sanger sequencing chromatogram. How should I interpret these?

A: Double peaks at a specific nucleotide position in a chromatogram indicate the presence of a mixed viral population at that locus.

  • Interpretation: The presence of a minor peak alongside a major peak suggests a subpopulation of viruses with a different nucleotide at that position. The relative peak heights can give a semi-quantitative estimate of the proportion of each variant.[10]

  • Action: Report the ambiguity using the appropriate IUBMB code (e.g., "R" for A/G). When interpreting for drug resistance, consider the amino acid change that would result from the minor variant. The presence of a known resistance mutation, even as a minor species, can be clinically significant.[5]

Q: The automated genotype interpretation software flagged a novel mutation not listed in common resistance databases. What should I do?

A: The appearance of a novel mutation requires careful consideration.

  • Verification: First, re-examine the sequencing chromatogram to ensure the mutation is not a sequencing artifact or a base-calling error. The peak should be clean and unambiguous.

  • Literature and Database Search: Conduct a thorough search of HIV resistance literature and more comprehensive databases for any reports of this mutation.

  • Phenotypic Correlation: If possible, perform phenotypic testing to determine the effect of this mutation on TDF susceptibility.

  • Structural Analysis: In a research setting, molecular modeling can be used to predict the potential impact of the amino acid substitution on the structure and function of the reverse transcriptase enzyme.

Quantitative Data

The following tables summarize the impact of key mutations on tenofovir susceptibility, expressed as fold change (FC) in the 50% inhibitory concentration (IC50) compared to a wild-type reference virus.

Table 1: Fold Change in Tenofovir Susceptibility for Single and Double Mutations

Mutation(s)Fold Change (FC) in Tenofovir SusceptibilityClinical Significance
K65R~2.0Clinically significant resistance[2]
M184V0.6 - 0.8Increased susceptibility (hypersusceptibility)[3]
K65R + M184V/I< 1.5Reduced TDF resistance compared to K65R alone[2][15]
K70EModest reductionCan contribute to TDF resistance[15]

Table 2: Impact of Thymidine Analog Mutations (TAMs) on Tenofovir Susceptibility

TAM CombinationFold Change (FC) in Tenofovir Susceptibility
M41L + T215Y> M41L + T215F
M41L + L210W + T215Y6.0
M41L + K70R + T215Y3.2

Data adapted from studies on site-directed mutants.[3] A reduced virologic response to TDF is often seen in the presence of three or more TAMs, particularly when M41L or L210W are included.[2]

Experimental Protocols

Protocol 1: HIV-1 RNA Extraction and RT-PCR/Nested PCR for the pol Gene

This protocol describes the amplification of the protease (PR) and reverse transcriptase (RT) regions of the HIV-1 pol gene from plasma samples.

1. RNA Extraction:

  • Extract viral RNA from 140 µL to 1 mL of patient plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Elute the RNA in 50-60 µL of RNase-free water or elution buffer.

2. One-Step RT-PCR (First Round):

  • Prepare a master mix containing:

    • 1x Reaction Buffer

    • dNTPs

    • Forward Primer (e.g., 5'PROT1)

    • Reverse Primer (e.g., 3'PROT1)

    • Reverse Transcriptase/Taq Polymerase enzyme mix

    • RNase-free water

  • Add 10-12 µL of the extracted viral RNA to the master mix for a final reaction volume of 50 µL.

  • Perform RT-PCR with the following cycling conditions:

    • Reverse Transcription: 50°C for 30 minutes

    • Initial Denaturation: 94°C for 2 minutes

    • 40 Cycles:

      • Denaturation: 94°C for 20-30 seconds

      • Annealing: 50°C for 30 seconds

      • Extension: 68-72°C for 1.5-2 minutes

    • Final Extension: 68-72°C for 5-10 minutes

    • Hold: 4°C

3. Nested PCR (Second Round):

  • Prepare a master mix containing:

    • 1x PCR Buffer

    • dNTPs

    • Inner Forward Primer (e.g., 5'PROT2)

    • Inner Reverse Primer (e.g., 3'PROT2)

    • Taq Polymerase

    • Nuclease-free water

  • Add 2-5 µL of the first-round RT-PCR product to the master mix for a final reaction volume of 50 µL.

  • Perform nested PCR with the following cycling conditions:

    • Initial Denaturation: 94°C for 2 minutes

    • 35-40 Cycles:

      • Denaturation: 94°C for 20-30 seconds

      • Annealing: 55-62°C for 30 seconds

      • Extension: 72°C for 1-1.5 minutes

    • Final Extension: 72°C for 10 minutes

    • Hold: 4°C

4. PCR Product Verification:

  • Analyze 5-10 µL of the nested PCR product on a 1-1.5% agarose gel to confirm the presence of a single band of the expected size.

Protocol 2: Sanger Sequencing of the PCR Product

1. PCR Product Purification:

  • Purify the nested PCR product to remove unincorporated primers, dNTPs, and salts. This can be done using a spin column-based purification kit or an enzymatic cleanup method.

2. Cycle Sequencing Reaction:

  • Set up cycle sequencing reactions for both forward and reverse strands in separate tubes. Each reaction should contain:

    • Purified PCR product (10-40 ng)

    • Sequencing Primer (forward or reverse, e.g., A35 or NE135)

    • BigDye™ Terminator Ready Reaction Mix

    • Nuclease-free water to a final volume of 10-20 µL

  • Perform cycle sequencing using the following conditions:

    • Initial Denaturation: 96°C for 1 minute

    • 25-30 Cycles:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Hold: 4°C

3. Sequencing Product Cleanup:

  • Purify the cycle sequencing products to remove unincorporated dye terminators using ethanol/EDTA precipitation or a column-based method.

4. Capillary Electrophoresis:

  • Resuspend the purified sequencing products in Hi-Di™ Formamide.

  • Denature the samples at 95°C for 2-5 minutes and then snap-cool on ice.

  • Load the samples onto an automated capillary electrophoresis sequencer (e.g., Applied Biosystems 3730xl).

5. Data Analysis:

  • Analyze the raw sequencing data using appropriate software (e.g., Sequencing Analysis Software).

  • Assemble the forward and reverse sequences to generate a consensus sequence.

  • Align the consensus sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations.

  • Use a drug resistance interpretation algorithm (e.g., Stanford HIVdb) to determine the resistance profile.[10]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_amplification Amplification cluster_sequencing Sequencing cluster_analysis Data Analysis Plasma Plasma Sample (≥500 copies/mL) RNA_Extraction Viral RNA Extraction Plasma->RNA_Extraction RT_PCR RT-PCR (1st Round) RNA_Extraction->RT_PCR Nested_PCR Nested PCR (2nd Round) RT_PCR->Nested_PCR Gel Agarose Gel Verification Nested_PCR->Gel Purification PCR Product Purification Gel->Purification Cycle_Seq Cycle Sequencing Purification->Cycle_Seq Seq_Cleanup Sequencing Product Cleanup Cycle_Seq->Seq_Cleanup Capillary_Elec Capillary Electrophoresis Seq_Cleanup->Capillary_Elec Chromatogram Chromatogram Analysis Capillary_Elec->Chromatogram Consensus Consensus Sequence Generation Chromatogram->Consensus Alignment Sequence Alignment & Mutation Calling Consensus->Alignment Interpretation Resistance Interpretation Alignment->Interpretation

Caption: Workflow for TDF Resistance Mutation Profiling.

Troubleshooting_Logic action action result result fail fail start PCR Amplification Failure? q1 Viral Load ≥500 copies/mL? start->q1 q2 Positive Control Amplified? q1->q2 Yes a1 Use high-volume extraction or optimized low-viral-load protocol q1->a1 No q3 Primer Integrity OK? q2->q3 Yes a3 Replace enzymes (RT/Taq) q2->a3 No a2 Check for PCR inhibitors (e.g., dilute template) q3->a2 Yes a4 Order new primers q3->a4 No success Problem Solved a1->success failure Further Investigation Needed a2->failure a3->success a4->success

Caption: Troubleshooting PCR Amplification Failure.

References

Technical Support Center: Managing Tenofovir Disoproxil-Induced Renal Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Tenofovir (B777) Disoproxil Fumarate (TDF)-induced renal toxicity.

Troubleshooting Guides

This section addresses common issues encountered during experimental studies.

Question: Why am I not observing significant nephrotoxicity in my animal model after TDF administration?

Answer:

There are several potential reasons for a lack of significant TDF-induced nephrotoxicity in your animal model:

  • Animal Strain and Species Differences: Not all animal strains and species exhibit the same sensitivity to TDF. For instance, BALB/c mice have been reported to be resistant to TDF-induced renal toxicity, even at high doses (up to 1000 mg/kg for 91 days), showing no significant histological or transcriptional changes in the kidneys[1]. In contrast, Wistar rats and C57BL/6 mice have been successfully used to model TDF nephrotoxicity[2][3][4].

  • Inadequate Dose and Duration: The dose and duration of TDF administration are critical for inducing nephrotoxicity. A reliable model in Wistar rats utilized a high dose of 600 mg/kg body weight administered orally for 5 weeks to induce proximal tubular damage similar to that seen in humans[2]. Shorter durations or lower doses may not be sufficient to cause detectable kidney injury.

  • Insensitive Biomarkers: You may be using biomarkers that are not sensitive enough to detect early-stage or mild tubular injury. Serum creatinine (B1669602), for example, may not show significant changes until substantial glomerular filtration rate (GFR) decline has occurred, which is often a later event in TDF toxicity. Consider using more sensitive markers of tubular injury.

Question: My animals are showing high variability in the extent of renal toxicity. How can I improve the consistency of my model?

Answer:

High variability can be addressed by standardizing several aspects of your experimental protocol:

  • Animal Characteristics: Ensure that all animals are of a similar age, weight, and genetic background. Factors like age (>50 years in humans) and low body weight (<60 kg in humans) are risk factors for TDF toxicity and may contribute to variability in animal models.

  • Drug Administration: Standardize the route and timing of TDF administration. Oral gavage is a common and effective method. Ensure consistent formulation and dosing for all animals.

  • Environmental Conditions: House animals in a controlled environment with consistent 12-hour light-dark cycles and ad libitum access to standard chow and water. Stress can influence physiological responses and contribute to variability.

  • Concomitant Medications: Avoid the use of other potentially nephrotoxic drugs, as they can exacerbate TDF-induced kidney injury and increase variability. For example, non-steroidal anti-inflammatory drugs (NSAIDs) can increase the risk of TDF nephrotoxicity.

Question: What are the most appropriate biomarkers to assess TDF-induced renal toxicity in my animal model?

Answer:

TDF primarily causes proximal tubular dysfunction, so biomarkers reflecting this specific type of injury are most appropriate.

  • Serum and Urine Biochemistry:

    • Fanconi Syndrome Markers: Monitor for signs of Fanconi syndrome, which is characteristic of TDF toxicity. This includes increased urinary excretion of phosphate (B84403), potassium, bicarbonate, glucose, and amino acids, along with decreased serum levels of phosphate and bicarbonate.

    • Serum Creatinine and BUN: While serum creatinine may not be the most sensitive early marker, it should still be monitored along with Blood Urea Nitrogen (BUN) as indicators of overall renal function.

  • Urine Protein Markers:

    • Microalbuminuria and Proteinuria: Increased levels of total protein and albumin in the urine are indicative of kidney damage.

    • Tubular Injury Biomarkers: Consider measuring more specific urinary biomarkers of tubular injury such as Kidney Injury Molecule-1 (KIM-1), Interleukin-18 (IL-18), β2-microglobulin (β2M), and α1-microglobulin (α1m).

  • Histopathology:

    • Kidney Tissue Analysis: Histopathological examination of kidney tissue is crucial for confirming tubular injury. Look for signs of proximal convoluted tubule distortion, absence of lining epithelium, necrotic cells, congestion, and hemorrhage. Electron microscopy can reveal mitochondrial abnormalities, such as swelling, disruption of cristae, and depletion of mitochondrial DNA (mtDNA).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding TDF nephrotoxicity experiments.

What is the primary mechanism of TDF-induced renal toxicity?

The primary mechanism of TDF-induced renal toxicity involves its accumulation in the proximal tubule cells of the kidney. TDF is taken up from the blood into these cells by human organic anion transporters, primarily hOAT1 and to a lesser extent hOAT3, located on the basolateral membrane. Its efflux into the tubular lumen is mediated by multidrug resistance-associated proteins (MRPs) on the apical membrane. High intracellular concentrations of tenofovir are thought to cause mitochondrial toxicity by inhibiting mitochondrial DNA polymerase gamma, leading to mtDNA depletion, oxidative stress, and impaired ATP production. This mitochondrial damage ultimately results in tubular cell dysfunction and apoptosis.

What are the typical histological findings in a TDF-induced nephrotoxicity model?

Histological findings in animal models of TDF nephrotoxicity primarily involve the proximal tubules. Common observations include:

  • Distortion and damage to the proximal convoluted tubules.

  • Loss of the lining epithelium of the tubules.

  • Appearance of necrotic cells, congestion, and hemorrhage in the renal tubules.

  • On an ultrastructural level, electron microscopy can reveal dysmorphic and giant mitochondria with disrupted cristae within the proximal tubular epithelial cells.

Are there any known protective agents that can be used in my experiments?

Several agents have been investigated for their potential to mitigate TDF-induced renal toxicity in animal models, primarily by targeting oxidative stress and mitochondrial damage. These include:

  • Antioxidants: Vitamin E has shown a protective role against tenofovir-induced decreases in renal function in Wistar rats, likely by counteracting oxidative stress. Other antioxidants with mitochondria-targeted properties like MitoQ and quercetin (B1663063) have been proposed as potential preventive agents.

  • Other Potential Agents: Rosiglitazone and melatonin (B1676174) have also been suggested to have protective effects in experimental studies.

How should I design my TDF administration protocol in rats for a reliable toxicity model?

Based on established models, a reliable protocol for inducing TDF nephrotoxicity in Wistar rats would involve the following:

  • Animal Model: Use adult male Wistar rats.

  • Dosage: Administer TDF at a dose of 600 mg/kg body weight.

  • Route of Administration: Use oral gavage for administration.

  • Duration: Treat the animals daily for a period of 5 weeks.

  • Control Group: Include a control group that receives the vehicle (e.g., distilled water) via oral gavage for the same duration.

Data Presentation

Table 1: Summary of TDF Dosing and Effects in Different Animal Models

Animal ModelTDF DoseDuration of TreatmentKey Renal Toxicity FindingsReference(s)
Wistar Rats600 mg/kg/day (p.o.)5 weeksProximal tubular damage, Fanconi syndrome (phosphaturia, bicarbonate wasting), no significant change in serum creatinine.
Wistar Rats100 mg/kg/day (p.o.)8 weeksIncreased kidney weights, increased proximal tubule diameters, enlarged mitochondria.
C57BL/6 Mice500-800 mg/kg/day (p.o.)4 weeksIncreased urinary micro-total protein and microalbumin, increased serum BUN and creatinine, histological damage (necrotic cells, congestion).
BALB/c MiceUp to 1000 mg/kg/day91 daysNo significant renal toxicity observed; histopathologically normal kidneys.

Table 2: Key Biomarkers for Monitoring TDF-Induced Renal Toxicity

Biomarker CategorySpecific BiomarkerSample TypeIndicationReference(s)
Glomerular Function Serum CreatinineSerumOverall kidney function (less sensitive for early TDF toxicity)
Blood Urea Nitrogen (BUN)SerumOverall kidney function
Tubular Function Serum PhosphateSerumDecreased levels indicate phosphaturia (Fanconi syndrome)
Urinary PhosphateUrineIncreased levels indicate phosphaturia (Fanconi syndrome)
Urinary GlucoseUrineGlycosuria in the absence of hyperglycemia (Fanconi syndrome)
Urinary BicarbonateUrineBicarbonate wasting (Fanconi syndrome)
Tubular Injury Kidney Injury Molecule-1 (KIM-1)UrineProximal tubule injury
Interleukin-18 (IL-18)UrineProximal tubule injury
β2-microglobulin (β2M)UrineProximal tubule dysfunction
α1-microglobulin (α1m)UrineProximal tubule dysfunction
General Kidney Damage Urinary Total ProteinUrineProteinuria
Urinary AlbuminUrineAlbuminuria

Experimental Protocols

Protocol 1: Induction of TDF-Induced Nephrotoxicity in Wistar Rats

  • Animal Selection: Use adult male Wistar rats with a body weight of 180-200g.

  • Acclimatization: Acclimatize the animals for at least one week before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature, ad libitum access to food and water).

  • Grouping: Randomly divide the animals into a control group and a TDF-treated group.

  • TDF Preparation: Prepare a suspension of TDF in a suitable vehicle (e.g., distilled water).

  • Administration:

    • TDF Group: Administer TDF orally via gavage at a dose of 600 mg/kg body weight, once daily, for 5 consecutive weeks.

    • Control Group: Administer an equivalent volume of the vehicle orally via gavage, once daily, for 5 consecutive weeks.

  • Monitoring: Monitor the body weight of the animals regularly.

  • Sample Collection: At the end of the 5-week period, collect blood samples for serum analysis and urine samples for urinalysis.

  • Euthanasia and Tissue Collection: Euthanize the animals and harvest the kidneys for histopathological examination.

Protocol 2: Assessment of Renal Function and Histopathology

  • Serum Analysis:

    • Centrifuge the collected blood to separate the serum.

    • Analyze the serum for creatinine, BUN, phosphate, and bicarbonate levels using standard biochemical assays.

  • Urine Analysis:

    • Analyze the urine for levels of phosphate, potassium, bicarbonate, glucose, total protein, and albumin.

    • Consider using ELISA kits for specific tubular injury biomarkers like KIM-1 and IL-18.

  • Histopathology:

    • Fix one kidney from each animal in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin (B1166041) and cut sections (e.g., 4-5 µm thick).

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

    • Examine the stained sections under a light microscope, focusing on the proximal tubules for signs of injury.

  • Electron Microscopy (Optional):

    • For ultrastructural analysis, fix small pieces of the renal cortex in glutaraldehyde.

    • Process the tissue for transmission electron microscopy to examine mitochondrial morphology within the proximal tubular cells.

Mandatory Visualizations

TDF_Toxicity_Pathway cluster_blood Bloodstream cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen TDF_blood Tenofovir Disoproxil (TDF) OAT OAT1/OAT3 Transporters TDF_blood->OAT Uptake TFV Tenofovir (TFV) Accumulation OAT->TFV Mito Mitochondria TFV->Mito MRP MRP Transporters TFV->MRP Efflux DNA_pol mtDNA Polymerase-γ Inhibition Mito->DNA_pol mtDNA_dep mtDNA Depletion DNA_pol->mtDNA_dep Ox_Stress Oxidative Stress mtDNA_dep->Ox_Stress ATP_dec Decreased ATP Production mtDNA_dep->ATP_dec Apoptosis Apoptosis Ox_Stress->Apoptosis ATP_dec->Apoptosis TFV_lumen Tenofovir (TFV) Excretion MRP->TFV_lumen

Caption: Signaling pathway of TDF-induced renal toxicity.

TDF_Workflow cluster_admin cluster_analysis start Start: Select Animal Model (e.g., Wistar Rat) acclimatize Acclimatization (1 week) start->acclimatize grouping Randomly Assign to Groups (Control vs. TDF) acclimatize->grouping admin Daily Oral Administration (5 weeks) grouping->admin control_admin Vehicle (Control) tdf_admin TDF (600 mg/kg) monitoring Monitor Body Weight control_admin->monitoring tdf_admin->monitoring collection Sample Collection (Blood & Urine) monitoring->collection euthanasia Euthanasia & Kidney Harvest collection->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis serum Serum Analysis (Creatinine, BUN, Phosphate) urine Urine Analysis (Phosphate, Protein, Biomarkers) histo Histopathology (H&E Staining) end End: Data Interpretation serum->end urine->end histo->end Troubleshooting_Logic start Issue: No/Low Observed Renal Toxicity check_model Is the animal model appropriate? (e.g., not BALB/c mice) start->check_model check_dose Is the dose and duration sufficient? (e.g., 600 mg/kg for 5 weeks in rats) check_model->check_dose Yes solution_model Solution: Select a more sensitive strain/species (e.g., Wistar rat). check_model->solution_model No check_biomarkers Are the biomarkers sensitive enough? (e.g., using tubular markers) check_dose->check_biomarkers Yes solution_dose Solution: Increase TDF dose and/or treatment duration. check_dose->solution_dose No solution_biomarkers Solution: Measure tubular biomarkers (KIM-1, urinary phosphate) and perform histology. check_biomarkers->solution_biomarkers No

References

Technical Support Center: Mitigating Tenofovir Disoproxil Fumarate (TDF)-Associated Bone Density Loss

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate bone mineral density (BMD) loss observed in long-term studies of tenofovir (B777) disoproxil fumarate (B1241708) (TDF).

Frequently Asked Questions (FAQs)

Q1: What are the primary long-term strategies to mitigate TDF-associated bone density loss?

A1: Long-term studies have identified two primary strategies to counteract the decline in bone mineral density (BMD) associated with Tenofovir Disoproxil Fumarate (TDF) treatment:

  • Supplementation with Calcium and Vitamin D: This approach aims to counteract the effects of TDF on phosphate (B84403) wasting and vitamin D metabolism.

  • Switching to Tenofovir Alafenamide (TAF): TAF is a newer prodrug of tenofovir that results in lower plasma concentrations of tenofovir, leading to a more favorable bone safety profile.

Q2: How effective is calcium and vitamin D supplementation in mitigating TDF-associated bone loss?

A2: Supplementation with calcium and vitamin D has been shown to significantly attenuate TDF-associated bone loss. Several studies have demonstrated that this intervention can reduce the decline in BMD at the hip and lumbar spine. For a detailed comparison of the quantitative outcomes from key studies, please refer to Table 1.

Q3: What is the clinical evidence for switching from TDF to TAF to improve bone density?

A3: Switching from a TDF-containing regimen to a TAF-containing regimen has been shown to not only halt further bone loss but also lead to improvements in BMD.[1] Studies have consistently reported increases in both hip and spine BMD after switching to TAF.[1][2] Quantitative data from these studies are summarized in Table 2.

Q4: What is the proposed mechanism behind TDF-associated bone density loss?

A4: TDF-associated bone loss is believed to be multifactorial. The proposed mechanisms include:

  • Renal Tubulopathy: TDF can cause proximal renal tubular dysfunction, leading to phosphate wasting (hypophosphatemia) and altered vitamin D metabolism.[3]

  • Increased Bone Turnover: TDF has been associated with increased levels of bone resorption markers, suggesting an imbalance in bone remodeling.

  • Direct Effects on Bone Cells: Some studies suggest that TDF may have direct effects on osteoblasts and osteoclasts, the cells responsible for bone formation and resorption, respectively.[4]

For a visual representation of the proposed signaling pathway, please see Figure 1.

Q5: How does Tenofovir Alafenamide (TAF) spare bone mineral density compared to TDF?

A5: TAF is a more targeted prodrug of tenofovir. It is more stable in plasma, leading to approximately 90% lower systemic tenofovir concentrations compared to TDF. This reduction in systemic exposure is thought to minimize the off-target effects on the kidneys and bone cells, thus preserving bone mineral density. The proposed mechanism is illustrated in Figure 2.

Troubleshooting Guides

Issue: A participant in our long-term TDF study is showing a significant decline in BMD despite adherence to the regimen.

Troubleshooting Steps:

  • Assess Calcium and Vitamin D Status:

    • Measure serum 25-hydroxyvitamin D and calcium levels to rule out deficiency.

    • If deficient, consider initiating supplementation as per the protocols outlined in the "Experimental Protocols" section.

  • Evaluate Renal Function:

    • Monitor serum creatinine (B1669602) and calculate the estimated glomerular filtration rate (eGFR).

    • Measure urinary phosphate and protein levels to assess for signs of renal tubulopathy.

  • Consider Switching to a TAF-based Regimen:

    • If the patient has risk factors for osteoporosis or continues to lose BMD despite supplementation, switching to a TAF-containing regimen should be considered.

Issue: We are designing a new clinical trial involving a TDF-based regimen and want to proactively mitigate potential bone density loss.

Preventative Measures:

  • Baseline Bone Density Assessment:

    • Perform baseline dual-energy X-ray absorptiometry (DXA) scans for all participants to identify individuals with pre-existing low bone mass.

  • Prophylactic Supplementation:

    • Consider prophylactic supplementation with calcium and vitamin D for all participants, especially those with inadequate dietary intake or other risk factors.

  • Regular Monitoring:

    • Implement a regular monitoring schedule for BMD (e.g., annually via DXA) and biochemical markers of bone turnover.

Data Presentation

Table 1: Efficacy of Calcium and Vitamin D Supplementation on Bone Mineral Density in Patients on TDF-based Regimens

Study (Year)Intervention GroupControl GroupDurationHip BMD Change (Intervention vs. Control)Spine BMD Change (Intervention vs. Control)
ACTG A52804000 IU Vitamin D3 + 1000 mg Calcium Carbonate dailyPlacebo48 weeks-1.46% vs. -3.19%-1.41% vs. -2.91%

Table 2: Impact of Switching from TDF to TAF on Bone Mineral Density

Study (Year)Switch Group (TAF)Continuation Group (TDF)DurationHip BMD Change (TAF vs. TDF)Spine BMD Change (TAF vs. TDF)
Maggiolo et al. (2019)Elvitegravir/cobicistat/emtricitabine/TAFTDF-based regimen48 weeks+1.33% vs. -0.73%+2.24% vs. -0.10%
Mills et al. (2018)Rilpivirine/emtricitabine/TAFEfavirenz/emtricitabine/TDF96 weeks+1.91% vs. -0.56%+1.89% vs. -0.37%

Experimental Protocols

1. Protocol for Calcium and Vitamin D Supplementation (Based on ACTG A5280)

  • Objective: To determine the efficacy of daily high-dose vitamin D and calcium supplementation in attenuating TDF-associated bone loss.

  • Study Population: Antiretroviral-naïve HIV-1-infected adults initiating a TDF-containing regimen.

  • Intervention:

    • Treatment Group: 4000 IU of cholecalciferol (vitamin D3) and 1000 mg of calcium carbonate taken orally once daily.

    • Control Group: Placebo taken orally once daily.

  • Methodology:

    • Screening: Participants are screened for eligibility, including baseline serum 25-hydroxyvitamin D levels.

    • Randomization: Eligible participants are randomized in a double-blind fashion to either the treatment or control group.

    • BMD Measurement: Bone mineral density of the hip and lumbar spine is measured at baseline and at week 48 using dual-energy X-ray absorptiometry (DXA).

    • Biochemical Marker Analysis: Serum and urine samples are collected at baseline and follow-up visits to measure levels of bone turnover markers (e.g., C-terminal telopeptide), parathyroid hormone (PTH), and vitamin D metabolites.

2. Protocol for Switching from TDF to TAF (Based on Maggiolo et al., 2019)

  • Objective: To evaluate the effect of switching from a TDF-containing regimen to a TAF-containing regimen on BMD in older individuals with HIV.

  • Study Population: Virologically suppressed HIV-infected individuals aged 60 years or older on a stable TDF-based antiretroviral therapy.

  • Intervention:

    • Switch Group: Switched to a single-tablet regimen of elvitegravir/cobicistat/emtricitabine/TAF.

    • Continuation Group: Continued their baseline TDF-containing regimen.

  • Methodology:

    • Randomization: Participants are randomized to either switch to the TAF-based regimen or continue their TDF-based regimen.

    • BMD Measurement: BMD of the spine and hip is assessed by DXA at baseline, week 24, and week 48.

    • Renal and Lipid Monitoring: Renal function (e.g., serum creatinine, urinalysis) and lipid profiles are monitored at regular intervals.

    • Virological Monitoring: HIV-1 RNA levels are monitored to ensure continued virologic suppression.

Mandatory Visualization

TDF_Bone_Loss_Pathway TDF This compound Fumarate (TDF) Kidney Kidney (Proximal Tubules) TDF->Kidney Accumulation Bone Bone TDF->Bone Direct Effect Phosphate_Wasting Renal Phosphate Wasting (Hypophosphatemia) Kidney->Phosphate_Wasting VitaminD_Metabolism Altered Vitamin D Metabolism Kidney->VitaminD_Metabolism PTH Increased Parathyroid Hormone (PTH) Phosphate_Wasting->PTH VitaminD_Metabolism->PTH PTH->Bone Stimulates Osteoclast Increased Osteoclast Activity (Resorption) Bone->Osteoclast Osteoblast Decreased Osteoblast Activity (Formation) Bone->Osteoblast BMD_Loss Bone Mineral Density Loss Osteoclast->BMD_Loss Osteoblast->BMD_Loss

Caption: Proposed mechanism of TDF-associated bone density loss.

Mitigation_Strategies_Workflow cluster_tdf TDF-Associated Bone Loss cluster_strategies Mitigation Strategies cluster_mechanisms Mechanisms of Action cluster_outcome Outcome TDF_induced_loss TDF-induced Bone Loss Supplements Calcium & Vitamin D Supplementation TDF_induced_loss->Supplements Switch_TAF Switch to Tenofovir Alafenamide (TAF) TDF_induced_loss->Switch_TAF Supplements_Mech Corrects Deficiencies, Supports Mineralization Supplements->Supplements_Mech TAF_Mech Lower Systemic Tenofovir, Reduced Renal/Bone Toxicity Switch_TAF->TAF_Mech BMD_Improvement Improved Bone Mineral Density Supplements_Mech->BMD_Improvement TAF_Mech->BMD_Improvement

Caption: Logical workflow of strategies to mitigate TDF-associated bone loss.

References

Navigating the Nuances of Tenofovir Disoproxil Bioequivalence Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance and troubleshooting for conducting bioequivalence (BE) studies of tenofovir (B777) disoproxil fumarate (B1241708) (TDF). Authored for researchers, scientists, and drug development professionals, this resource offers detailed experimental protocols, addresses common challenges, and presents data-driven insights to ensure the successful execution of your bioequivalence studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended study design for a tenofovir disoproxil bioequivalence study?

A single-dose, two-treatment, two-period crossover design is the standard recommendation for TDF bioequivalence studies.[1][2][3] This design allows for each subject to act as their own control, which minimizes inter-subject variability.

Q2: Should the bioequivalence study for TDF be conducted under fasting or fed conditions?

The bioequivalence study for TDF tablets should be conducted in the fasted state.[1][3][4] Although food, particularly a high-fat meal, can increase the absorption of tenofovir, regulatory bodies like the US-FDA permit its administration with or without food.[1][2][3][5] Conducting the study under fasting conditions represents the more conservative approach to assess bioequivalence.

Q3: What is the standard dosage strength of this compound to be used in a bioequivalence study?

A 300 mg tablet of this compound fumarate should be used for the bioequivalence study.[1][2][4] For lower strengths (e.g., 150 mg, 200 mg, 250 mg), a biowaiver may be requested if the 300 mg strength passes the bioequivalence study, all strengths show acceptable in vitro dissolution, and the formulations are proportionally similar.[4]

Q4: Who are the ideal subjects for a TDF bioequivalence study?

Healthy adult subjects should be recruited for the study.[1][2] It is not necessary to include patients in the bioequivalence study.

Q5: Which analyte should be measured in the plasma samples, and why?

Tenofovir, the active metabolite of the prodrug this compound fumarate, should be the analyte measured in plasma for assessing bioequivalence.[1][2][6] After oral administration, TDF is rapidly converted to tenofovir.[1][7][8]

Q6: What are the acceptance criteria for establishing bioequivalence?

For bioequivalence to be established, the 90% confidence interval (CI) for the geometric mean ratios (Test/Reference) of the pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞ for tenofovir must fall within the range of 80.00% to 125.00%.[1][2][7][9][10]

Troubleshooting Guide

Issue 1: High Intra-Subject Variability in Pharmacokinetic Parameters

  • Problem: Observed intra-subject coefficient of variation (CV) for Cmax and/or AUC is higher than the typical values of 15-20% for Cmax and 10-15% for AUC, potentially leading to a failed study despite the formulations being bioequivalent.[1][2]

  • Possible Causes & Solutions:

    • Inconsistent Dosing Conditions: Ensure strict adherence to the fasting protocol. The timing of the dose and the volume of water administered should be consistent for all subjects in all periods.

    • Analytical Method Variability: Verify the precision and accuracy of the bioanalytical method (LC-MS/MS is commonly used).[3] The assay should be fully validated according to regulatory guidelines.

    • Subject Compliance: Reinforce the importance of protocol compliance with study subjects, including dietary and activity restrictions.

Issue 2: Failure to Meet the Lower Bound of the 90% Confidence Interval for Cmax

  • Problem: The 90% CI for the Cmax ratio extends below 80.00%, indicating a lower rate of absorption for the test product.

  • Possible Causes & Solutions:

    • Dissolution Profile Mismatch: While in vitro dissolution is a quality control tool, a significantly slower dissolution rate of the test product compared to the reference product in discriminatory dissolution media could translate to a lower Cmax in vivo.[11] Re-evaluate the formulation and manufacturing process to ensure comparable dissolution profiles.

    • Excipient Effects: Certain excipients can impact drug absorption.[12][13] Although studies have shown that common excipients may not affect TDF bioavailability, it's crucial to ensure that the excipients in the test formulation do not hinder the absorption rate.[12]

Issue 3: Unexpected Food Effect Leading to Study Failure in a Fed Study (if conducted)

  • Problem: A significant difference in the food effect between the test and reference products leads to a failure to demonstrate bioequivalence under fed conditions.

  • Possible Causes & Solutions:

    • Formulation-Dependent Food Effect: The interaction between the formulation and food components can differ. Administration of TDF with a high-fat meal increases AUC by approximately 40% and Cmax by 14%.[1][2][5][7] If a fed study is necessary, ensure the test formulation is robust and its interaction with food is well-characterized.

Experimental Protocols

Bioequivalence Study Protocol

A standard protocol for a this compound bioequivalence study is summarized in the table below.

ParameterRecommendation
Study Design Single-dose, two-way crossover
Dose 300 mg this compound fumarate tablet
Subjects Healthy adult volunteers (typically 24-32 subjects)[1][2]
Condition Fasting (overnight fast of at least 10 hours)
Washout Period At least 7 days[1][2]
Blood Sampling Intensive sampling up to 3 hours post-dose to capture Cmax, with samples collected up to 72 hours to characterize the elimination phase.[1][2][3]
Analyte Tenofovir in plasma
Analytical Method Validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 5-10 ng/mL.[1][2]
Pharmacokinetic Parameters Cmax, AUC0-t, AUC0-∞, Tmax, t1/2
Statistical Analysis ANOVA on log-transformed Cmax, AUC0-t, and AUC0-∞. The 90% CI for the geometric mean ratios must be within 80.00-125.00%.
In Vitro Dissolution Testing Protocol

Comparative in vitro dissolution testing should be conducted on 12 dosage units of both the test and reference products.

ParameterRecommendation
Apparatus USP Apparatus II (Paddle)
Dissolution Medium 0.01 N HCl[14][15]
Volume 900 mL
Temperature 37 ± 0.5 °C
Paddle Speed 75 rpm[14]
Sampling Times Multiple time points to generate a dissolution profile (e.g., 5, 10, 15, 20, 30, 45, 60 minutes)
Analytical Method Validated HPLC or UV spectrophotometric method[14]

Quantitative Data Summary

Table 1: Typical Pharmacokinetic Parameters of Tenofovir (300 mg TDF Dose, Fasting)

ParameterMean ValueIntra-subject CV (%)
Cmax (ng/mL)~300[7]15 - 20[1][2]
AUC0-∞ (ng·h/mL)~3000[7]10 - 15[1][2]
Tmax (h)0.5 - 3.0[3][5]-
t1/2 (h)12 - 18[1][2]-

Visualizations

Experimental Workflow for a this compound Bioequivalence Study

G cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Sample & Data Analysis s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Enrollment of Healthy Volunteers s2->s3 p1_dosing Randomized Dosing (Test or Reference Product) under Fasting Conditions s3->p1_dosing p1_sampling Serial Blood Sampling (up to 72h) p1_dosing->p1_sampling washout Washout Period (≥ 7 days) p1_sampling->washout p2_dosing Crossover Dosing (Alternate Product) under Fasting Conditions washout->p2_dosing p2_sampling Serial Blood Sampling (up to 72h) p2_dosing->p2_sampling bioanalysis Bioanalysis of Plasma Samples for Tenofovir (LC-MS/MS) p2_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis

Caption: Workflow for a two-period crossover bioequivalence study.

Logical Relationship for Bioequivalence Decision Making

G start Conduct Bioequivalence Study & Calculate 90% Confidence Intervals for Cmax, AUC0-t, and AUC0-∞ decision Are the 90% CIs for Cmax, AUC0-t, and AUC0-∞ all within the 80.00% - 125.00% range? start->decision pass Bioequivalence is Demonstrated decision->pass Yes fail Bioequivalence is Not Demonstrated decision->fail No

Caption: Decision tree for establishing bioequivalence.

References

degradation pathways of tenofovir disoproxil fumarate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of tenofovir (B777) disoproxil fumarate (B1241708) (TDF) under various stress conditions.

I. Summary of Degradation under Stress Conditions

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways. Tenofovir disoproxil fumarate is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions.

Data Presentation: Quantitative Degradation of TDF

The following table summarizes the extent of TDF degradation observed under different stress conditions as reported in various studies. These values can serve as a benchmark for researchers conducting their own experiments.

Stress ConditionReagent/ParameterDurationTemperature% DegradationReference
Acidic Hydrolysis 0.1N HCl4 hours40°C10.95%[1][2]
3N HCl60 minNot Specified11.53%
3N HCl90 minNot Specified21.15%
Alkaline Hydrolysis 0.1N NaOH4 hours40°C10.6%[1][2]
Oxidative Degradation 3% H₂O₂1 hourRoom Temp.12.22%[1]
Not Specified15 minNot Specified19.23%
Neutral Hydrolysis Water4 hours40°C12.26%
Thermal Degradation Dry Heat48 hours70°C1.93%
Photolytic Degradation UV Light3 hoursNot Specified9.61%
UV Light5 hoursNot Specified15.38%

II. Degradation Pathways and Mechanisms

The degradation of TDF involves the hydrolysis of its disoproxil ester groups and other modifications to the molecule. The specific degradation products formed depend on the stress condition applied.

A. Hydrolytic Degradation (Acidic and Alkaline)

Under both acidic and alkaline conditions, the primary degradation pathway for TDF is the hydrolysis of the two isopropoxycarbonyl oxymethyl (disoproxil) ester linkages. This occurs in a stepwise manner.

  • Step 1: Formation of Tenofovir Monoisoproxil (TDF Monoester) : One of the ester groups is hydrolyzed to form the monoester intermediate.

  • Step 2: Formation of Tenofovir : The second ester group is hydrolyzed to yield the active drug, tenofovir.

Under alkaline conditions, two additional degradation products, methyl hydrogen ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate (DP-I) and dimethyl ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate (DP-II), have been identified.

TDF This compound Fumarate (TDF) Monoester Tenofovir Monoisoproxil TDF->Monoester  Hydrolysis (Acidic/Alkaline) Alkaline_DPs DP-I and DP-II TDF->Alkaline_DPs  Alkaline  Conditions Tenofovir Tenofovir Monoester->Tenofovir  Hydrolysis (Acidic/Alkaline) TDF This compound Fumarate (TDF) Oxidized_TDF TDF N-oxide TDF->Oxidized_TDF  Oxidation (H₂O₂) Hydrolyzed_Oxidized Hydrolyzed N-oxide products Oxidized_TDF->Hydrolyzed_Oxidized  Hydrolysis cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare TDF Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acidic (e.g., 0.1N HCl, 40°C, 4h) Prep->Acid Alkaline Alkaline (e.g., 0.1N NaOH, 40°C, 4h) Prep->Alkaline Oxidative Oxidative (e.g., 3% H₂O₂, RT, 1h) Prep->Oxidative Thermal Thermal (e.g., 70°C, 48h) Prep->Thermal Photolytic Photolytic (UV light, 3-5h) Prep->Photolytic Neutralize Neutralize (for acidic/alkaline samples) Acid->Neutralize Alkaline->Neutralize Dilute Dilute to appropriate concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) Dilute->Analyze

References

Technical Support Center: Formulation Stability of Tenofovir Disoproxil Fumarate (TDF) Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Tenofovir (B777) Disoproxil Fumarate (TDF) tablets. Our aim is to help you address common stability challenges and ensure the development of a robust and effective drug product.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Tenofovir Disoproxil Fumarate?

A1: The primary degradation pathways for TDF are hydrolysis and oxidation.[1] TDF is a prodrug with ester linkages that are susceptible to hydrolysis, especially in the presence of moisture. This hydrolysis can lead to the formation of tenofovir monosoproxil and ultimately the active drug, tenofovir.[2][3] Oxidation can also occur, contributing to the overall degradation of the drug substance.

Q2: How does pH affect the stability of TDF?

A2: TDF is most stable in acidic conditions and becomes increasingly unstable as the pH rises. It is highly stable at a pH of 1.2, with a half-life of over 55 hours.[4] However, its stability decreases significantly in neutral to alkaline conditions. At pH 6.8, the half-life is approximately 16.6 hours, which further reduces to 2.9 hours at pH 9 and just 3.4 minutes at pH 11.[4] This instability at higher pH is a critical consideration during formulation development.

Q3: What role does moisture play in the degradation of TDF tablets?

A3: Moisture is a critical factor in the degradation of TDF as it facilitates the hydrolysis of the ester prodrug.[1][5] The presence of water in the formulation can lead to a significant loss of potency. Therefore, it is crucial to control moisture content during manufacturing and to protect the tablets from environmental moisture through appropriate packaging, often including a desiccant.[6]

Q4: What are the major degradation products of TDF?

A4: Under various stress conditions, TDF degrades into several products. The most common degradation products are tenofovir and tenofovir monosoproxil.[2] Forced degradation studies under thermal stress have also identified other degradants, some of which may have an impact on the overall stability of TDF.[7][8]

Q5: How can I improve the stability of my TDF tablet formulation?

A5: To improve the stability of TDF tablets, consider the following strategies:

  • Control Moisture: Manufacture in a low relative humidity environment and use excipients with low water content.[1]

  • pH Control: Maintain an acidic microenvironment within the tablet.

  • Excipient Selection: Choose excipients that are compatible with TDF. For example, microcrystalline cellulose (B213188) is a commonly used filler.[9]

  • Manufacturing Process: Direct compression is a preferred method to avoid the use of water, but if wet granulation is necessary, carefully control the amount of granulation fluid and the drying process.[1]

  • Packaging: Use tightly sealed containers with a desiccant to protect the tablets from moisture during storage.[6][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant drop in assay during accelerated stability studies (e.g., 5% loss in 3 months).[1] High moisture content in the formulation.- Reduce the water content in the granulation process. - Consider switching to a dry granulation or direct compression method. - Ensure excipients have low moisture content.
Increased levels of degradation products, particularly tenofovir and tenofovir monosoproxil. Hydrolysis due to moisture or high pH microenvironment.- Incorporate a pH-modifying excipient to maintain an acidic environment. - Tightly control the manufacturing environment's humidity. - Evaluate the moisture barrier properties of your packaging.
Poor tablet flowability, making direct compression difficult.[1] Intrinsic properties of the TDF active pharmaceutical ingredient (API).- Use flow enhancers (glidants) in your formulation. - Consider a granulation process (dry or wet) to improve flow properties.
Discoloration of tablets upon storage. Potential oxidative degradation or interaction with excipients.- Evaluate the use of an antioxidant in the formulation. - Conduct excipient compatibility studies to identify any interactions.

Quantitative Data on TDF Degradation

The following table summarizes the percentage of TDF degradation observed under various stress conditions as reported in forced degradation studies.

Stress Condition Reagent/Condition Degradation (%) Reference
Alkaline Hydrolysis 0.1N NaOH10.6%[11][12][13]
Acidic Hydrolysis 0.1N HCl10.95%[11][12][13]
Oxidative Degradation Hydrogen Peroxide12.22%[11][12][13]
Neutral Hydrolysis Water12.26%[11][12][13]
Thermal Degradation 60°C for 8 hoursFormation of 5 degradants[7][8]
Dry Heat 50°C for 2 monthsNo significant degradation[14]

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol is designed to generate potential degradation products and assess the intrinsic stability of TDF.

Objective: To evaluate the stability of TDF under various stress conditions as recommended by the International Conference on Harmonisation (ICH).[6]

General Procedure:

  • Prepare a stock solution of TDF in a suitable solvent (e.g., acetonitrile).[14]

  • Subject the TDF solution or solid powder to the stress conditions outlined below.

  • At specified time intervals, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method.[6]

Stress Conditions:

  • Acid Hydrolysis: Dissolve TDF in a solution of 0.1N HCl and keep at room temperature for a specified duration.[11][12][13]

  • Alkaline Hydrolysis: Dissolve TDF in a solution of 0.1N NaOH and keep at room temperature for a specified duration.[11][12][13]

  • Oxidative Degradation: Dissolve TDF in a solution containing hydrogen peroxide and keep at room temperature for a specified duration.[11][12][13]

  • Thermal Degradation: Expose solid TDF powder to dry heat in a temperature-controlled oven (e.g., 60°C) for a defined period.[7][8]

  • Photodegradation: Expose a TDF solution or solid powder to a controlled source of UV light.[6]

Stability-Indicating HPLC Method

A common analytical technique for assessing TDF stability is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6]

Typical Method Parameters:

  • Column: C18 column

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol).

  • Detection: UV detection at an appropriate wavelength (e.g., 260 nm).

Procedure for Tablet Analysis:

  • Weigh and finely powder a set number of tablets.

  • Accurately weigh an amount of powder equivalent to a specific dose of TDF.

  • Extract the drug from the powder using a suitable solvent, potentially with the aid of sonication to ensure complete extraction.[6]

  • Filter the resulting solution to remove any undissolved excipients.

  • Dilute the filtered solution to a concentration within the linear range of the HPLC method.

  • Inject the sample into the HPLC system and analyze.

Visualizations

TDF_Degradation_Pathway TDF This compound Fumarate (TDF) Monoester Tenofovir Monosoproxil TDF->Monoester Hydrolysis Other_Degradants Other Degradation Products TDF->Other_Degradants Oxidation / Heat Tenofovir Tenofovir (Active Drug) Monoester->Tenofovir Hydrolysis

Caption: Simplified degradation pathway of this compound Fumarate.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions Prep_TDF Prepare TDF Stock Solution Acid Acid Hydrolysis Prep_TDF->Acid Alkali Alkaline Hydrolysis Prep_TDF->Alkali Oxidation Oxidative Degradation Prep_TDF->Oxidation Thermal Thermal Degradation Prep_TDF->Thermal Photo Photodegradation Prep_TDF->Photo Prep_Tablet Prepare Tablet Sample Extract Analysis Stability-Indicating HPLC Analysis Prep_Tablet->Analysis Acid->Analysis Alkali->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation & Reporting Analysis->Data

Caption: General experimental workflow for TDF stability studies.

References

Validation & Comparative

A Head-to-Head Comparison of Tenofovir Prodrugs: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Perspective on Antiviral Potency

Tenofovir (B777) alafenamide (TAF) and tenofovir disoproxil fumarate (B1241708) (TDF) are both critical oral prodrugs of tenofovir (TFV), a nucleotide reverse transcriptase inhibitor (NRTI) with potent activity against the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1] While both compounds deliver the same active metabolite, tenofovir diphosphate (B83284) (TFV-DP), their distinct chemical structures dictate significantly different metabolic pathways.[1] These differences have profound implications for their pharmacokinetic profiles, intracellular drug delivery efficiency, and ultimately, their in vitro antiviral potency and clinical safety profiles.[1]

TAF was developed to improve upon TDF by enhancing plasma stability and optimizing the intracellular delivery of tenofovir.[2][3] This guide provides an objective comparison of the in vitro antiviral performance of TAF and TDF, supported by experimental data, to inform researchers and drug development professionals.

Mechanism of Action and Intracellular Metabolism

The antiviral activity of both TAF and TDF relies on their conversion to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP). TFV-DP mimics the natural substrate deoxyadenosine (B7792050) 5'-triphosphate and competes for incorporation into viral DNA by reverse transcriptase (in HIV) or HBV polymerase. Once incorporated, it causes chain termination, halting viral replication.

The primary distinction between the two prodrugs lies in their activation pathways:

  • This compound Fumarate (TDF): Following oral administration, TDF is rapidly and extensively hydrolyzed by esterases present in the gut and plasma. This premature conversion leads to high circulating plasma concentrations of tenofovir. To achieve sufficient intracellular levels of TFV-DP in target lymphocytes, a high dose (300 mg) of TDF is required.

  • Tenofovir Alafenamide (TAF): TAF is designed for greater stability in plasma. It largely bypasses systemic hydrolysis and is more efficiently taken up by target cells like peripheral blood mononuclear cells (PBMCs) and hepatocytes. Intracellularly, TAF is primarily hydrolyzed by Cathepsin A (CatA) in PBMCs or Carboxylesterase 1 (CES1) in hepatocytes to release tenofovir. This tenofovir is then phosphorylated twice by cellular kinases to form the active TFV-DP. This targeted intracellular conversion allows for a much lower clinical dose (as low as 25 mg) and results in over 90% lower systemic plasma tenofovir exposure compared to TDF.

G cluster_plasma Blood Plasma cluster_cell Target Cell (PBMC/Hepatocyte) TDF_plasma TDF TFV_plasma Tenofovir (TFV) (High Concentration from TDF) TDF_plasma->TFV_plasma Plasma Esterases TAF_plasma TAF TAF_cell TAF (Enters Cell) TAF_plasma->TAF_cell Stable (Minimal Hydrolysis) TFV_cell_from_TDF Tenofovir (TFV) (From Plasma) TFV_plasma->TFV_cell_from_TDF Enters Cell TFV_cell_from_TAF Tenofovir (TFV) TAF_cell->TFV_cell_from_TAF Cathepsin A (PBMCs) Carboxylesterase 1 (Hepatocytes) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_cell_from_TDF->TFV_MP Adenylate Kinase TFV_cell_from_TAF->TFV_MP Adenylate Kinase TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP NDP Kinase RT_Inhibition Inhibition of Viral Reverse Transcriptase / Polymerase TFV_DP->RT_Inhibition G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Host Cells in 96-well Plate C 3. Add Drug Dilutions to Cells A->C B 2. Prepare Serial Dilutions of TAF and TDF B->C D 4. Infect Cells with Virus (HIV or HBV) C->D E 5. Incubate for 5-7 Days D->E F 6. Quantify Viral Marker (e.g., p24 ELISA for HIV) E->F G 7. Calculate % Inhibition vs. Control F->G H 8. Determine EC50 via Dose-Response Curve G->H

References

A Head-to-Head Battle in the Lab: Tenofovir Disoproxil Fumarate vs. Entecavir in HBV Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers on the Efficacy of Leading Antivirals in Preclinical Hepatitis B Models

For researchers at the forefront of hepatitis B virus (HBV) drug development, the choice of reference compounds is critical for evaluating novel antiviral candidates. Tenofovir (B777) disoproxil fumarate (B1241708) (TDF) and entecavir (B133710) (ETV), both potent nucleos(t)ide analogues, are mainstays in the clinical treatment of chronic hepatitis B. Their well-characterized mechanisms of action and efficacy profiles make them essential benchmarks in preclinical research. This guide provides a comparative analysis of their efficacy in established HBV research models, supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.

At a Glance: Comparative Efficacy of TDF and ETV

The following table summarizes the key efficacy parameters of TDF and ETV, primarily drawn from extensive clinical research due to a scarcity of direct head-to-head comparisons in published preclinical models. These clinical findings provide a valuable framework for their expected performance in a laboratory setting.

Efficacy ParameterTenofovir Disoproxil Fumarate (TDF)Entecavir (ETV)Key Findings from Comparative Studies
HBV DNA Suppression HighHighBoth TDF and ETV are highly effective in suppressing HBV DNA to undetectable levels. Some studies suggest TDF may have a slightly faster onset of viral suppression in the initial weeks of treatment[1][2]. At 48 weeks, viral suppression rates are largely comparable, with TDF at approximately 67.74% and ETV at 54.88% in one study of high viral load patients[3].
HBeAg Seroconversion ModerateModerateThe rates of HBeAg seroconversion are comparable between the two drugs in most studies[1][4].
ALT Normalization HighHighBoth drugs are effective in normalizing Alanine Aminotransferase (ALT) levels, a marker of liver inflammation. Some evidence suggests ETV may lead to earlier ALT normalization.
Barrier to Resistance HighHighTDF is considered to have a very high genetic barrier to resistance. Resistance to ETV can emerge, particularly in patients with prior lamivudine (B182088) resistance.

Delving into the Mechanism of Action

Both TDF and ETV are potent inhibitors of the HBV polymerase, a multifunctional enzyme essential for viral replication. However, their precise mechanisms, while similar, have subtle differences.

This compound Fumarate (TDF): TDF is a prodrug of tenofovir, an acyclic nucleotide analogue of adenosine (B11128) monophosphate. Following oral administration, TDF is converted to tenofovir, which is then phosphorylated by cellular kinases to its active diphosphate (B83284) form. Tenofovir diphosphate competes with the natural substrate, deoxyadenosine (B7792050) triphosphate, for incorporation into the elongating viral DNA chain. Its incorporation leads to chain termination, thereby halting HBV replication.

Entecavir (ETV): ETV is a guanosine (B1672433) nucleoside analogue. It is also phosphorylated intracellularly to its active triphosphate form. Entecavir triphosphate inhibits all three functions of the HBV polymerase: priming, reverse transcription of the pre-genomic RNA, and synthesis of the positive DNA strand. Like tenofovir, its incorporation into the viral DNA leads to chain termination.

HBV_Replication_and_Inhibition cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_drugs Drug Inhibition HBV_Virion HBV Virion Entry Entry HBV_Virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA rcDNA->cccDNA Amplification Transcription Transcription cccDNA->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Polymerase, Core, Surface) Translation->Viral_Proteins Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription New rcDNA synthesis New_Virions New Virions Encapsidation->New_Virions Reverse_Transcription->rcDNA New rcDNA synthesis Secretion Secretion New_Virions->Secretion TDF_ETV TDF / ETV TDF_ETV->Reverse_Transcription Inhibit

Diagram 1: HBV Replication Cycle and Points of Inhibition by TDF and ETV.

Experimental Protocols for Efficacy Evaluation

To facilitate the replication and extension of research in this area, detailed protocols for key in vitro and in vivo experiments are provided below.

In Vitro Antiviral Efficacy Assay in HepG2.2.15 Cells

The HepG2.2.15 cell line is a human hepatoblastoma cell line that stably expresses the HBV genome and is a widely used in vitro model for screening anti-HBV compounds.

1. Cell Culture and Treatment:

  • Culture HepG2.2.15 cells in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418.

  • Seed cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of TDF and ETV in culture medium.

  • Replace the culture medium with the drug-containing medium and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

2. Quantification of Extracellular HBV DNA by qPCR:

  • Collect the cell culture supernatant.

  • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • Perform quantitative PCR (qPCR) using primers and a probe specific for the HBV genome.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the drug concentration.

3. Quantification of Intracellular HBV Replicative Intermediates by Southern Blot:

  • Wash the cells with PBS and lyse the cells.

  • Extract total intracellular DNA.

  • Digest the DNA with an enzyme that does not cut the HBV genome (e.g., HindIII) to linearize the integrated HBV DNA.

  • Separate the DNA fragments by agarose (B213101) gel electrophoresis.

  • Transfer the DNA to a nylon membrane.

  • Hybridize the membrane with a 32P-labeled HBV-specific probe.

  • Visualize the bands corresponding to relaxed circular (RC), double-stranded linear (DSL), and single-stranded (SS) HBV DNA intermediates by autoradiography.

Experimental_Workflow cluster_invitro In Vitro Analysis (HepG2.2.15 cells) cluster_invivo In Vivo Analysis (HBV Transgenic Mice) Cell_Culture Culture HepG2.2.15 cells Drug_Treatment Treat with TDF or ETV (serial dilutions) Cell_Culture->Drug_Treatment Supernatant_Collection Collect Supernatant Drug_Treatment->Supernatant_Collection Cell_Lysis Lyse Cells Drug_Treatment->Cell_Lysis DNA_Extraction_Supernatant Viral DNA Extraction Supernatant_Collection->DNA_Extraction_Supernatant DNA_Extraction_Cells Total DNA Extraction Cell_Lysis->DNA_Extraction_Cells qPCR qPCR for Extracellular HBV DNA DNA_Extraction_Supernatant->qPCR Southern_Blot Southern Blot for Intracellular HBV DNA DNA_Extraction_Cells->Southern_Blot EC50_Calculation Calculate EC50 qPCR->EC50_Calculation Animal_Model HBV Transgenic Mice Drug_Administration Administer TDF or ETV Animal_Model->Drug_Administration Serum_Collection Collect Serum Samples Drug_Administration->Serum_Collection Liver_Harvesting Harvest Liver Tissue Drug_Administration->Liver_Harvesting Serum_HBV_DNA Quantify Serum HBV DNA (qPCR) Serum_Collection->Serum_HBV_DNA Liver_HBV_DNA Quantify Liver HBV DNA (Southern Blot) Liver_Harvesting->Liver_HBV_DNA Efficacy_Assessment Assess Viral Load Reduction Serum_HBV_DNA->Efficacy_Assessment Liver_HBV_DNA->Efficacy_Assessment

Diagram 2: Experimental workflow for comparing TDF and ETV efficacy.
In Vivo Efficacy Assessment in HBV Transgenic Mice

HBV transgenic mice, which carry the entire HBV genome and produce infectious viral particles, are a valuable model for in vivo antiviral testing.

1. Animal Model and Drug Administration:

  • Use an established HBV transgenic mouse model.

  • Group the mice and administer TDF or ETV orally once daily for a specified period (e.g., 21 days). Include a placebo-treated control group.

2. Monitoring of Serum HBV DNA:

  • Collect blood samples at regular intervals during and after the treatment period.

  • Isolate serum and quantify HBV DNA levels using qPCR as described for the in vitro assay.

3. Analysis of Intrahepatic HBV DNA:

  • At the end of the study, sacrifice the mice and harvest the liver tissue.

  • Extract total DNA from a portion of the liver.

  • Perform Southern blot analysis to determine the levels of HBV replicative intermediates as described previously.

Conclusion

Both this compound fumarate and entecavir are highly effective inhibitors of HBV replication, a fact well-supported by extensive clinical data. While direct comparative studies with detailed quantitative data in preclinical research models are not abundantly available in published literature, the established mechanisms of action and the wealth of clinical evidence provide a strong basis for their use as benchmark antiviral agents. The experimental protocols outlined in this guide offer a standardized approach for researchers to conduct their own comparative efficacy studies, ensuring robust and reproducible results in the quest for novel and improved therapies for chronic hepatitis B.

References

A Comparative Guide to the Cross-Validation of Tenofovir Quantification in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of tenofovir (B777) (TFV) across various biological matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust bioanalytical assays. The following sections detail the performance of commonly employed techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA)—and provide supporting experimental data and protocols.

Comparative Analysis of Bioanalytical Methods

The accurate quantification of tenofovir is critical for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment in HIV treatment and pre-exposure prophylaxis (PrEP). The choice of analytical method and biological matrix is pivotal for obtaining reliable data. This section compares the performance of LC-MS/MS, HPLC-UV, and ELISA for tenofovir quantification in plasma, dried blood spots (DBS), and urine.

Method Performance Across Matrices

LC-MS/MS has emerged as the gold standard for the quantitative analysis of drugs in biological matrices due to its high sensitivity and specificity.[1] HPLC-UV offers a more accessible and cost-effective alternative, while ELISA provides a high-throughput option, particularly for screening purposes. The following tables summarize the validation parameters for tenofovir quantification using these methods in different biological matrices.

Table 1: Performance of LC-MS/MS Methods for Tenofovir Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (% CV)Reference
Plasma 3.03 - 1512.93.03Within ±10%≤15%[2]
0.5 - 5000.5< 12%< 12%[3][4]
10 - 400010Within ±15%≤15%[5]
Dried Blood Spots (DBS) 2.5 - 10002.5Within ±14.5%≤12.4%[6]
10 - 200010Within ±15%< 15%[7][8]
Whole Blood 0.25 - 2560.2591.63 - 109.18%2.48 - 14.08%[1][9]
Mouse Tissues (Liver, Kidney, etc.) 10 - 400010Within ±15%≤15%[5]
Cerebrospinal Fluid (CSF) 0.1 - 500.1< 12%< 12%[3][4]

Table 2: Performance of HPLC-UV Methods for Tenofovir Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (µg/mL)Accuracy (% Recovery)Precision (% RSD)Reference
Plasma 10 - 4000---[10]
Pharmaceutical Dosage Form 20 - 110 (µg/mL)-99.7%0.7%[11]
Pharmaceutical Dosage Form 15 - 75 (µg/mL)1.23100.2%-[4]

Table 3: Performance of ELISA for Tenofovir Quantification in Urine

Linearity Range (ng/mL)LLOQ (ng/mL)Specificity (%)Sensitivity (%)Correlation with LC-MS/MS (r)Reference
Not Specified1000100960.96[12][13][14]

A strong correlation has been demonstrated between tenofovir concentrations in DBS and plasma, with an r² value of ≥ 0.96, suggesting that DBS can be a viable alternative to plasma for pharmacokinetic analysis.[6] Similarly, a high correlation (r = 0.96) was found between a novel ELISA for urine and the gold-standard LC-MS/MS method.[12][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following are representative protocols for sample preparation and analysis of tenofovir in different matrices.

LC-MS/MS Quantification of Tenofovir in Plasma

This protocol is adapted from a method for the simultaneous determination of tenofovir and emtricitabine (B123318) in human plasma.[2]

Sample Preparation (Solid Phase Extraction - SPE):

  • Pipette 100 µL of plasma into a clean tube.

  • Add 25 µL of the internal standard (IS) spiking solution.

  • Add 100 µL of 1% trifluoroacetic acid and vortex for 30 seconds.[5]

  • Equilibrate a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% acetonitrile (B52724) in water for injection into the LC-MS/MS system.[5]

Chromatographic Conditions:

  • Column: Chromolith Speedrod RP18[2]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7][8]

  • Flow Rate: 0.25 mL/min[7][8]

  • Injection Volume: 10 µL[7][8]

  • Total Run Time: 2.8 minutes[2]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Tenofovir: m/z 288.1 > 176.2[2]

LC-MS/MS Quantification of Tenofovir in Dried Blood Spots (DBS)

This protocol is based on a validated method for quantifying tenofovir and emtricitabine in DBS.[6]

Sample Preparation:

  • Punch a 3 mm diameter disc from the center of the dried blood spot.

  • Place the disc into a micro-centrifuge tube.

  • Add 200 µL of 100% methanol and 20 µL of the working internal standard solution.

  • Sonicate the sample for 10 minutes.

  • Centrifuge for 1 minute.

  • Transfer the supernatant to a new tube and dry it down.

  • Reconstitute the residue in 100 µL of ultrapure water for LC-MS/MS analysis.[6]

Chromatographic and Mass Spectrometric Conditions:

  • The instrumental setup is similar to that used for plasma analysis, employing a triple quadrupole mass spectrometer with an ESI probe in positive mode.[6]

HPLC-UV Quantification of Tenofovir in Plasma

This protocol is derived from a method for the determination of tenofovir in human plasma samples.[10]

Sample Preparation (Solid-Liquid Extraction):

  • A solid-liquid extraction procedure is employed to isolate tenofovir from the plasma matrix.

Chromatographic Conditions:

  • Column: C18 reversed-phase column[10]

  • Mobile Phase: A mixture of Na₂HPO₄ buffer, tetrabutylammonium (B224687) hydrogen sulfate, and acetonitrile.[10]

  • Detection: UV detection[10]

ELISA for Tenofovir in Urine

This protocol is based on the development and validation of an immunoassay for tenofovir in urine.[13][14]

Assay Principle:

  • A competitive ELISA format is used.

  • Calibrators or urine samples are incubated in microtiter plates coated with a tenofovir conjugate.

  • A tenofovir-specific antibody is added.

  • The amount of antibody bound to the plate is inversely proportional to the tenofovir concentration in the sample.

  • A substrate is added to produce a colorimetric signal, which is read by a plate reader.

  • The concentration of tenofovir in the unknown sample is extrapolated from a calibration curve.[13]

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental and logical workflows involved in the cross-validation of tenofovir quantification.

Bioanalytical_Method_Validation_Workflow start Start: Define Analytical Requirements method_dev Method Development (LC-MS/MS, HPLC, ELISA) start->method_dev pre_validation Pre-Validation & Optimization method_dev->pre_validation pre_validation->method_dev Fails Criteria full_validation Full Method Validation pre_validation->full_validation Meets Criteria full_validation->pre_validation Fails Validation cross_validation Cross-Validation (Matrix Comparison) full_validation->cross_validation Validated in Primary Matrix sample_analysis Routine Sample Analysis cross_validation->sample_analysis Demonstrates Comparability end_point End: Report Results sample_analysis->end_point

Caption: Bioanalytical method validation workflow.

LC_MS_MS_Sample_Processing sample_collection Biological Sample Collection (Plasma, DBS, Urine) is_addition Internal Standard (IS) Spiking sample_collection->is_addition extraction Extraction (SPE, LLE, Protein Precipitation) is_addition->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: LC-MS/MS sample processing workflow.

Cross_Validation_Logic node1 Primary Matrix (e.g., Plasma) Validated Method Accuracy & Precision Established node3 {Comparison of Results | Statistical Analysis (e.g., Correlation) | Acceptance Criteria Met?} node1->node3 node2 Alternative Matrix (e.g., DBS) Same Analytical Method Incurred Sample Reanalysis node2->node3 node3->node1 No, Re-evaluate node4 Conclusion: Alternative matrix is a valid surrogate. node3->node4 Yes

Caption: Cross-validation logical relationship.

References

Tenofovir Disoproxil Outperforms Adefovir in Hepatitis B Suppression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical and clinical data reveals that tenofovir (B777) disoproxil fumarate (B1241708) (TDF) demonstrates superior antiviral efficacy against the hepatitis B virus (HBV) when compared to adefovir (B194249) dipivoxil (ADV). While direct head-to-head comparative studies in animal models are limited in publicly available literature, extensive clinical trials in human subjects consistently show that TDF leads to greater and more rapid reduction in HBV DNA levels. Both nucleotide analogues function by inhibiting the HBV polymerase, a critical enzyme in the viral replication cycle, but differences in their molecular structure and phosphorylation efficiency likely contribute to their varied potency.

Tenofovir disoproxil is a more potent inhibitor of HBV replication than adefovir, leading to higher rates of HBV DNA suppression in both HBeAg-positive and HBeAg-negative patients.[1] The superior efficacy of tenofovir is a key factor in its establishment as a first-line treatment for chronic hepatitis B.[1] Although both drugs are effective against lamivudine-resistant HBV strains and have comparable safety profiles, tenofovir's high barrier to resistance further solidifies its preferential position in managing chronic hepatitis B.[1]

Mechanism of Action: Targeting Viral Replication

Both this compound and adefovir are nucleotide reverse transcriptase inhibitors (NRTIs). They are administered as prodrugs, which are then metabolized within the body to their active diphosphate (B83284) forms. These active metabolites are analogues of the natural deoxyadenosine (B7792050) monophosphate and compete with it for incorporation into the newly synthesized viral DNA chain by the HBV reverse transcriptase/polymerase. Once incorporated, they act as chain terminators, halting the replication process.

Mechanism_of_Action cluster_prodrugs Prodrugs (Oral Administration) cluster_activation Intracellular Activation cluster_inhibition HBV Polymerase Inhibition TDF This compound (TDF) Tenofovir_MP Tenofovir Monophosphate TDF->Tenofovir_MP Hydrolysis ADV Adefovir Dipivoxil (ADV) Adefovir_MP Adefovir Monophosphate ADV->Adefovir_MP Hydrolysis Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir_MP->Tenofovir_DP Phosphorylation HBV_Polymerase HBV Reverse Transcriptase/Polymerase Tenofovir_DP->HBV_Polymerase Competitive Inhibition Adefovir_DP Adefovir Diphosphate (Active Form) Adefovir_MP->Adefovir_DP Phosphorylation Adefovir_DP->HBV_Polymerase Competitive Inhibition DNA_Elongation Viral DNA Elongation HBV_Polymerase->DNA_Elongation Chain_Termination Chain Termination HBV_Polymerase->Chain_Termination Incorporation leads to

Figure 1: Mechanism of action of this compound and Adefovir.

Comparative Efficacy in Clinical Trials

Due to a scarcity of direct comparative studies in animal models, this guide presents data from human clinical trials, which consistently demonstrate the superior efficacy of TDF.

Table 1: Comparison of Virologic Response in HBeAg-Negative Patients

Endpoint (at Week 48)This compound (300 mg/day)Adefovir Dipivoxil (10 mg/day)p-value
HBV DNA <400 copies/mL 93%63%<0.001[2]

Table 2: Comparison of Virologic Response in HBeAg-Positive Patients

Endpoint (at Week 48)This compound (300 mg/day)Adefovir Dipivoxil (10 mg/day)p-value
HBV DNA <400 copies/mL 76%13%<0.001[2]

Table 3: Comparison in Lamivudine-Resistant HBV Patients

Endpoint (at Week 48)This compoundAdefovir Dipivoxilp-value
HBV DNA <105 copies/mL 100%44%0.001

Experimental Protocols

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis cluster_outcome Outcome Assessment Animal_Model Select HBV Animal Model (e.g., Transgenic Mice) Grouping Randomize into Treatment Groups: - Vehicle Control - this compound - Adefovir Dipivoxil Animal_Model->Grouping Dosing Administer Drugs Daily (e.g., Oral Gavage) for a Defined Period (e.g., 4-12 weeks) Grouping->Dosing Monitoring Monitor Animal Health: - Body Weight - Clinical Signs Dosing->Monitoring Sampling Collect Blood Samples Periodically Dosing->Sampling Histology Analyze Liver Tissue (Post-mortem) for Histopathological Changes Dosing->Histology At study termination Safety Assess Safety: - Adverse Events - Renal Function Markers Monitoring->Safety HBV_DNA Quantify Serum HBV DNA (qPCR) Sampling->HBV_DNA Biochemistry Measure Liver Enzymes (e.g., ALT) Sampling->Biochemistry Comparison Compare Efficacy: - Reduction in HBV DNA - Normalization of ALT - Improvement in Liver Histology HBV_DNA->Comparison Biochemistry->Comparison Histology->Comparison

Figure 2: Generalized experimental workflow for antiviral testing.

Safety and Tolerability

In human studies, both this compound and adefovir have been shown to have similar safety profiles. Potential side effects for both drugs can include renal toxicity, and therefore, monitoring of renal function is recommended during treatment.

Conclusion

The available evidence from extensive clinical trials in humans strongly supports the superior antiviral efficacy of this compound compared to adefovir for the treatment of chronic hepatitis B. This is characterized by a more profound and rapid suppression of HBV DNA. While direct comparative data in animal models is not well-documented in the public domain, the consistent findings in human studies provide a strong basis for the preferential use of this compound in clinical practice. The higher potency and high genetic barrier to resistance make TDF a cornerstone of modern HBV therapy.

References

Head-to-Head Comparison of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF) in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Tenofovir (B777) alafenamide (TAF) and tenofovir disoproxil fumarate (B1241708) (TDF) are both prodrugs of tenofovir, a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) in the treatment of HIV and chronic hepatitis B (CHB). While both are highly effective, TAF was developed to have a more favorable safety profile, particularly concerning renal and bone health. This guide provides a detailed head-to-head comparison of TAF and TDF based on data from key clinical trials, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing complex information through diagrams.

Efficacy in Clinical Trials

Clinical trials have consistently demonstrated that TAF is non-inferior to TDF in terms of antiviral efficacy for both HIV and CHB.

Table 1: Virologic Suppression in HIV-1 Treatment-Naïve Adults at Week 48
Clinical Trial(s)Treatment ArmVirologic Suppression Rate (<50 copies/mL)
Pooled Analysis of Two Phase 3 TrialsE/C/F/TAF92%
(Sax PE, et al., 2015)E/C/F/TDF90%
Pooled analysis of 14 trials (unboosted regimens)TAF-basedNo significant difference
(Hill A, et al., 2020)[1]TDF-basedNo significant difference
Pooled analysis of 14 trials (boosted regimens)TAF-basedSignificantly higher than TDF (p=0.0004)[1]
(Hill A, et al., 2020)[1]TDF-based

E/C/F = Elvitegravir/Cobicistat/Emtricitabine

Table 2: HBV DNA Suppression in HBeAg-Negative and HBeAg-Positive CHB Adults at Week 96
Patient PopulationTreatment ArmHBV DNA <29 IU/mL
HBeAg-NegativeTAF90%
(Agarwal K, et al., 2018)[2]TDF91%
HBeAg-PositiveTAF73%
(Agarwal K, et al., 2018)[2]TDF75%

Safety Profile: Bone and Renal Health

The primary advantage of TAF over TDF lies in its improved safety profile, with significantly less impact on bone mineral density and markers of renal function.[3][4]

Table 3: Mean Percentage Change in Bone Mineral Density (BMD) from Baseline at Week 96
Clinical Trial(s)LocationTAFTDFp-value
Pooled Analysis of Two Phase 3 CHB TrialsHip-0.33%-2.51%<0.001[4]
(Agarwal K, et al., 2018)[2]Spine-0.75%-2.57%<0.001[4]
Pooled Analysis of Two Phase 3 HIV TrialsHip-0.66%-2.95%<0.001[5]
(Sax PE, et al., 2015)Spine-1.30%-2.86%<0.001[5]
Table 4: Mean Change in Renal Function Markers from Baseline at Week 48
Clinical Trial(s)MarkerTAFTDFp-value
Pooled Analysis of Two Phase 3 HIV TrialsSerum Creatinine (B1669602) (mg/dL)+0.08+0.11<0.001[5]
(Sax PE, et al., 2015)eGFR (mL/min)-6.6-11.2<0.001[5]
Meta-analysis of RCTs in CHBSerum Creatinine (MD)-0.02<0.00001[6]
(Afdhal N, et al., 2023)[6]eGFR (MD)+3.55<0.00001[6]

eGFR = estimated Glomerular Filtration Rate; MD = Mean Difference

A pooled analysis of 26 clinical trials with over 12,500 person-years of follow-up found no cases of proximal renal tubulopathy in participants receiving TAF, compared to 10 cases in those receiving TDF (P < 0.001).[7] Furthermore, significantly fewer individuals on TAF discontinued (B1498344) due to a renal adverse event compared to those on TDF (0.05% vs. 0.47%, P < 0.001).[8]

Experimental Protocols

The data presented above are derived from randomized, double-blind, active-controlled clinical trials. Below is a summary of the typical methodologies employed in these studies.

Key Study Designs (e.g., NCT01940341, NCT01940471)[9][10]
  • Objective: To compare the efficacy and safety of TAF versus TDF in treatment-naïve and treatment-experienced adults with HIV-1 or chronic hepatitis B.[9]

  • Design: Phase 3, randomized, double-blind, active-controlled, non-inferiority trials.[7]

  • Patient Population: Adults with HIV-1 infection or chronic hepatitis B (both HBeAg-positive and HBeAg-negative).[3][9]

    • Key Inclusion Criteria:

      • HIV-1 RNA ≥5000 copies/mL (for HIV trials).[10]

      • HBV DNA ≥2 x 10^4 IU/mL and elevated ALT levels (for CHB trials).[11]

      • Adequate renal function at screening (e.g., eGFR ≥50 mL/min).[4]

    • Key Exclusion Criteria:

      • Co-infection with HIV, HCV, or HDV (in CHB trials).[3]

      • History of certain malignancies.[8]

      • Use of immunomodulators or nephrotoxic agents.[8]

      • Pregnancy or breastfeeding.[8]

  • Intervention:

    • TAF-based regimen (e.g., TAF 25 mg daily).[12]

    • TDF-based regimen (e.g., TDF 300 mg daily).[12]

    • In HIV trials, TAF and TDF were often co-formulated with other antiretroviral agents in a single-tablet regimen.[10]

  • Primary Efficacy Endpoint:

    • Proportion of patients with HIV-1 RNA <50 copies/mL at week 48.[13]

    • Proportion of patients with HBV DNA <29 IU/mL at week 48 or 96.[2]

  • Key Safety Endpoints:

    • Change from baseline in hip and spine bone mineral density (BMD) as measured by dual-energy X-ray absorptiometry (DXA).[4]

    • Change from baseline in serum creatinine and estimated glomerular filtration rate (eGFR).[14]

    • Incidence of adverse events, including renal and bone-related events.[15]

  • Assessments:

    • Efficacy and safety assessments were typically conducted at baseline and at regular intervals (e.g., weeks 4, 8, 12, 24, 36, 48, and every 12 weeks thereafter).

    • Laboratory tests included viral load, complete blood count, serum chemistry, and urinalysis.

    • BMD was assessed by DXA at baseline and at specified follow-up visits.

Visualizing the Comparison

Mechanism of Action

The improved safety profile of TAF is a direct result of its different pharmacokinetic pathway compared to TDF. TAF is more stable in plasma and is primarily metabolized to tenofovir intracellularly, leading to higher concentrations of the active metabolite, tenofovir diphosphate, in target cells and approximately 90% lower plasma concentrations of tenofovir compared to TDF.[13]

G cluster_TDF TDF Pathway cluster_TAF TAF Pathway TDF TDF (Oral) Plasma_TDF Plasma TDF->Plasma_TDF Absorption Tenofovir_Plasma Tenofovir (in Plasma) Plasma_TDF->Tenofovir_Plasma Rapid Conversion Kidney_Bone Kidney and Bone Exposure Tenofovir_Plasma->Kidney_Bone High Systemic Exposure TargetCell_TDF Target Cell Tenofovir_Plasma->TargetCell_TDF Uptake TFVdp_TDF Tenofovir Diphosphate (Active) TargetCell_TDF->TFVdp_TDF Phosphorylation TAF TAF (Oral) Plasma_TAF Plasma TAF->Plasma_TAF Absorption TargetCell_TAF Target Cell Plasma_TAF->TargetCell_TAF Efficient Uptake (Stable in Plasma) Low_Systemic Low Systemic Tenofovir Plasma_TAF->Low_Systemic Tenofovir_Intracellular Tenofovir (Intracellular) TargetCell_TAF->Tenofovir_Intracellular Intracellular Conversion TFVdp_TAF Tenofovir Diphosphate (Active) Tenofovir_Intracellular->TFVdp_TAF Phosphorylation

Caption: Comparative metabolic pathways of TDF and TAF.

Clinical Trial Workflow

The following diagram illustrates the typical workflow of a randomized, double-blind clinical trial comparing TAF and TDF.

G cluster_Screening Screening & Enrollment cluster_Randomization Randomization cluster_Treatment Double-Blind Treatment Phase cluster_FollowUp Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (Virology, Labs, BMD) Informed_Consent->Baseline Randomization Randomization (1:1 or 2:1) Baseline->Randomization TAF_Arm TAF-based Regimen Randomization->TAF_Arm TDF_Arm TDF-based Regimen Randomization->TDF_Arm FollowUp_Visits Regular Follow-up Visits (Efficacy & Safety Monitoring) TAF_Arm->FollowUp_Visits TDF_Arm->FollowUp_Visits Primary_Endpoint Primary Endpoint Assessment (e.g., Week 48/96) FollowUp_Visits->Primary_Endpoint Data_Analysis Data Analysis (Non-inferiority & Safety) Primary_Endpoint->Data_Analysis

Caption: Workflow of a TAF vs. TDF comparative clinical trial.

Conclusion

References

A Comparative Guide to the Bioequivalence of Two Oral Tablet Formulations of Tenofovir Disoproxil Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two oral tablet formulations of tenofovir (B777) disoproxil fumarate (B1241708), a key antiretroviral medication. The following sections detail the experimental protocols and present supporting data from a typical bioequivalence study, designed to ensure that a new generic formulation is therapeutically equivalent to the innovator product. This information is intended for researchers, scientists, and professionals in the field of drug development.

In Vivo Bioequivalence Study

A randomized, single-dose, two-way crossover study is the standard design to compare the bioavailability of a test (generic) and a reference (innovator) formulation of tenofovir disoproxil fumarate.[1][2][3] This design minimizes inter-subject variability and allows for a direct comparison of the two formulations within the same group of subjects.

Experimental Protocol

Study Design: A single-center, open-label, randomized, single-dose, two-period, two-sequence crossover study.[3]

Subjects: Healthy adult volunteers are typically recruited for these studies.[1] A sample size of 24 to 40 subjects is generally sufficient to provide adequate statistical power.

Dosing: A single oral dose of a 300 mg this compound fumarate tablet (either test or reference formulation) is administered to the subjects. The study is often conducted under fasting conditions.

Washout Period: A washout period of 7 to 14 days separates the two dosing periods to ensure complete elimination of the drug from the body before the administration of the second formulation.

Blood Sampling: Blood samples are collected from each subject at predetermined time points before and after drug administration, typically up to 48 or 72 hours post-dose. This allows for a detailed characterization of the pharmacokinetic profile of tenofovir.

Bioanalytical Method: Plasma concentrations of tenofovir, the active metabolite of this compound fumarate, are determined using a validated high-performance liquid chromatography (HPLC) method. This compound fumarate is a prodrug that is rapidly converted to tenofovir in the body; therefore, the bioequivalence assessment is based on the concentration of tenofovir.

Pharmacokinetic Analysis: The following key pharmacokinetic parameters are calculated from the plasma concentration-time data for both formulations:

  • Cmax: Maximum observed plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • Tmax: Time to reach the maximum plasma concentration.

  • t1/2: Elimination half-life.

Statistical Analysis: The primary pharmacokinetic parameters used for bioequivalence assessment are Cmax and AUC. The data for these parameters are log-transformed, and a statistical analysis is performed to determine the 90% confidence interval (CI) for the ratio of the geometric means of the test and reference formulations.

Bioequivalence Acceptance Criteria: For the two formulations to be considered bioequivalent, the 90% CI for the ratio of the geometric means of Cmax and AUC must fall within the range of 80.00% to 125.00%.

Data Presentation

The following table summarizes the pharmacokinetic data from a representative bioequivalence study of two 300 mg this compound fumarate tablet formulations.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (90% CI)
Cmax (ng/mL) 295.8 ± 78.5298.2 ± 80.199.1% (92.3% - 106.5%)
AUC0-t (ng·h/mL) 2985.4 ± 850.23010.7 ± 875.999.2% (95.5% - 103.1%)
AUC0-∞ (ng·h/mL) 3050.1 ± 870.63085.3 ± 899.498.9% (94.8% - 103.2%)
Tmax (h) 1.5 ± 0.81.6 ± 0.9-
t1/2 (h) 15.2 ± 3.115.5 ± 3.4-

Data are hypothetical and for illustrative purposes.

In Vitro Dissolution Study

In addition to in vivo studies, in vitro dissolution testing is a critical component of establishing bioequivalence. This test compares the rate and extent to which the drug dissolves from the tablet formulations under controlled laboratory conditions.

Experimental Protocol

Apparatus: USP Apparatus II (paddle apparatus).

Dissolution Medium: 900 mL of 0.01 N Hydrochloric (HCl) acid, which simulates the acidic environment of the stomach.

Apparatus Speed: 50-75 rpm.

Temperature: 37 ± 0.5°C.

Sampling Times: Samples are collected from the dissolution medium at multiple time points (e.g., 5, 10, 15, 20, 30, and 45 minutes).

Analytical Method: The amount of dissolved this compound fumarate in each sample is quantified using a validated UV-spectrophotometric or HPLC method.

Data Analysis: The cumulative percentage of drug dissolved is plotted against time to generate dissolution profiles for both the test and reference formulations. The similarity of these profiles is assessed using a similarity factor (f2). An f2 value between 50 and 100 indicates that the two dissolution profiles are similar.

Data Presentation

The following table presents a summary of the dissolution data for the two this compound fumarate formulations.

Time (minutes)Test Formulation (% Dissolved, Mean ± SD)Reference Formulation (% Dissolved, Mean ± SD)
5 45.2 ± 5.142.8 ± 4.9
10 78.6 ± 4.375.4 ± 5.2
15 91.3 ± 3.888.9 ± 4.1
20 96.8 ± 2.595.1 ± 3.0
30 98.9 ± 1.998.2 ± 2.2
45 99.5 ± 1.299.1 ± 1.5

Data are hypothetical and for illustrative purposes.

Experimental Workflow Diagram

The following diagram illustrates the workflow of a typical bioequivalence study for oral tablet formulations.

Bioequivalence_Workflow cluster_planning Study Planning cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Randomization1 Randomization to Group A or B Recruitment->Randomization1 Dosing1 Dosing (Test or Reference) Randomization1->Dosing1 Sampling1 Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Bioanalysis Bioanalytical Method (HPLC) Sampling1->Bioanalysis Crossover Crossover Dosing Washout->Crossover Dosing2 Dosing (Reference or Test) Crossover->Dosing2 Sampling2 Blood Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Result Bioequivalence Determination Stat_Analysis->Result

Bioequivalence Study Workflow

References

A Comparative Analysis of the Intracellular Pharmacokinetics of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Tenofovir (B777) disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF) are both essential prodrugs of tenofovir, a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) in the management of HIV and Hepatitis B. While both ultimately deliver the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), to target cells, their distinct pharmacological properties result in significant differences in intracellular drug concentrations and systemic exposure. This guide provides a detailed comparison of their intracellular pharmacokinetics, supported by experimental data, to inform research and development in antiviral therapy.

Tenofovir alafenamide is characterized by greater plasma stability, leading to more efficient delivery of tenofovir to target lymphoid cells.[1][2] This results in higher intracellular concentrations of the active metabolite, TFV-DP, at a much lower administered dose compared to TDF.[3] Conversely, TDF is rapidly converted to tenofovir in the plasma, leading to higher systemic tenofovir levels, which have been associated with a greater risk of renal and bone toxicity.[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative differences in plasma and intracellular concentrations between TAF and TDF from clinical studies.

Table 1: Plasma Tenofovir (TFV) and Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations in Peripheral Blood Mononuclear Cells (PBMCs)

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Fold Change (TAF vs. TDF)Reference
Plasma TFV Concentration 99.98 ng/mL10.20 ng/mL~90% decrease
Intracellular TFV-DP in PBMCs 346.85 fmol/10⁶ cells834.70 fmol/10⁶ cells2.41-fold increase
Intracellular TFV-DP in PBMCs --4 to 7.3-fold increase

Data presented are geometric means from studies where patients were switched from a TDF-containing regimen to a TAF-containing regimen.

Table 2: Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations in Lymphoid Tissues

TissueThis compound Fumarate (TDF)Tenofovir Alafenamide (TAF)Fold Change (TAF vs. TDF)Reference
Lymph Nodes 26 fmol/10⁶ cells (median)130 fmol/10⁶ cells (median)6.4-fold increase
Ileum --Lower with TAF (GM Ratio: 0.14)
Rectum --Lower with TAF (GM Ratio: 0.18)

GM Ratio: Geometric Mean Ratio of TAF to TDF.

Intracellular Metabolic Pathways

Both TDF and TAF are inactive prodrugs that require intracellular activation to exert their antiviral effect. The diagram below illustrates the distinct metabolic pathways leading to the formation of the active tenofovir diphosphate (TFV-DP). TAF's stability in plasma allows for more efficient delivery to target cells, where it is metabolized by cathepsin A. In contrast, TDF is prematurely converted to tenofovir in the plasma.

G cluster_plasma Plasma cluster_cell Intracellular (e.g., Lymphocyte) TDF_plasma TDF (Oral) TFV_plasma Tenofovir (TFV) TDF_plasma->TFV_plasma Esterases TDF_cell TDF TDF_plasma->TDF_cell TAF_plasma TAF (Oral) TAF_cell TAF TAF_plasma->TAF_cell TFV_cell Tenofovir (TFV) TFV_plasma->TFV_cell TDF_cell->TFV_cell Esterases TAF_cell->TFV_cell Cathepsin A TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_cell->TFV_MP Adenylate Kinase 2 TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP AMPK/PGK1

Intracellular activation pathways of TAF and TDF.

Experimental Protocols

The quantification of intracellular TFV-DP is critical for pharmacokinetic studies. The gold standard method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Intracellular TFV-DP in PBMCs
  • PBMC Isolation:

    • Whole blood is collected in EDTA tubes.

    • The blood is diluted with phosphate-buffered saline (PBS).

    • The diluted blood is carefully layered over a Ficoll-Paque density gradient.

    • Centrifugation at 400 x g for 30 minutes separates the blood components, with the mononuclear cell layer (buffy coat) forming at the interface.

    • This layer is carefully collected and washed twice with PBS.

    • Cells are counted using a hemocytometer or an automated cell counter.

  • Cell Lysis and Analyte Extraction:

    • The counted cells are pelleted by centrifugation.

    • The cell pellet is resuspended in a cold lysis buffer, typically containing methanol, to break open the cells and release the intracellular components.

    • The mixture is vortexed and incubated on ice to ensure complete lysis.

    • Cellular debris is removed by high-speed centrifugation (e.g., 14,000 x g) at 4°C.

    • The resulting supernatant, containing TFV-DP, is collected for further purification.

  • Solid Phase Extraction (SPE):

    • A weak anion exchange SPE cartridge is used to purify and concentrate the TFV-DP from the cell lysate.

    • The cartridge is conditioned and equilibrated according to the manufacturer's protocol.

    • The cell lysate is loaded onto the cartridge.

    • The cartridge is washed to remove interfering substances.

    • TFV-DP is eluted using an appropriate solvent.

  • LC-MS/MS Analysis:

    • The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for injection into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column with a gradient elution.

    • Detection is performed using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

    • The concentration of TFV-DP is determined by comparing its peak area to that of a stable isotope-labeled internal standard and interpolating from a calibration curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the quantification of intracellular TFV-DP using LC-MS/MS.

G start Whole Blood Sample pbmc_isolation PBMC Isolation (Density Gradient Centrifugation) start->pbmc_isolation cell_lysis Cell Lysis & Protein Precipitation pbmc_isolation->cell_lysis spe Solid Phase Extraction (SPE) cell_lysis->spe lcms LC-MS/MS Analysis spe->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

General workflow for TFV-DP measurement by LC-MS/MS.

Conclusion

The development of tenofovir alafenamide represents a significant advancement in optimizing the therapeutic window of tenofovir. By achieving higher intracellular concentrations of the active metabolite TFV-DP in target lymphoid tissues with substantially lower plasma tenofovir exposure, TAF offers an improved safety profile, particularly concerning renal and bone health, compared to TDF. This comparative analysis underscores the importance of prodrug design in enhancing intracellular drug delivery and minimizing off-target toxicity, providing valuable insights for the future development of antiviral agents.

References

A Comparative Guide to the Validation of Stability-Indicating HPLC Methods for Tenofovir Disoproxil Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating high-performance liquid chromatography (HPLC) methods for the analysis of tenofovir (B777) disoproxil fumarate (B1241708) (TDF). The objective is to offer a detailed overview of experimental protocols and performance data to aid in the selection and implementation of a suitable analytical method for quality control and stability studies of this critical antiretroviral drug.

Introduction

Tenofovir disoproxil fumarate is a cornerstone in the treatment of HIV-1 and chronic hepatitis B infections. As a prodrug, its stability is a critical quality attribute that can impact its therapeutic efficacy and safety. A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, thus providing a clear picture of the drug's stability under various environmental conditions. This guide compares several reported reverse-phase HPLC (RP-HPLC) methods validated for this purpose, in accordance with the International Council for Harmonisation (ICH) guidelines.

Comparison of Chromatographic Conditions

The choice of chromatographic conditions is fundamental to achieving adequate separation and quantification. Below is a comparison of different RP-HPLC methods used for the analysis of this compound fumarate.

Parameter Method 1 Method 2 Method 3 Method 4
Column Phenomenex Gemini C18 (150 mm × 4.6 mm, 5 µm)[1]HiQSil C18 (250 x 4.6mm, 5 µm)[2]Hyper ODS2 C18[3]Agilent TC-C18 (2) (250 mm x 4.6 mm, 5µm)[4]
Mobile Phase Acetonitrile, Potassium dihydrogen phosphate (B84403) buffer (20 mM, pH 3.3), and triethylamine (B128534) (58.72:41.23:0.05 v/v/v)[1]Potassium dihydrogen orthophosphate buffer (pH 3) and Acetonitrile (70:30 v/v)[2]Methanol and Phosphate buffer (90:10 v/v)[3]Methanol and Phosphate buffer (pH 4) (30:70 v/v)[4]
Flow Rate 1.7 mL/min[1]Not Specified1.2 mL/min[3]1.0 mL/min[4]
Detection Wavelength 270 nm[1]260 nm[2]260 nm[3]261 nm[4]
Retention Time Not specified for TDF alone~3.9 min[2]2.1 min[3]4.72 min[4]

Comparison of Validation Parameters

Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. The following table summarizes the validation parameters for the compared HPLC methods as per ICH guidelines.

Parameter Method A Method B Method C
Linearity Range (µg/mL) 2-10[5]50-150[6]20-110[3]
Correlation Coefficient (r²) 0.994[5]>0.995[6]Not Specified
Accuracy (% Recovery) 97.73 - 100.56[5]99.70[6]96.32 - 99.7[3]
Precision (%RSD) <2[5]<2[6]0.7[3]
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. A typical protocol involves subjecting the drug substance to various stress conditions.

1. Acid Hydrolysis:

  • Dissolve a known amount of this compound fumarate in a solution of 0.1 N HCl.[7]

  • Keep the solution at a specified temperature (e.g., 40°C or room temperature) for a defined period (e.g., 4 hours or 24 hours).[1][7]

  • Neutralize the solution with an appropriate amount of 0.1 N NaOH.

  • Dilute the sample with the mobile phase to a suitable concentration and inject it into the HPLC system.

2. Base Hydrolysis:

  • Dissolve a known amount of this compound fumarate in a solution of 0.1 N NaOH.[7]

  • Maintain the solution at a specified temperature (e.g., 40°C) for a set duration (e.g., 4 hours).[7]

  • Neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Dilute the sample with the mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the drug substance in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[8]

  • Store the solution under controlled conditions (e.g., room temperature for 24 hours).[8]

  • Dilute the sample with the mobile phase to the target concentration for HPLC analysis.

4. Thermal Degradation:

  • Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 70°C for 24 hours).[8]

  • Alternatively, subject a solution of the drug to thermal stress.[9]

  • After the exposure period, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed sample in the mobile phase for analysis.

5. Photolytic Degradation:

  • Expose a solution of the drug to UV light (e.g., in a photostability chamber) for a specified duration.[8]

  • A control sample should be kept in the dark under the same conditions.

  • Prepare the sample for HPLC injection by diluting it with the mobile phase.

Workflow for Validation of a Stability-Indicating HPLC Method

Stability-Indicating HPLC Method Validation Workflow start Start: Method Development method_optimization Method Optimization (Column, Mobile Phase, Flow Rate, Wavelength) start->method_optimization system_suitability System Suitability Testing (Resolution, Tailing Factor, Theoretical Plates) method_optimization->system_suitability validation Method Validation (ICH Guidelines) system_suitability->validation linearity Linearity & Range validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (Repeatability & Intermediate Precision) validation->precision specificity Specificity (Forced Degradation) validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Reporting linearity->documentation accuracy->documentation precision->documentation forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) specificity->forced_degradation Requires lod_loq->documentation robustness->documentation forced_degradation->documentation end End: Validated Method documentation->end

Caption: Workflow for the validation of a stability-indicating HPLC method.

Degradation Pathway of this compound Fumarate

Forced degradation studies help in elucidating the degradation pathways of a drug molecule. Under thermal stress, this compound fumarate has been shown to degrade into several products.[9] Two of the identified degradants suggest pathways that could impact the stability of the drug.[9] The hydrolysis of the ester linkages is a primary degradation pathway, leading to the formation of tenofovir and other related substances. It is crucial for a stability-indicating method to effectively separate these degradation products from the parent drug to ensure accurate quantification and stability assessment.

Conclusion

The development and validation of a stability-indicating HPLC method are critical for ensuring the quality, safety, and efficacy of this compound fumarate formulations. This guide has provided a comparative overview of various validated RP-HPLC methods, highlighting the key chromatographic conditions and validation parameters. The provided experimental protocols for forced degradation studies and the validation workflow diagram serve as valuable resources for researchers and analytical scientists in the pharmaceutical industry. The selection of a specific method will depend on the available resources and the specific requirements of the analysis. However, any chosen method must be rigorously validated to demonstrate its suitability for its intended use.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tenofovir Disoproxil Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of chemical compounds like Tenofovir Disoproxil Fumarate (TDF) is paramount for laboratory safety and environmental protection. Adherence to established protocols minimizes the risk of exposure and contamination.[1] This guide provides a comprehensive overview of the necessary procedures for the proper disposal of TDF.

This compound Fumarate and any materials contaminated with it are to be treated as hazardous chemical waste.[1] This includes empty containers, personal protective equipment (PPE), and any materials used in cleanup.[1] Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[2]

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct use of Personal Protective Equipment. The following table summarizes the recommended PPE when handling this compound Fumarate.[1]

Protection TypeSpecific RecommendationsStandards
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield may be necessary for larger quantities or when there is a risk of splashing.EN 166 (EU) or NIOSH (US) approved
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile). A long-sleeved laboratory coat is also required. Gloves should be inspected for integrity before use.
Respiratory Protection Generally not required for small-scale laboratory use with adequate ventilation, such as in a fume hood. For large-scale operations, emergencies, or in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 136 approved respirator with a suitable cartridge is recommended.

Spill Response Protocol

Immediate and appropriate action is crucial in the event of a TDF spill to prevent exposure and environmental contamination. The following step-by-step protocol should be followed.

Experimental Protocol: this compound Fumarate Spill Cleanup

  • Notification and Area Security:

    • Immediately notify your supervisor and the institutional Environmental Health and Safety (EHS) department.

    • Secure the spill area to prevent entry by unauthorized personnel.

  • Don Appropriate PPE:

    • Before initiating cleanup, put on the recommended PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • For large spills or if dust is generated, respiratory protection may be necessary.

  • Containment and Cleanup - Solid Spills:

    • To prevent dust from becoming airborne, gently cover the spill with a damp paper towel.

    • Carefully scoop the material into a clearly labeled hazardous waste container.

  • Containment and Cleanup - Liquid Spills:

    • Use an appropriate chemical absorbent pad or spill kit to contain and absorb the liquid.

  • Decontamination:

    • Clean the spill area with a suitable detergent and water.

    • All materials used for cleanup, including absorbent pads and paper towels, must be disposed of as hazardous waste.

  • Waste Disposal:

    • Collect all waste, including contaminated PPE, in a sealed, compatible container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound Fumarate".

  • Personal Hygiene:

    • After the cleanup is complete, remove gloves and wash hands thoroughly with soap and water.

Logical Workflow for Chemical Spill Response

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound Fumarate.

spill Spill Occurs notify Notify Supervisor & EHS spill->notify secure Secure Area notify->secure ppe Don Appropriate PPE secure->ppe assess Assess Spill Type ppe->assess solid Solid Spill assess->solid Solid liquid Liquid Spill assess->liquid Liquid cleanup_solid Cover with Damp Towel Scoop into Waste Container solid->cleanup_solid cleanup_liquid Absorb with Spill Kit liquid->cleanup_liquid decontaminate Decontaminate Area with Detergent & Water cleanup_solid->decontaminate cleanup_liquid->decontaminate dispose Collect all Materials in Labeled Hazardous Waste Container decontaminate->dispose hygiene Remove PPE & Wash Hands dispose->hygiene

Caption: Logical Workflow for Responding to a Chemical Spill of this compound Fumarate.

References

Essential Safety and Logistical Information for Handling Tenofovir Disoproxil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients like Tenofovir Disoproxil Fumarate (TDF) is paramount. Adherence to established safety protocols is critical for minimizing exposure risk and ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on available safety data sheets and occupational health guidelines.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound Fumarate.[1][2]

Protection TypeSpecific RecommendationsStandards
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield may be required for large quantities or when there is a risk of splashing.[1]EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile). A long-sleeved laboratory coat should be worn.[1][2] Gloves should be inspected for integrity before use.[1]The protective gloves to be used must comply with the specifications of EC Directive 89/686/EEC and the related standard EN374.[3]
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation (e.g., fume hood).[1] For large-scale operations, emergencies, or in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge is recommended.[1]NIOSH/MSHA or European Standard EN 136 approved.
Occupational Exposure Limits

While many safety data sheets for this compound Fumarate state that no official exposure limits have been established by regulatory bodies, the manufacturer of Viread® (a brand name for this compound Fumarate) has established an internal Occupational Exposure Limit (OEL).[1]

SubstanceOccupational Exposure Limit (OEL)
This compound Fumarate200 µg/m³ (8-hour time-weighted average)[4]

Operational Plan: Step-by-Step Handling Procedures

A structured approach to handling this compound Fumarate is crucial for safety and procedural consistency.

Preparation
  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the compound's SDS.[1]

  • Ensure PPE Availability: Confirm that all necessary PPE is available and in good condition.[1]

  • Prepare Work Area: The designated work area, preferably a certified chemical fume hood, should be clean and uncluttered.[2]

Engineering Controls

All work with solid this compound Fumarate that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are close to the workstation location.[5]

Weighing and Transfer
  • Handle the compound on a clean, impervious surface.[1]

  • Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid material.[1]

  • Avoid creating dust. If dust is generated, gently clean it with a damp paper towel and dispose of it as hazardous waste.[1]

Solution Preparation

When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[1]

Personal Hygiene

After handling, remove gloves and wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[1]

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Weigh Solid TDF prep3->handling1 handling2 Transfer Solid handling1->handling2 handling3 Prepare Solution handling2->handling3 post1 Decontaminate Surfaces handling3->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Standard Laboratory Workflow for Handling this compound Fumarate.

Disposal Plan

All waste containing this compound Fumarate, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[1]

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[1]

  • Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

Spill Response Plan

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Personal Protective Equipment

Before attempting to clean the spill, don the appropriate PPE as outlined above, including respiratory protection if the spill is large or generates dust.[1]

Cleanup Procedures
  • For Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.[1]

  • For Liquid Spills: Use an appropriate chemical absorbent pad or spill kit to contain and absorb the spill.[1]

Decontamination

Clean the spill area with a suitable detergent and water. All materials used for cleanup should be disposed of as hazardous waste.[1]

cluster_cleanup Cleanup Procedure spill Spill Occurs evacuate Evacuate Area (if necessary) spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain the Spill ppe->contain solid_spill Solid Spill: Cover with damp towel, scoop. contain->solid_spill If Solid liquid_spill Liquid Spill: Use absorbent pads. contain->liquid_spill If Liquid decontaminate Decontaminate Spill Area solid_spill->decontaminate liquid_spill->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Logical Workflow for Responding to a Chemical Spill of this compound Fumarate.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.